Avelumab (anti-PD-L1)
描述
BenchChem offers high-quality Avelumab (anti-PD-L1) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Avelumab (anti-PD-L1) including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C136H180N8O48S8 |
|---|---|
分子量 |
2951.4 g/mol |
IUPAC 名称 |
4-O-[2-(tert-butylsulfonylamino)-2-phenylethyl] 1-O-methyl but-2-enedioate;4-O-[2-(cyclohexylmethylsulfonylamino)-2-phenylethyl] 1-O-methyl but-2-enedioate;4-O-[2-(cyclohexylsulfonylamino)-2-phenylethyl] 1-O-methyl but-2-enedioate;4-O-[2-(2,2-dimethylpropylsulfonylamino)-2-phenylethyl] 1-O-methyl but-2-enedioate;4-O-[2-(ethylsulfonylamino)-2-phenylethyl] 1-O-methyl but-2-enedioate;4-O-[2-(methanesulfonamido)-2-phenylethyl] 1-O-methyl but-2-enedioate;1-O-methyl 4-O-[2-(2-methylpropylsulfonylamino)-2-phenylethyl] but-2-enedioate;1-O-methyl 4-O-[2-phenyl-2-(propan-2-ylsulfonylamino)ethyl] but-2-enedioate |
InChI |
InChI=1S/C20H27NO6S.C19H25NO6S.C18H25NO6S.2C17H23NO6S.C16H21NO6S.C15H19NO6S.C14H17NO6S/c1-26-19(22)12-13-20(23)27-14-18(17-10-6-3-7-11-17)21-28(24,25)15-16-8-4-2-5-9-16;1-25-18(21)12-13-19(22)26-14-17(15-8-4-2-5-9-15)20-27(23,24)16-10-6-3-7-11-16;1-18(2,3)13-26(22,23)19-15(14-8-6-5-7-9-14)12-25-17(21)11-10-16(20)24-4;1-17(2,3)25(21,22)18-14(13-8-6-5-7-9-13)12-24-16(20)11-10-15(19)23-4;1-13(2)12-25(21,22)18-15(14-7-5-4-6-8-14)11-24-17(20)10-9-16(19)23-3;1-12(2)24(20,21)17-14(13-7-5-4-6-8-13)11-23-16(19)10-9-15(18)22-3;1-3-23(19,20)16-13(12-7-5-4-6-8-12)11-22-15(18)10-9-14(17)21-2;1-20-13(16)8-9-14(17)21-10-12(15-22(2,18)19)11-6-4-3-5-7-11/h3,6-7,10-13,16,18,21H,2,4-5,8-9,14-15H2,1H3;2,4-5,8-9,12-13,16-17,20H,3,6-7,10-11,14H2,1H3;5-11,15,19H,12-13H2,1-4H3;5-11,14,18H,12H2,1-4H3;4-10,13,15,18H,11-12H2,1-3H3;4-10,12,14,17H,11H2,1-3H3;4-10,13,16H,3,11H2,1-2H3;3-9,12,15H,10H2,1-2H3 |
InChI 键 |
YRKYEQYAGDIKGE-UHFFFAOYSA-N |
规范 SMILES |
CCS(=O)(=O)NC(COC(=O)C=CC(=O)OC)C1=CC=CC=C1.CC(C)CS(=O)(=O)NC(COC(=O)C=CC(=O)OC)C1=CC=CC=C1.CC(C)S(=O)(=O)NC(COC(=O)C=CC(=O)OC)C1=CC=CC=C1.CC(C)(C)CS(=O)(=O)NC(COC(=O)C=CC(=O)OC)C1=CC=CC=C1.CC(C)(C)S(=O)(=O)NC(COC(=O)C=CC(=O)OC)C1=CC=CC=C1.COC(=O)C=CC(=O)OCC(C1=CC=CC=C1)NS(=O)(=O)C.COC(=O)C=CC(=O)OCC(C1=CC=CC=C1)NS(=O)(=O)CC2CCCCC2.COC(=O)C=CC(=O)OCC(C1=CC=CC=C1)NS(=O)(=O)C2CCCCC2 |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Avelumab (anti-PD-L1) in Cancer
Audience: Researchers, scientists, and drug development professionals.
Introduction
Avelumab (trade name Bavencio) is a fully human immunoglobulin G1 (IgG1) monoclonal antibody that targets the programmed death-ligand 1 (PD-L1).[1][2] It is an immune checkpoint inhibitor approved for the treatment of various malignancies, including metastatic Merkel cell carcinoma, advanced urothelial carcinoma, and renal cell carcinoma.[3][4][5] Avelumab possesses a unique dual mechanism of action that distinguishes it from other agents in its class: it not only blocks the immunosuppressive PD-1/PD-L1 signaling pathway but also induces innate immune effector mechanisms through its unmodified Fc region.[2][6][7] This guide provides a detailed technical overview of Avelumab's core mechanisms, supported by quantitative data, experimental protocols, and pathway visualizations.
Core Mechanism of Action 1: Immune Checkpoint Blockade
Cancer cells can evade immune surveillance by upregulating PD-L1 on their surface.[8][9] This ligand binds to the programmed death-1 (PD-1) receptor expressed on activated T-cells, B-cells, and natural killer (NK) cells.[10] The engagement of PD-L1 with PD-1 delivers an inhibitory signal that suppresses T-cell proliferation, cytokine production, and cytotoxic activity, leading to T-cell exhaustion and allowing tumor growth.[8][11][12] PD-L1 can also interact with the B7.1 (CD80) receptor on T-cells to deliver a co-inhibitory signal.[2][9]
Avelumab directly binds to PD-L1 on tumor cells, physically blocking its interaction with both the PD-1 and B7.1 receptors.[2][3][6] This abrogation of inhibitory signaling releases the "brakes" on the anti-tumor immune response, restoring and enhancing the ability of T-cells to recognize and eliminate cancer cells.[6][13]
Core Mechanism of Action 2: Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC)
Unlike other anti-PD-1/PD-L1 antibodies that are of the IgG4 isotype or have been engineered to eliminate effector functions, Avelumab is a human IgG1 antibody with a native, unmodified Fc region.[1][7][14] This structure enables Avelumab to engage Fc gamma receptors (FcγR) on immune effector cells, primarily the FcγRIIIa (CD16) on NK cells.[6][15][16]
When Avelumab's Fab region binds to PD-L1 on the surface of a tumor cell, its exposed Fc region can be recognized by and cross-link CD16 receptors on an NK cell.[7][10] This engagement triggers the activation of the NK cell, leading to the release of cytotoxic granules containing perforin and granzymes, which induce apoptosis in the target tumor cell.[6] This ADCC mechanism provides a second, distinct mode of tumor cell killing, leveraging the innate immune system.[13] Preclinical studies have demonstrated that Avelumab can lyse a range of human tumor cells via ADCC, and this activity is enhanced when NK cells are activated with IL-12 or IL-15.[17][18]
Quantitative Data Summary
The following tables summarize key quantitative parameters related to Avelumab's activity.
Table 1: Binding Affinity & Receptor Occupancy
| Parameter | Target | Value | Source |
|---|---|---|---|
| Binding Affinity (KD) | Human PD-L1 | 0.0467 nmol/L | [19] |
| Human PD-L1 | 0.3 nmol/L | [15] | |
| Human PD-L1 | 0.4 nmol/L | [20] | |
| Mouse PD-L1 | 1.0 nmol/L | [15] | |
| ADCC Potency (EC50) | H441 Lung Cancer Cells | 13.4 ng/mL | [21] |
| Receptor Occupancy (RO) | Patient PBMCs | >95% at 10 mg/kg dose | [22][23][24] |
| | Patient PBMCs | >90% at ≥3 mg/kg dose |[25] |
Table 2: Summary of Clinical Efficacy Data (Select Trials)
| Indication | Trial / Setting | Key Efficacy Endpoints | Results | Source |
|---|---|---|---|---|
| Metastatic Merkel Cell Carcinoma | JAVELIN Merkel 200 (Part B) / 1st Line | Objective Response Rate (ORR) | 62.1% | [26] |
| Median Progression-Free Survival (PFS) | 9.1 months | [26] | ||
| Advanced Urothelial Carcinoma | JAVELIN Bladder 100 / 1st Line Maintenance | Median Overall Survival (OS) | 23.8 months (vs. 15.0 months for control) | [27] |
| Advanced NSCLC | JAVELIN Solid Tumor / 1st Line | Objective Response Rate (ORR) | 19.9% | [4] |
| Median Overall Survival (OS) | 14.1 months | [4] |
| Muscle-Invasive Bladder Cancer | AURA / Neoadjuvant + Chemo | Pathological Complete Response (pCR) | 55% (Cisplatin-eligible cohort) |[28] |
Key Experimental Protocols & Workflows
Protocol: Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay
This protocol describes a standard method to quantify Avelumab-mediated ADCC using a non-radioactive cytotoxicity assay.[29][30]
1. Preparation of Cells:
- Target Cells: Culture PD-L1-expressing tumor cells (e.g., H441 lung cancer line) to ~80% confluency. Harvest, wash, and resuspend cells in assay medium (e.g., RPMI + 10% FBS) at a concentration of 1x105 cells/mL.[21]
- Effector Cells: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood via Ficoll-Paque density gradient centrifugation. To obtain purified NK cells, use a negative selection magnetic bead isolation kit. Resuspend effector cells in assay medium.[21][31] For enhanced activity, NK cells can be pre-activated overnight with IL-12 (10 ng/mL) or IL-15.[18][21]
2. Assay Procedure:
- Plate 50 µL of target cells (5,000 cells) into each well of a 96-well U-bottom plate.
- Add 50 µL of Avelumab or an isotype control antibody at various concentrations (e.g., a serial dilution from 10 µg/mL). For blocking experiments, a CD16 neutralizing antibody can be added.[21]
- Incubate the plate for 30-60 minutes at 37°C to allow antibody binding to target cells.
- Add 50 µL of effector cells at different Effector:Target (E:T) ratios (e.g., 25:1, 12.5:1, 6.25:1).
- Set up control wells:
- Spontaneous Release: Target cells + medium only.
- Maximum Release: Target cells + lysis buffer (e.g., 0.05% Triton X-100).
- Centrifuge the plate at 250 x g for 3 minutes to facilitate cell-to-cell contact.
- Incubate for 4 hours at 37°C in a 5% CO2 incubator.
3. Data Acquisition and Analysis:
Centrifuge the plate at 250 x g for 4 minutes.
Carefully transfer 50 µL of supernatant from each well to a new 96-well flat-bottom plate.
Measure the amount of lactate dehydrogenase (LDH) released from lysed cells into the supernatant using a commercial kit (e.g., CytoTox 96® Assay) and a plate reader.
Calculate the percentage of specific lysis using the following formula:
% Specific Lysis = 100 x [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)]
Caption: Standard experimental workflow for an Avelumab-mediated ADCC assay. Protocol: T-Cell Activation Assay
This protocol outlines a method to assess Avelumab's ability to enhance antigen-specific T-cell responses in vitro.[32]
1. Cell Preparation and Stimulation:
- Isolate PBMCs from healthy donors.
- Plate 2.5 x 106 PBMCs per well in a 24-well plate.
- Stimulate cells with a pool of viral peptides (e.g., CEFT mix - CMV, EBV, Flu, Tetanus toxoid) to mimic an antigen-specific challenge.
- Add Avelumab (e.g., 10 µg/mL) or an isotype control antibody to the respective wells.
2. Incubation and Analysis:
- Culture the cells for an extended period (e.g., 11 days).
- On the final day, re-stimulate the cells with the same peptide pool for 5 hours in the presence of Brefeldin A (to block cytokine secretion) and an anti-CD107a antibody (to detect degranulation).
- Harvest the cells and perform multi-color flow cytometry staining for surface markers (CD3, CD8) and intracellular cytokines (IFN-γ).
3. Data Acquisition and Interpretation:
- Acquire data on a flow cytometer.
- Gate on CD3+CD8+ T-cells.
- Quantify the percentage of cells that are positive for both IFN-γ and CD107a.
- An increase in the frequency of IFN-γ+/CD107a+ CD8+ T-cells in the Avelumab-treated wells compared to the isotype control indicates enhanced antigen-specific T-cell activation.[32]
Conclusion
Avelumab's mechanism of action is uniquely characterized by a dual-pronged attack on cancer. It functions as a classic immune checkpoint inhibitor by blocking the PD-L1/PD-1 axis to restore adaptive anti-tumor T-cell immunity.[6][13] Concurrently, its native IgG1 Fc domain actively recruits the innate immune system, primarily NK cells, to directly lyse PD-L1-expressing tumor cells via ADCC.[7][17] This combination of adaptive and innate immune engagement provides a robust rationale for its clinical activity across a spectrum of solid tumors. Further research into the interplay between these two mechanisms within the tumor microenvironment will continue to inform its optimal use in monotherapy and combination regimens.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Avelumab: clinical trial innovation and collaboration to advance anti-PD-L1 immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. "Efficacy and safety of first-line avelumab in patients with advanced n" by Claire F Verschraegen, Guy Jerusalem et al. [digitalcommons.providence.org]
- 5. cancerfax.com [cancerfax.com]
- 6. What is the mechanism of Avelumab? [synapse.patsnap.com]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. A snapshot of the PD-1/PD-L1 pathway [jcancer.org]
- 10. PD-L1 Inhibition with Avelumab for Metastatic Merkel Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PD-1/PD-L1 Signaling Pathway and Tumor Immune Escape [scirp.org]
- 12. Frontiers | PD-1 and PD-L1 Checkpoint Signaling Inhibition for Cancer Immunotherapy: Mechanism, Combinations, and Clinical Outcome [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. cancer-research-network.com [cancer-research-network.com]
- 16. jitc.bmj.com [jitc.bmj.com]
- 17. Antibody-Dependent Cellular Cytotoxicity Activity of a Novel Anti-PD-L1 Antibody Avelumab (MSB0010718C) on Human Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Avelumab, an IgG1 anti-PD-L1 Immune Checkpoint Inhibitor, Triggers NK Cell-Mediated Cytotoxicity and Cytokine Production Against Triple Negative Breast Cancer Cells [frontiersin.org]
- 19. Distinct PD-L1 binding characteristics of therapeutic monoclonal antibody durvalumab - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Avelumab internalization by human circulating immune cells is mediated by both Fc gamma receptor and PD-L1 binding - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Antibody-dependent cellular cytotoxicity (ADCC) activity of a novel anti-PD-L1 antibody avelumab (MSB0010718C) on human tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ascopubs.org [ascopubs.org]
- 23. Pharmacokinetic profile and receptor occupancy of avelumab (MSB0010718C), an anti-PD-L1 monoclonal antibody, in a phase I, open-label, dose escalation trial in patients with advanced solid tumors. (2015) | Christopher R. Heery | 21 Citations [scispace.com]
- 24. Page Not Found - ASCO [asco.org]
- 25. Avelumab for metastatic or locally advanced previously treated solid tumours (JAVELIN Solid Tumor): a phase 1a, multicohort, dose-escalation trial - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Efficacy and Safety of First-line Avelumab Treatment in Patients With Stage IV Metastatic Merkel Cell Carcinoma: A Preplanned Interim Analysis of a Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 27. ascopubs.org [ascopubs.org]
- 28. jitc.bmj.com [jitc.bmj.com]
- 29. Antibody-dependent cellular cytotoxicity (ADCC) assay [bio-protocol.org]
- 30. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 31. JCI Insight - Efficient ADCC killing of meningioma by avelumab and a high-affinity natural killer cell line, haNK [insight.jci.org]
- 32. A fully human IgG1 anti-PD-L1 MAb in an in vitro assay enhances antigen-specific T-cell responses - PMC [pmc.ncbi.nlm.nih.gov]
Avelumab's Affinity for Human and Mouse PD-L1: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of avelumab to human and mouse Programmed Death-Ligand 1 (PD-L1). Avelumab is a fully human IgG1 monoclonal antibody that plays a crucial role in cancer immunotherapy by blocking the interaction between PD-L1 and its receptor, PD-1.[1][2][3] Understanding its binding characteristics is paramount for preclinical and clinical research.
Executive Summary
Avelumab demonstrates high-affinity binding to both human and mouse PD-L1, a critical characteristic that enables its therapeutic efficacy in blocking the PD-1/PD-L1 immune checkpoint pathway. This interaction lifts the brake on the anti-tumor immune response. Avelumab is unique among anti-PD-L1 antibodies due to its native Fc region, which allows it to mediate antibody-dependent cell-mediated cytotoxicity (ADCC), thereby engaging both the adaptive and innate immune systems to combat cancer.[1][2][4]
Quantitative Binding Affinity Data
The binding affinity of avelumab to its target, PD-L1, is a key determinant of its potency. The dissociation constant (Kd) is a common metric used to quantify this affinity, with a lower Kd value indicating a stronger binding interaction. Multiple studies have characterized the binding kinetics of avelumab with both human and mouse PD-L1, primarily utilizing surface plasmon resonance (SPR).
The reported affinity values exhibit some variation across different studies, which can be attributed to differences in experimental conditions and methodologies. The following table summarizes the key quantitative data on avelumab's binding affinity.
| Target | Species | Method | Dissociation Constant (Kd) (nM) | Association Rate (ka) (1/Ms) | Dissociation Rate (kd) (1/s) | Reference |
| PD-L1 | Human | Not Specified | 0.3 | Not Reported | Not Reported | [5] |
| PD-L1 | Human | Not Specified | 0.0467 | Not Reported | Not Reported | [6] |
| PD-L1 (scFv) | Human | SPR | 0.0421 | Not Reported | Not Reported | [7][8] |
| PD-L1 | Human | SPR | 0.4 | Not Reported | Not Reported | [9] |
| PD-L1 | Mouse | Not Specified | 1.0 | Not Reported | Not Reported | [5][10] |
PD-1/PD-L1 Signaling Pathway and Avelumab's Mechanism of Action
The PD-1/PD-L1 pathway is a critical immune checkpoint that regulates T-cell activation and tolerance. In the tumor microenvironment, cancer cells can upregulate PD-L1 on their surface, which binds to PD-1 receptors on activated T-cells. This interaction delivers an inhibitory signal to the T-cell, leading to its exhaustion and inactivation, thereby allowing the tumor to evade immune surveillance.[4][11]
Avelumab functions by directly binding to PD-L1 on tumor cells and other immune cells, physically blocking its interaction with the PD-1 receptor on T-cells.[3][4] This blockade removes the inhibitory signal, restoring the T-cell's ability to recognize and attack cancer cells. Furthermore, avelumab's native IgG1 Fc region can engage with Fc receptors on immune effector cells like Natural Killer (NK) cells, leading to ADCC and subsequent lysis of the tumor cell.[1][4]
Experimental Protocols for Binding Affinity Determination
The primary method cited for determining the binding affinity of avelumab to PD-L1 is Surface Plasmon Resonance (SPR) .[7][8][9][12][13] SPR is a label-free technique that allows for the real-time measurement of biomolecular interactions.[12][13][14][15]
Detailed Surface Plasmon Resonance (SPR) Protocol
The following is a generalized protocol for determining the binding affinity of an antibody to its antigen using SPR, based on common practices.[9][16]
-
Sensor Chip Preparation : A sensor chip, typically a CM5 chip, is activated.
-
Ligand Immobilization : The ligand (e.g., anti-human IgG) is immobilized onto the sensor chip surface. This allows for the capture of the antibody of interest.
-
Antibody Capture : Avelumab is injected over the sensor surface and is captured by the immobilized anti-human IgG.
-
Analyte Injection (Association) : The analyte, in this case, soluble recombinant human or mouse PD-L1, is injected at various concentrations over the captured avelumab. The binding of PD-L1 to avelumab causes a change in the refractive index at the sensor surface, which is detected in real-time.
-
Dissociation : A buffer solution is flowed over the chip, and the dissociation of the PD-L1 from the avelumab is monitored.
-
Regeneration : The sensor surface is regenerated by injecting a solution that removes the captured antibody and analyte, preparing the surface for the next cycle.
-
Data Analysis : The association (ka) and dissociation (kd) rate constants are determined from the sensorgram data. The equilibrium dissociation constant (Kd) is then calculated as the ratio of kd to ka (Kd = kd/ka).
Conclusion
Avelumab exhibits a high binding affinity to both human and mouse PD-L1, a key attribute for its function as an immune checkpoint inhibitor. The quantitative data, primarily derived from surface plasmon resonance experiments, confirms a strong and specific interaction. The dual mechanism of action, involving both the blockade of the PD-1/PD-L1 pathway and the induction of ADCC, distinguishes avelumab within the class of anti-PD-L1 therapies. This comprehensive understanding of avelumab's binding characteristics is essential for its continued development and application in oncology.
References
- 1. Product review: avelumab, an anti-PD-L1 antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Avelumab: clinical trial innovation and collaboration to advance anti-PD-L1 immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. massivebio.com [massivebio.com]
- 4. What is the mechanism of Avelumab? [synapse.patsnap.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. Distinct PD-L1 binding characteristics of therapeutic monoclonal antibody durvalumab - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural basis of anti-PD-L1 monoclonal antibody avelumab for tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Avelumab internalization by human circulating immune cells is mediated by both Fc gamma receptor and PD-L1 binding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 13. Measuring antibody-antigen binding kinetics using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An Introduction to Surface Plasmon Resonance [jacksonimmuno.com]
- 15. researchgate.net [researchgate.net]
- 16. Biacore SPR for Antibody Affinity Measurement - Creative Proteomics [creative-proteomics.com]
Avelumab's Impact on the Tumor Microenvironment: An In-depth Preclinical Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical effects of avelumab, a human anti-programmed death-ligand 1 (PD-L1) IgG1 monoclonal antibody, on the tumor microenvironment (TME). Avelumab is distinguished by its dual mechanism of action: the blockade of the PD-L1/PD-1 immune checkpoint pathway and the induction of antibody-dependent cell-mediated cytotoxicity (ADCC).[1][2] This document synthesizes quantitative data from various preclinical models, details key experimental protocols, and visualizes the underlying signaling pathways to offer a thorough resource for researchers in immuno-oncology.
Dual Mechanism of Action: A Two-Pronged Attack on Cancer
Avelumab's therapeutic efficacy stems from its ability to engage both the adaptive and innate immune systems.[2]
1. Blockade of the PD-L1/PD-1 Pathway:
Tumor cells can express PD-L1, which binds to the PD-1 receptor on activated T cells, leading to T-cell exhaustion and immune evasion.[3][4] Avelumab binds to PD-L1 on tumor cells, preventing its interaction with the PD-1 receptor on T cells.[4] This blockade reinvigorates exhausted T cells, restoring their cytotoxic function and enabling them to recognize and attack cancer cells.[4]
2. Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC):
Unlike some other checkpoint inhibitors, avelumab possesses a native, unmodified Fc region.[5] This allows it to act as a bridge between tumor cells and immune effector cells, primarily natural killer (NK) cells, which express Fc receptors (like CD16).[6][7] When avelumab's Fab region binds to PD-L1 on a tumor cell, its Fc region can be recognized by Fc receptors on NK cells. This engagement triggers the NK cell to release cytotoxic granules, such as perforin and granzymes, leading to the direct lysis of the tumor cell.[6][7]
Quantitative Analysis of Avelumab's Preclinical Efficacy
The following tables summarize key quantitative data from preclinical studies, demonstrating avelumab's impact on tumor growth and the immune landscape.
Table 1: In Vivo Anti-Tumor Efficacy of Avelumab in Murine Syngeneic Tumor Models
| Tumor Model | Mouse Strain | Avelumab Dose/Schedule | Outcome Measure | Result | Citation(s) |
| MC38 Colon Adenocarcinoma | C57BL/6 | 400 µ g/mouse , i.p., days 7, 10, 13 | Mean Tumor Volume (Day 21) | Avelumab: ~202 mm³ vs. Isotype Control: ~755 mm³ (p < 0.01) | |
| MB49 Bladder Carcinoma | C57BL/6 | 400 µ g/mouse , i.p., days 9, 12, 15 | Mean Tumor Volume (Day 36) | Significant reduction in tumor volume (p < 0.01) | [8] |
| MB49 Bladder Carcinoma | C57BL/6 | 400 µ g/mouse , i.p., days 8, 11, 14 | Bladder Tumor Burden (Day 29) | Significant reduction in bladder weight |
Table 2: In Vitro Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Mediated by Avelumab
| Target Cell Line (Cancer Type) | PD-L1 Expression | Effector Cells | E:T Ratio | % Specific Lysis (Avelumab) | % Specific Lysis (Isotype Control) | Citation(s) |
| H441 (Lung) | High | Purified NK cells | 25:1 | ~40% | <5% | [9] |
| H460 (Lung) | High | Purified NK cells | 25:1 | ~35% | <5% | [9] |
| MDA-MB-231 (Triple-Negative Breast) | High | PBMC | 5:1 | Significant increase vs. control | Baseline | [6] |
| MDA-MB-468 (Triple-Negative Breast) | Low | PBMC | 5:1 | No significant increase vs. control | Baseline | [6] |
Table 3: Avelumab's Effect on the Tumor Microenvironment (TME)
| Preclinical Model | Parameter Measured | Treatment Group | Result | Citation(s) |
| MC38 Tumor-Bearing Mice | Antigen-Specific CD8+ T cells (Splenocytes) | Avelumab | Increased frequency of IFN-γ-producing CD8+ splenocytes specific for MC38 tumor cells and p15E antigen | |
| MB49 Bladder Cancer Model | CD4+ and CD8+ T cell depletion | Avelumab + CD4/CD8 depletion | Anti-tumor effect of avelumab was abrogated | [8] |
| In vitro co-culture (NK cells + TNBC cells) | Cytokine Production (IFN-γ) | Avelumab | Significant increase in IFN-γ production by NK cells | [6] |
| In vitro co-culture (NK cells + TNBC cells) | Cytokine Production (TNF-α) | Avelumab | Significant increase in TNF-α production by NK cells | [6] |
Key Experimental Protocols
This section provides an overview of the methodologies used in preclinical studies to evaluate the efficacy of avelumab.
1. In Vivo Murine Syngeneic Tumor Models:
-
Cell Lines and Culture: Murine cancer cell lines (e.g., MC38 colon adenocarcinoma, MB49 bladder carcinoma) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Animal Models: Immunocompetent mouse strains, such as C57BL/6 or BALB/c, are used to allow for the study of a complete immune response.
-
Tumor Implantation: A specific number of tumor cells (e.g., 1 x 10^6 cells) are injected subcutaneously or orthotopically into the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. Avelumab or an isotype control antibody is administered via intraperitoneal (i.p.) or intravenous (i.v.) injection at specified doses and schedules.
-
Tumor Measurement: Tumor growth is monitored regularly by measuring the tumor dimensions with calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Endpoint Analysis: At the end of the study, tumors and spleens are harvested for further analysis, such as flow cytometry or immunohistochemistry.
2. In Vitro Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay:
-
Target Cells: Human cancer cell lines with varying levels of PD-L1 expression are used as target cells.
-
Effector Cells: Peripheral blood mononuclear cells (PBMCs) or isolated natural killer (NK) cells from healthy human donors are used as effector cells.
-
Assay Procedure:
-
Target cells are plated in a 96-well plate.
-
Avelumab or an isotype control antibody is added at various concentrations.
-
Effector cells are added at different effector-to-target (E:T) ratios.
-
The plates are incubated for a specified period (e.g., 4 hours).
-
Tumor cell lysis is quantified using a lactate dehydrogenase (LDH) release assay or a calcein-AM release assay.
-
-
Data Analysis: The percentage of specific lysis is calculated using the formula: [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.
3. Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs):
-
Tumor Digestion: Harvested tumors are mechanically dissociated and enzymatically digested (e.g., with collagenase and DNase) to obtain a single-cell suspension.
-
Cell Staining: The single-cell suspension is stained with a cocktail of fluorescently-labeled antibodies against various immune cell surface markers (e.g., CD45, CD3, CD4, CD8, NK1.1, F4/80).
-
Flow Cytometry Acquisition: Stained cells are acquired on a flow cytometer.
-
Gating Strategy: A sequential gating strategy is applied to identify different immune cell populations. For example, live, single cells are first gated, followed by gating on CD45+ hematopoietic cells. From the CD45+ population, different lymphocyte and myeloid subsets are identified based on their specific marker expression.
-
Data Analysis: The frequency of each immune cell population is determined as a percentage of total live cells or total CD45+ cells.
Visualizing the Mechanisms: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Avelumab blocks the PD-L1/PD-1 interaction, preventing T cell exhaustion.
Caption: Avelumab mediates ADCC by linking NK cells to tumor cells.
References
- 1. Avelumab: clinical trial innovation and collaboration to advance anti-PD-L1 immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PD-L1 blockade with avelumab: A new paradigm for treating Merkel cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Product review: avelumab, an anti-PD-L1 antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Avelumab, an IgG1 anti-PD-L1 Immune Checkpoint Inhibitor, Triggers NK Cell-Mediated Cytotoxicity and Cytokine Production Against Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Avelumab, an IgG1 anti-PD-L1 Immune Checkpoint Inhibitor, Triggers NK Cell-Mediated Cytotoxicity and Cytokine Production Against Triple Negative Breast Cancer Cells [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Epigenetic priming of both tumor and NK cells augments antibody-dependent cellular cytotoxicity elicited by the anti-PD-L1 antibody avelumab against multiple carcinoma cell types - PMC [pmc.ncbi.nlm.nih.gov]
Avelumab's Core Signaling Pathways in Immune Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the signaling pathways modulated by avelumab in immune cells. Avelumab, a fully human IgG1 monoclonal antibody, targets the programmed death-ligand 1 (PD-L1), a critical immune checkpoint protein. Its mechanism of action is twofold: it blocks the interaction of PD-L1 with its receptors, primarily PD-1 on T cells, thereby reactivating anti-tumor immunity, and it mediates the elimination of cancer cells through antibody-dependent cell-mediated cytotoxicity (ADCC).[1][2][3] This document details these pathways, presents quantitative data from preclinical and clinical studies, and provides detailed protocols for key experimental assays.
Avelumab's Dual Mechanism of Action
Avelumab's therapeutic efficacy stems from its ability to engage both the adaptive and innate immune systems.[4]
Blockade of the PD-1/PD-L1 Immune Checkpoint
PD-L1, expressed on tumor cells and some immune cells, binds to the PD-1 receptor on activated T cells, leading to the inhibition of T-cell activity.[2] This interaction suppresses T-cell proliferation, cytokine production, and cytotoxic activity, allowing tumor cells to evade immune surveillance.[5] Avelumab binds to PD-L1, preventing its interaction with PD-1 and the B7.1 receptor, thereby releasing the "brakes" on T cells and restoring their ability to recognize and eliminate cancer cells.[4][5]
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC)
Avelumab possesses a native, unmodified Fc region that can bind to Fcγ receptors (FcγR), particularly FcγRIIIa (CD16), expressed on the surface of innate immune effector cells such as Natural Killer (NK) cells.[1][6] When avelumab binds to PD-L1 on the surface of a tumor cell, its Fc region is presented to NK cells. This engagement triggers the activation of NK cells, leading to the release of cytotoxic granules containing perforin and granzymes, which induce apoptosis in the target tumor cell.[3][7] This ADCC mechanism is a unique feature of avelumab compared to other anti-PD-L1 antibodies with modified Fc regions.[8]
Signaling Pathways Modulated by Avelumab
T Cell Signaling
By blocking the PD-L1/PD-1 interaction, avelumab prevents the recruitment of the phosphatase SHP-2 to the T-cell receptor (TCR) signaling complex.[9] This allows for the sustained phosphorylation of key downstream signaling molecules, including Lck, ZAP70, and LAT, leading to the activation of the PI3K/Akt and Ras/MEK/ERK pathways.[9][10][11] These pathways are crucial for T-cell activation, proliferation, survival, and the execution of effector functions.
NK Cell Signaling (ADCC)
The binding of avelumab-coated, PD-L1-expressing tumor cells to the FcγRIIIa (CD16) on NK cells triggers a signaling cascade that leads to NK cell activation. This involves the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within the FcγRIIIa signaling complex, leading to the activation of Syk and ZAP70 kinases. Downstream signaling events culminate in the degranulation of cytotoxic granules and the release of pro-inflammatory cytokines like IFN-γ and TNF-α.
Quantitative Data Summary
The following tables summarize key quantitative data related to avelumab's activity.
Table 1: Avelumab Binding Affinity
| Parameter | Value | Reference |
| Binding Affinity (Kd) to human PD-L1 | 0.4 nM | [6] |
| Binding Affinity (Kd) to mouse PD-L1 | 1.0 nM | [5] |
Table 2: In Vitro Avelumab-Mediated ADCC
| Target Cell Line | Effector Cells | E:T Ratio | % Specific Lysis (Avelumab) | % Specific Lysis (Control) | Reference |
| MDA-MB-231 (TNBC) | PBMC | 5:1 | ~25% | ~5% | [6] |
| H460 (Lung Cancer) | Purified NK cells | 25:1 | ~40% | <10% | [12] |
| IOMM (Meningioma) | Healthy Donor NK cells | 50:1 | ~30% | <5% | [3] |
Table 3: Clinical Efficacy of Avelumab (Selected Trials)
| Trial Name | Cancer Type | Treatment Line | Objective Response Rate (ORR) | Reference |
| JAVELIN Merkel 200 | Metastatic Merkel Cell Carcinoma | Second-line | 33% | [13] |
| JAVELIN Solid Tumor | Metastatic Urothelial Carcinoma | Post-platinum | 17.4% | [14] |
| JAVELIN Bladder 100 | Advanced Urothelial Carcinoma | First-line maintenance | N/A (PFS/OS endpoint) | [15] |
| JAVELIN Renal 101 | Advanced Renal Cell Carcinoma | First-line (with axitinib) | 51.4% | [12] |
Table 4: Avelumab's Effect on Immune Cell Subsets (JAVELIN Solid Tumor Trial)
| Immune Cell Subset | Change from Baseline | Reference |
| Absolute Lymphocyte Count | No significant change | [16] |
| CD4+ T cells | No significant change | [16] |
| CD8+ T cells | No significant change | [16] |
| Regulatory T cells (Tregs) | No significant change | [16] |
| NK cells | No significant change | [16] |
Experimental Protocols
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay
This protocol describes a standard chromium-51 release assay to measure ADCC.
Methodology:
-
Target Cell Preparation:
-
Culture and harvest target tumor cells expressing PD-L1.
-
Label the target cells with a radioactive isotope (e.g., 51Cr) or a fluorescent dye (e.g., Calcein AM) according to the manufacturer's instructions.
-
Wash the cells to remove excess label.
-
-
Effector Cell Preparation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
For purified NK cells, use a negative selection kit to enrich for CD56+/CD3- cells.
-
-
ADCC Reaction:
-
In a 96-well U-bottom plate, add the labeled target cells.
-
Add avelumab or an isotype control antibody at various concentrations.
-
Add the effector cells at different effector-to-target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1).
-
Include control wells for spontaneous release (target cells only) and maximum release (target cells with detergent).
-
Incubate the plate for 4 hours at 37°C in a CO2 incubator.
-
-
Data Acquisition and Analysis:
-
Centrifuge the plate and collect the supernatant.
-
Measure the radioactivity in the supernatant using a gamma counter (for 51Cr) or fluorescence using a plate reader (for Calcein AM).
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 x (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)[6]
-
Intracellular Cytokine Staining (ICS) for T Cell Function
This protocol outlines the steps for measuring cytokine production in T cells by flow cytometry.
Methodology:
-
Cell Stimulation:
-
Isolate PBMCs and resuspend in complete culture medium.
-
Stimulate the cells with anti-CD3 and anti-CD28 antibodies, or a specific antigen, in the presence or absence of avelumab for a defined period (e.g., 6-24 hours).
-
For the last 4-6 hours of stimulation, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to trap cytokines intracellularly.[17]
-
-
Surface Staining:
-
Harvest the cells and wash with FACS buffer (PBS with 2% FBS).
-
Stain with fluorescently labeled antibodies against surface markers such as CD3, CD4, and CD8 for 30 minutes at 4°C in the dark.
-
Wash the cells to remove unbound antibodies.
-
-
Fixation and Permeabilization:
-
Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde) for 20 minutes at room temperature.
-
Wash the cells and then permeabilize with a permeabilization buffer (e.g., containing saponin or a mild detergent).[17]
-
-
Intracellular Staining:
-
Stain the permeabilized cells with fluorescently labeled antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2) for 30 minutes at room temperature in the dark.
-
Wash the cells with permeabilization buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
Analyze the data using appropriate software to quantify the percentage of cytokine-producing cells within the CD4+ and CD8+ T cell populations.
-
T Cell Proliferation Assay (CFSE Dilution)
This protocol describes the use of Carboxyfluorescein succinimidyl ester (CFSE) to measure T cell proliferation.
Methodology:
-
CFSE Labeling:
-
Isolate PBMCs and resuspend in PBS.
-
Add CFSE to the cell suspension at a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C.[18]
-
Quench the labeling reaction by adding an equal volume of cold complete medium.
-
Wash the cells multiple times to remove excess CFSE.
-
-
Cell Culture and Stimulation:
-
Culture the CFSE-labeled cells in a 96-well plate.
-
Stimulate the cells with anti-CD3 and anti-CD28 antibodies in the presence or absence of avelumab.
-
Culture the cells for 3-5 days at 37°C in a CO2 incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and stain with antibodies against T cell surface markers (e.g., CD3, CD4, CD8).
-
Acquire the data on a flow cytometer.
-
Analyze the CFSE fluorescence intensity within the T cell populations. Each cell division will result in a halving of the CFSE fluorescence, allowing for the visualization of distinct generations of proliferating cells.[19]
-
Conclusion
Avelumab's dual mechanism of action, combining immune checkpoint blockade with ADCC, provides a multi-pronged approach to cancer immunotherapy. By reactivating T cell-mediated anti-tumor responses and directly engaging the innate immune system to kill tumor cells, avelumab has demonstrated significant clinical benefit in a variety of malignancies. The experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers and clinicians working to further understand and optimize the use of this important therapeutic agent.
References
- 1. Avelumab: clinical trial innovation and collaboration to advance anti-PD-L1 immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intracellular Flow Cytometry Staining Protocol [protocols.io]
- 3. What is the mechanism of Avelumab? [synapse.patsnap.com]
- 4. Product review: avelumab, an anti-PD-L1 antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Avelumab, an IgG1 anti-PD-L1 Immune Checkpoint Inhibitor, Triggers NK Cell-Mediated Cytotoxicity and Cytokine Production Against Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Avelumab induces greater Fc-Fc receptor-dependent natural killer cell activation and dendritic cell crosstalk compared to durvalumab - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | CD28 shapes T cell receptor signaling by regulating Lck dynamics and ZAP70 activation [frontiersin.org]
- 11. Lck promotes Zap70-dependent LAT phosphorylation by bridging Zap70 to LAT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. PD-L1 blockade with avelumab: A new paradigm for treating Merkel cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The JAVELIN Bladder Medley trial: avelumab-based combinations as first-line maintenance in advanced urothelial carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Avelumab maintenance in advanced urothelial carcinoma: biomarker analysis of the phase 3 JAVELIN Bladder 100 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Avelumab for metastatic or locally advanced previously treated solid tumours (JAVELIN Solid Tumor): a phase 1a, multicohort, dose-escalation trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. med.virginia.edu [med.virginia.edu]
- 18. mucosalimmunology.ch [mucosalimmunology.ch]
- 19. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Preclinical Profile of Avelumab in Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the preclinical studies of Avelumab, a human anti-programmed death ligand-1 (PD-L1) monoclonal antibody. It details the molecule's dual mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, and outlines the methodologies of pivotal experiments.
Introduction: Avelumab's Unique Position in Immuno-Oncology
Avelumab (formerly MSB0010718C) is a fully human immunoglobulin G1 (IgG1) monoclonal antibody that targets programmed death ligand-1 (PD-L1), a critical immune checkpoint protein.[1] Approved for the treatment of several solid tumors, including metastatic Merkel cell carcinoma and urothelial carcinoma, Avelumab's development was based on a robust preclinical rationale.[2][3] Unlike other anti-PD-1/PD-L1 agents that are often engineered to be immunologically silent, Avelumab possesses a native, wild-type crystallizable fragment (Fc) region.[1][4] This structural feature confers a dual mechanism of action: the blockade of the PD-1/PD-L1 immunosuppressive axis and the induction of innate immune responses through antibody-dependent cell-mediated cytotoxicity (ADCC).[1][2] This guide synthesizes the foundational preclinical data that characterizes these mechanisms.
Molecular Characteristics and Binding Affinity
Avelumab is designed to bind with high affinity to both human and murine PD-L1, enabling its evaluation in a wide range of preclinical models.[5] This binding competitively inhibits the interaction between PD-L1 and its receptors, PD-1 and B7.1, on T-cells and antigen-presenting cells.[2][3]
| Parameter | Target | Reported Value (Kd) | Reference |
| Binding Affinity | Human PD-L1 | 0.3 nmol/L | [5] |
| Binding Affinity | Human PD-L1 | 0.4 nmol/L | [6] |
| Binding Affinity | Human PD-L1 | 0.0467 nmol/L | [6] |
| Binding Affinity | Murine PD-L1 | 1.0 nmol/L | [5] |
| Note: Different studies have reported varying binding affinities for human PD-L1, which may be attributable to different assay methodologies.[5][6] |
Dual Mechanism of Action
Avelumab's anti-tumor activity is rooted in its ability to engage both the adaptive and innate immune systems.[1]
Immune Checkpoint Blockade
By binding to PD-L1 on tumor cells, Avelumab prevents the engagement of the PD-1 receptor on activated T-cells. This action blocks the inhibitory signal that would otherwise lead to T-cell anergy or apoptosis, thereby restoring and enhancing the ability of cytotoxic T-cells to recognize and eliminate cancer cells.[3][7]
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC)
Avelumab's native IgG1 Fc region can be recognized by Fcγ receptors (specifically CD16) on innate immune effector cells, most notably Natural Killer (NK) cells.[8] This engagement bridges the NK cell to the PD-L1-expressing tumor cell, activating the NK cell to release cytotoxic granules (perforin and granzymes) and induce tumor cell lysis.[5][8] This ADCC mechanism represents an additional, direct method of tumor cell killing.[9][10]
Preclinical In Vitro Studies
A broad range of in vitro experiments have demonstrated Avelumab's dual activity.
ADCC Activity and PD-L1 Expression
Preclinical studies have consistently shown that Avelumab can induce ADCC against various human tumor cell lines.[8][9] A key finding is that the sensitivity of tumor cells to Avelumab-mediated ADCC often correlates with the surface density of PD-L1.[2][11] Furthermore, treatment of tumor cells with interferon-gamma (IFN-γ), a cytokine often present in the tumor microenvironment, upregulates PD-L1 expression and can enhance Avelumab-mediated ADCC.[5][9]
| Finding | Experimental System | Key Result | Reference |
| ADCC Induction | Human tumor cells + PBMCs or NK cells | Avelumab lyses a range of human tumor cells. | [9] |
| PD-L1 Correlation | Human tumor cells with varying PD-L1 | Increased PD-L1 expression trends with increased sensitivity to ADCC. | [2] |
| IFN-γ Stimulation | Chordoma cells + IFN-γ | IFN-γ treatment increases PD-L1 expression and sensitivity to Avelumab-mediated ADCC. | [5] |
| Effector Cells | Purified NK cells vs. PBMCs | Purified NK cells are potent effectors of Avelumab-mediated ADCC. | [9] |
Effect on Immune Cells
A theoretical concern for an ADCC-competent anti-PD-L1 antibody is the potential for lysis of activated, PD-L1-expressing immune cells.[8] However, in vitro studies demonstrated that Avelumab does not mediate significant lysis of peripheral blood mononuclear cells (PBMCs), likely due to a lower density of PD-L1 on these cells compared to tumor cells.[2][7][12] While one study showed Avelumab could induce ADCC against monocyte-derived dendritic cells, preclinical and clinical analyses of peripheral immune cells have shown minimal changes in immune cell subsets following treatment.[1][13]
Enhancement of Adaptive Immunity
Beyond direct killing, Avelumab was shown to enhance antigen-specific T-cell responses in vitro. In co-culture assays, the addition of Avelumab to PBMCs stimulated with viral antigens resulted in increased activation and proliferation of antigen-specific T-cells, confirming its function as a checkpoint inhibitor.[12][14]
Preclinical In Vivo Studies
Syngeneic mouse tumor models have been instrumental in validating the anti-tumor efficacy of Avelumab in a complex biological system.
Monotherapy Anti-Tumor Efficacy
In vivo studies demonstrated that Avelumab administration can significantly inhibit tumor growth and improve survival.[3][5]
| Model | Treatment | Key Result | Reference |
| C57BL/6 Mice with MB49 Bladder Tumors | Avelumab (400 μg, i.p.) | Inhibited tumor development and increased mouse survival. | [5] |
| Syngeneic Mouse Tumor Models | Avelumab | Decreased tumor growth. | [3] |
Mechanistic Insights from In Vivo Models
Interestingly, mechanistic studies in mice revealed that the anti-tumor efficacy of Avelumab was highly dependent on the presence of CD4+ and CD8+ T-cells.[2] In contrast to in vitro findings with human cells, the depletion of NK cells in these murine models had little effect on Avelumab's efficacy, as Avelumab does not mediate ADCC effectively in mice.[2] This highlights the primary role of T-cell-mediated adaptive immunity in the anti-tumor effect observed in these specific preclinical models, while underscoring ADCC as a potentially significant, additional mechanism in humans.
Key Experimental Protocols
The following sections detail the generalized methodologies for the core preclinical assays used to characterize Avelumab.
In Vitro ADCC Assay Protocol
This assay quantifies the ability of Avelumab to induce lysis of target tumor cells by effector immune cells. The chromium-51 (⁵¹Cr) release assay is a standard method.[13]
-
Target Cell Preparation: PD-L1-expressing human tumor cells are cultured and harvested. They are then labeled with a radioactive isotope, such as ⁵¹Cr, which is released upon cell lysis.
-
Effector Cell Isolation: Effector cells, typically human PBMCs or purified NK cells from healthy donors, are isolated from whole blood using density gradient centrifugation.
-
Co-culture: Labeled target cells are plated in a 96-well plate. Effector cells are added at various effector-to-target (E:T) ratios.
-
Treatment: Avelumab or an isotype control antibody is added to the wells at various concentrations.
-
Incubation: The plate is incubated for a set period (e.g., 4-6 hours) to allow for cell-mediated lysis to occur.
-
Quantification: The supernatant from each well is collected, and the amount of released ⁵¹Cr is measured using a gamma counter.
-
Calculation: The percentage of specific lysis is calculated by comparing the ⁵¹Cr release in the presence of Avelumab to spontaneous release (targets + media) and maximum release (targets + detergent).
In Vivo Syngeneic Mouse Model Protocol
This protocol assesses the anti-tumor activity of Avelumab in immunocompetent mice.
-
Cell Implantation: A known number of murine tumor cells (e.g., MB49 bladder cancer cells) are subcutaneously implanted into the flank of syngeneic mice (e.g., C57BL/6).[5]
-
Tumor Growth: Tumors are allowed to grow until they reach a predetermined, palpable volume (e.g., 50-100 mm³).
-
Randomization: Mice are randomized into treatment and control groups (e.g., Avelumab vs. isotype control IgG or PBS).
-
Treatment Administration: Avelumab is administered systemically (e.g., intraperitoneally) according to a defined dosing schedule (e.g., three times, 3 days apart).[5]
-
Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. Animal body weight and overall health are also monitored.
-
Endpoint Analysis: The study continues until tumors in the control group reach a predetermined endpoint size or until a defined time point. Key endpoints are tumor growth inhibition and overall survival.
Conclusion
The preclinical data for Avelumab establishes a strong foundation for its clinical use in solid tumors. In vitro studies confirm its dual mechanism of action: the capacity to reinvigorate T-cell responses by blocking the PD-L1 checkpoint and the ability to directly target tumor cells for destruction by engaging innate NK cells through ADCC.[1] In vivo models confirm its potent anti-tumor efficacy, driven primarily by T-cell-mediated immunity in murine systems.[2] This unique combination of engaging both adaptive and innate immunity differentiates Avelumab from other checkpoint inhibitors and provides a compelling rationale for its continued investigation and application in oncology.[8][10]
References
- 1. Avelumab: clinical trial innovation and collaboration to advance anti-PD-L1 immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Product review: avelumab, an anti-PD-L1 antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Avelumab in patients with previously treated metastatic melanoma: phase 1b results from the JAVELIN Solid Tumor trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. Avelumab internalization by human circulating immune cells is mediated by both Fc gamma receptor and PD-L1 binding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. Avelumab demonstrates promise in advanced NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Avelumab for metastatic or locally advanced previously treated solid tumours (JAVELIN Solid Tumor): a phase 1a, multicohort, dose-escalation trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Antibody-dependent cellular cytotoxicity (ADCC) activity of a novel anti-PD-L1 antibody avelumab (MSB0010718C) on human tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A fully human IgG1 anti-PD-L1 MAb in an in vitro assay enhances antigen-specific T-cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Avelumab mediates antibody‐dependent cellular cytotoxicity against monocyte‐derived dendritic cells through natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ascopubs.org [ascopubs.org]
Avelumab's Dual Role in Adaptive and Innate Immunity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Avelumab, a fully human immunoglobulin G1 (IgG1) monoclonal antibody, represents a significant advancement in cancer immunotherapy. Its unique mechanism of action engages both the adaptive and innate immune systems to elicit a potent anti-tumor response. This technical guide provides a comprehensive overview of avelumab's core functionalities, supported by quantitative data from pivotal clinical trials, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and workflows. Avelumab's primary role in adaptive immunity stems from its blockade of the programmed death-ligand 1 (PD-L1), which reinvigorates T-cell-mediated tumor cell lysis. Concurrently, its native Fc region enables the engagement of innate immune cells, particularly Natural Killer (NK) cells, to induce antibody-dependent cell-mediated cytotoxicity (ADCC). This dual-pronged approach distinguishes avelumab from other immune checkpoint inhibitors and underscores its therapeutic potential across a range of malignancies.
Introduction
Cancer immunotherapy has revolutionized the treatment landscape for numerous malignancies. A key strategy in this field is the targeting of immune checkpoints, which are inhibitory pathways that regulate the duration and amplitude of immune responses. Tumor cells often exploit these checkpoints to evade immune surveillance. Programmed death-ligand 1 (PD-L1), expressed on the surface of various tumor cells and immune cells, interacts with its receptor, programmed death-1 (PD-1), on activated T cells, leading to T-cell exhaustion and a suppressed anti-tumor immune response.[1][2]
Avelumab is an immune checkpoint inhibitor that specifically targets and binds to PD-L1.[2][3] This binding prevents the interaction of PD-L1 with its receptors, PD-1 and B7.1, on T cells, thereby removing the inhibitory signal and restoring T-cell-mediated anti-tumor activity.[1][3][4] Avelumab is a fully human IgG1 monoclonal antibody with a wild-type Fc region.[1] This structural feature is critical to its second mechanism of action: the induction of antibody-dependent cell-mediated cytotoxicity (ADCC), a potent innate immune response.[2][5] This dual engagement of both adaptive and innate immunity makes avelumab a unique therapeutic agent in the immuno-oncology armamentarium.[1]
Avelumab's Role in Adaptive Immunity
Avelumab's primary mechanism for activating the adaptive immune system is through the blockade of the PD-L1/PD-1 pathway.
PD-L1/PD-1 Pathway Inhibition
The interaction between PD-L1 on tumor cells and PD-1 on activated T cells delivers an inhibitory signal that dampens T-cell receptor (TCR) signaling, leading to reduced cytokine production, decreased T-cell proliferation, and ultimately, T-cell exhaustion. By binding to PD-L1, avelumab physically obstructs this interaction, effectively "releasing the brakes" on the anti-tumor T-cell response.[1][2] This allows for the restoration of cytotoxic T lymphocyte (CTL) activity against tumor cells.
Avelumab's Role in Innate Immunity
Avelumab's engagement of the innate immune system is primarily mediated through Antibody-Dependent Cellular Cytotoxicity (ADCC).
Antibody-Dependent Cellular Cytotoxicity (ADCC)
Avelumab's native IgG1 Fc region can be recognized by Fcγ receptors (FcγR), particularly FcγRIIIa (CD16), which are expressed on the surface of innate immune effector cells such as Natural Killer (NK) cells.[5][6] When avelumab binds to PD-L1 on the surface of a tumor cell, its Fc portion is exposed, allowing NK cells to bind via their CD16 receptors. This cross-linking of CD16 triggers the activation of the NK cell, leading to the release of cytotoxic granules containing perforin and granzymes, which induce apoptosis in the target tumor cell.[2] Preclinical studies have demonstrated that avelumab can mediate ADCC against various human tumor cell lines.[5]
Quantitative Data from Clinical Trials
The efficacy of avelumab has been evaluated in numerous clinical trials across various cancer types. The following tables summarize key quantitative data from the JAVELIN pivotal trials.
Table 1: Efficacy of Avelumab in Metastatic Merkel Cell Carcinoma (JAVELIN Merkel 200)
| Patient Population | Objective Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Previously Treated (Part A) | 33.0% | 11.4% | 21.6% | 2.7 months | 12.6 months |
| First-Line (Part B) | 39.7% | 16.4% | 23.3% | 4.1 months | 20.3 months |
| Data sourced from multiple reports of the JAVELIN Merkel 200 trial. |
Table 2: Efficacy of Avelumab as First-Line Maintenance in Advanced Urothelial Carcinoma (JAVELIN Bladder 100)
| Treatment Arm | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) |
| Avelumab + Best Supportive Care (BSC) | 21.4 months | 3.7 months |
| BSC Alone | 14.3 months | 2.0 months |
| Data sourced from the JAVELIN Bladder 100 trial. |
Detailed Experimental Protocols
In Vitro Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay
This protocol describes a common method for assessing the ADCC activity of avelumab in vitro.
Methodology:
-
Target Cell Preparation:
-
Culture a PD-L1-expressing tumor cell line (e.g., H441 lung cancer cells) under standard conditions.
-
Harvest and wash the cells.
-
Label the target cells with a radioisotope such as Chromium-51 (⁵¹Cr) for a defined period. Wash the cells to remove unincorporated label.
-
-
Effector Cell Preparation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using density gradient centrifugation.
-
(Optional) Purify Natural Killer (NK) cells from PBMCs using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
-
ADCC Assay Setup:
-
In a 96-well plate, combine the labeled target cells and effector cells at various effector-to-target (E:T) ratios (e.g., 25:1, 12.5:1).
-
Add avelumab or an isotype control antibody at various concentrations.
-
Include control wells for spontaneous release (target cells only) and maximum release (target cells with detergent).
-
-
Incubation and Measurement:
-
Incubate the plate for a specified time (e.g., 4 hours) at 37°C.
-
Centrifuge the plate and collect the supernatant.
-
Measure the radioactivity in the supernatant using a gamma counter.
-
-
Calculation of Specific Lysis:
-
Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Flow Cytometry for Immune Cell Phenotyping
This protocol outlines a general workflow for analyzing peripheral blood immune cell populations in patients treated with avelumab.
Methodology:
-
Sample Collection and Processing:
-
Collect whole blood from patients at baseline and at specified time points during avelumab treatment.
-
Isolate PBMCs using Ficoll-Paque density gradient centrifugation.
-
-
Antibody Staining:
-
Prepare panels of fluorochrome-conjugated monoclonal antibodies to identify various immune cell subsets (e.g., T cells, B cells, NK cells, monocytes, dendritic cells) and their activation or exhaustion markers.
-
Incubate the isolated PBMCs with the antibody panels according to the manufacturer's instructions.
-
-
Data Acquisition:
-
Acquire stained cells on a multi-color flow cytometer.
-
Collect a sufficient number of events for robust statistical analysis.
-
-
Data Analysis:
-
Use a sequential gating strategy to identify specific immune cell populations based on their forward and side scatter properties and the expression of lineage-specific markers.
-
Quantify the percentage and absolute counts of each immune cell subset.
-
Conclusion
Avelumab's distinct dual mechanism of action, which harnesses both adaptive and innate immunity, positions it as a versatile and potent agent in cancer immunotherapy. By blocking the PD-L1/PD-1 inhibitory axis, it unleashes the power of T cells to attack tumors. Simultaneously, its ability to induce ADCC through NK cell engagement provides an additional layer of anti-tumor activity. The clinical data from the JAVELIN program demonstrate its efficacy in various challenging-to-treat cancers. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of avelumab's immunomodulatory effects. As our understanding of the intricate interplay between the immune system and cancer evolves, the unique properties of avelumab will likely continue to inform the development of novel and more effective combination immunotherapy strategies.
References
- 1. Analyses of the peripheral immunome following multiple administrations of avelumab, a human IgG1 anti-PD-L1 monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. Avelumab mediates antibody‐dependent cellular cytotoxicity against monocyte‐derived dendritic cells through natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. Antibody-dependent cellular cytotoxicity (ADCC) activity of a novel anti-PD-L1 antibody avelumab (MSB0010718C) on human tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Avelumab: clinical trial innovation and collaboration to advance anti-PD-L1 immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Avelumab for In Vivo Studies in Syngeneic Mouse Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of avelumab, an anti-PD-L1 monoclonal antibody, in preclinical in vivo studies utilizing syngeneic mouse models. This document details the mechanism of action, experimental protocols, and expected outcomes to facilitate the design and execution of robust immuno-oncology research.
Introduction to Avelumab
Avelumab is a fully human IgG1 monoclonal antibody that targets the programmed death-ligand 1 (PD-L1). Its primary mechanism of action is the inhibition of the interaction between PD-L1 and its receptors, PD-1 and B7.1.[1] This blockade disrupts a key immune checkpoint pathway exploited by tumor cells to evade immune surveillance, thereby restoring T-cell-mediated antitumor responses.[1][2] Uniquely among some other checkpoint inhibitors, avelumab possesses a native Fc region, which enables it to induce antibody-dependent cell-mediated cytotoxicity (ADCC), providing a dual mechanism for targeting tumor cells.
Mechanism of Action and Signaling Pathway
Avelumab's therapeutic effect is rooted in two distinct, yet complementary, anti-tumor mechanisms:
-
Immune Checkpoint Blockade: By binding to PD-L1 on tumor cells and other cells within the tumor microenvironment, avelumab prevents its interaction with the PD-1 receptor on activated T cells.[1][2] This releases the "brake" on the T-cell, allowing for its activation, proliferation, and subsequent cytotoxic activity against tumor cells. The blockade of the PD-L1/B7.1 interaction further contributes to the restoration of T-cell function.[1]
-
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): Avelumab's native IgG1 Fc region can be recognized by Fc receptors (like CD16) on immune effector cells, primarily Natural Killer (NK) cells. This engagement leads to the activation of NK cells and the subsequent lysis of PD-L1-expressing tumor cells.
These mechanisms are depicted in the signaling pathway diagram below.
Application in Syngeneic Mouse Models
Syngeneic mouse models, which involve the transplantation of murine tumor cell lines into immunocompetent mice of the same genetic background, are indispensable tools for evaluating immunotherapies like avelumab. These models provide a fully functional immune system, allowing for the comprehensive study of the complex interactions between the therapeutic agent, the tumor, and the host immune response.
Commonly Used Syngeneic Models
The choice of syngeneic model is critical and depends on the research question, tumor type of interest, and the desired immunological characteristics of the tumor microenvironment. Below is a summary of commonly used models in the context of avelumab and other checkpoint inhibitors.
| Model | Cell Line | Mouse Strain | Tumor Type | Key Characteristics |
| MC38 | Murine Colon Adenocarcinoma | C57BL/6 | Colon Cancer | Highly immunogenic, responsive to checkpoint blockade. |
| CT26 | Murine Colon Carcinoma | BALB/c | Colon Cancer | Immunogenic, sensitive to checkpoint inhibitors, characterized by CD8+ T-cell infiltration.[3] |
| 4T1 | Murine Mammary Carcinoma | BALB/c | Breast Cancer | Poorly immunogenic, highly metastatic, and generally resistant to checkpoint blockade.[4][5] |
| Renca | Murine Renal Adenocarcinoma | BALB/c | Renal Cancer | Aggressive tumor growth, enriched tumor microvascular environment, and low immune infiltration.[6] |
| B16-F10 | Murine Melanoma | C57BL/6 | Melanoma | Poorly immunogenic, often used to study mechanisms of resistance to immunotherapy. |
Experimental Workflow
A typical in vivo study using avelumab in a syngeneic mouse model follows a standardized workflow. The key steps are outlined in the diagram below.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of in vivo studies. Below are representative protocols for key experiments.
MC38 Syngeneic Model Protocol
-
Cell Line: MC38 murine colon adenocarcinoma cells.
-
Mouse Strain: Female C57BL/6 mice, 6-8 weeks old.
-
Tumor Implantation: Subcutaneously inject 5 x 105 MC38 cells in 100 µL of sterile PBS into the right flank of each mouse.
-
Tumor Monitoring: Measure tumor volume every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width2) / 2.
-
Treatment: When tumors reach an average volume of 50-100 mm3, randomize mice into treatment groups. Administer avelumab or an isotype control antibody intraperitoneally at a dose of 200-400 µg per mouse, typically on a schedule of every 3-4 days for a total of 3-4 doses.
-
Endpoint Analysis:
-
Tumor Growth Inhibition: Continue monitoring tumor volume until tumors in the control group reach the predetermined endpoint size (e.g., 1500 mm3).
-
Immune Profiling: At a specified time point post-treatment, euthanize a cohort of mice, excise tumors, and prepare single-cell suspensions for flow cytometric analysis of tumor-infiltrating lymphocytes (e.g., CD4+, CD8+, NK cells, regulatory T cells).
-
Cytokine Analysis: Collect blood via cardiac puncture at the time of euthanasia to prepare serum for cytokine analysis (e.g., IFN-γ, TNF-α) using ELISA or multiplex assays.
-
CT26 Syngeneic Model Protocol
-
Cell Line: CT26 murine colon carcinoma cells.
-
Mouse Strain: Female BALB/c mice, 6-8 weeks old.
-
Tumor Implantation: Subcutaneously inject 5 x 105 CT26 cells in 100 µL of sterile PBS into the right flank.
-
Tumor Monitoring: As described for the MC38 model.
-
Treatment: Initiate treatment when tumors reach an average volume of 50-100 mm3. Administer avelumab or an isotype control antibody intraperitoneally at a dose of 200 µg per mouse twice a week for two weeks.[4]
-
Endpoint Analysis: As described for the MC38 model.
Quantitative Data and Expected Outcomes
The efficacy of avelumab in syngeneic models can be quantified through various metrics. Below is a summary of expected outcomes based on published studies.
Tumor Growth Inhibition
| Model | Avelumab Treatment | Control Treatment | Tumor Growth Inhibition (%) | Reference |
| MC38 | Significant delay in tumor growth | Progressive tumor growth | ~73% reduction in mean tumor volume at day 21 | [7] |
| CT26 | Delayed tumor growth and increased survival | Progressive tumor growth | Data suggests responsiveness to α-mPD-L1 | [4] |
| 4T1 | No significant difference in tumor growth | Progressive tumor growth | Generally non-responsive | [4] |
Immune Cell Infiltration
| Model | Immune Cell Population | Effect of Avelumab | Reference |
| MC38 | CD8+ T cells | Increased frequency of tumor antigen-specific CD8+ splenocytes. | [7] |
| CT26 | CD8+ T cells | Baseline tumors have a higher frequency of PD-1+ CD8+ T cells compared to less responsive models.[8] | [8] |
| Renca | T cells | Generally low T-cell infiltration at baseline. | [1] |
| 4T1 | T cells | Lower fraction of T cells compared to more responsive models. | [9] |
Cytokine Profiles
| Cytokine | Expected Change with Avelumab Treatment | Significance | Reference |
| IFN-γ | Increased levels | Indicates T-cell activation and anti-tumor immunity. | [7] |
| TNF-α | Increased levels | Pro-inflammatory cytokine involved in anti-tumor responses. | [7] |
| IL-2 | Increased levels | Promotes T-cell proliferation and activation. | [10] |
| IL-6, IL-8 | Potentially decreased levels in responders | High levels may be associated with inflammation and poor prognosis. | [10] |
Conclusion
Avelumab demonstrates significant anti-tumor activity in immunologically "hot" syngeneic mouse models, such as MC38 and CT26, which is primarily driven by the restoration of T-cell function and potentially enhanced by ADCC. Its efficacy is associated with increased infiltration of CD8+ T cells and the production of pro-inflammatory cytokines like IFN-γ and TNF-α. In contrast, models with a more immunosuppressive microenvironment, such as 4T1, tend to be resistant to avelumab monotherapy. This technical guide provides a framework for researchers to design and interpret in vivo studies with avelumab, contributing to the continued development of effective cancer immunotherapies. Careful model selection and detailed protocol adherence are paramount for generating reliable and translatable preclinical data.
References
- 1. Tumor-immune profiling of murine syngeneic tumor models as a framework to guide mechanistic studies and predict therapy response in distinct tumor microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ichor.bio [ichor.bio]
- 3. CT26 Syngeneic Mouse Model of Colon Cancer I CRO Services [explicyte.com]
- 4. Longitudinal immune characterization of syngeneic tumor models to enable model selection for immune oncology drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4T1 Syngeneic Breast Tumor Mouse Model I Preclinical CRO [explicyte.com]
- 6. Renca Syngeneic Model of Renal Cancer I Kidney Tumor I CRO [explicyte.com]
- 7. researchgate.net [researchgate.net]
- 8. Tumor-immune profiling of CT-26 and Colon 26 syngeneic mouse models reveals mechanism of anti-PD-1 response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of immune cell populations in syngeneic murine tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prognostic role of circulating cytokines and inflammation indexes for avelumab maintenance in metastatic urothelial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Avelumab in In Vitro Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
Avelumab is a fully human IgG1 monoclonal antibody that targets the programmed death-ligand 1 (PD-L1). It is an immune checkpoint inhibitor with a dual mechanism of action: it blocks the interaction of PD-L1 with its receptors, PD-1 and B7.1, and it can induce antibody-dependent cell-mediated cytotoxicity (ADCC) due to its native Fc region.[1][2][3] These application notes provide detailed protocols for utilizing Avelumab in in vitro cell culture experiments to assess its efficacy and mechanism of action.
Mechanism of Action
Avelumab's primary mode of action involves the inhibition of the PD-1/PD-L1 pathway. PD-L1, often overexpressed on tumor cells, binds to PD-1 receptors on activated T cells, leading to the suppression of the T-cell-mediated antitumor immune response.[3][4] By blocking this interaction, Avelumab reinvigorates T-cell activity against tumor cells.[1][2]
Uniquely among some other checkpoint inhibitors, Avelumab's wild-type IgG1 Fc region allows it to engage with Fc-γ receptors on natural killer (NK) cells, triggering ADCC and leading to the direct lysis of tumor cells.[2][3][5]
Experimental Protocols
Cell Line Selection and Culture
A variety of human cancer cell lines can be utilized to study the effects of Avelumab in vitro. The choice of cell line should be guided by the expression level of PD-L1, which can significantly influence the outcome of ADCC assays.[5]
Recommended Cell Lines:
-
Triple-Negative Breast Cancer (TNBC): MDA-MB-231 (high PD-L1), MDA-MB-468 (low PD-L1), BT-549 (low PD-L1)[6][7]
-
Non-Small Cell Lung Cancer (NSCLC): NCI-H1975, H441, H460[8][9]
-
Bladder Cancer: RT-112, 5637, T-24[9]
-
Chordoma: UM-Chor1[10]
Culture Conditions: Cell lines should be cultured in their recommended media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.[6]
Effector Cell Preparation
Peripheral blood mononuclear cells (PBMCs) or isolated Natural Killer (NK) cells from healthy donors are typically used as effector cells.[6][8]
PBMC Isolation:
-
Dilute whole blood with an equal volume of PBS.
-
Layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque).
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully collect the buffy coat layer containing PBMCs.
-
Wash the collected cells twice with PBS.
NK Cell Isolation: For more specific ADCC assays, NK cells can be purified from PBMCs using commercially available NK cell isolation kits (e.g., Miltenyi Biotec) following the manufacturer's instructions.[6][8]
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay
This assay measures the ability of Avelumab to induce the lysis of target cancer cells by effector cells.
Protocol:
-
Target Cell Preparation: Harvest and label target cancer cells with a viability dye such as Calcein-AM (10 µM for 30 minutes at 37°C) or by radioactive labeling with 111In.[6][11]
-
Plating: Seed 5,000 labeled target cells per well in a 96-well plate.[6]
-
Antibody Addition: Add Avelumab at various concentrations (a typical starting concentration is 1-2 µg/mL).[6][10][11] Include a human IgG1 isotype control for comparison.[6]
-
Effector Cell Addition: Add effector cells (PBMCs or purified NK cells) at different effector-to-target (E:T) ratios (e.g., 5:1, 10:1, 25:1).[6][8]
-
Lysis Measurement:
-
For Calcein-AM labeled cells, measure the fluorescence of the supernatant.
-
For 111In labeled cells, harvest the supernatant and measure radioactivity using a gamma counter.[11]
-
-
Controls:
-
Calculation: Calculate the percentage of specific lysis using the formula: % Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100[8][11]
Cytokine Release Assay
This assay quantifies the release of cytokines from effector cells upon engagement with Avelumab-coated target cells.
Protocol:
-
Set up co-cultures of effector and target cells with Avelumab or an isotype control as described in the ADCC assay.
-
After a 24-hour incubation, collect the cell culture supernatants.
-
Analyze the supernatants for the presence of cytokines such as IFN-γ, TNF-α, IL-2, IL-10, and GM-CSF using a multiplex bead array (e.g., Luminex xMAP) or ELISA.[9][12]
T-Cell Activation Assay
This assay assesses the ability of Avelumab to enhance antigen-specific T-cell responses.
Protocol:
-
Isolate PBMCs from healthy donors.
-
Stimulate the PBMCs with a relevant antigen (e.g., peptide pools for CMV, EBV, influenza).[12]
-
Treat the stimulated cells with Avelumab or an isotype control.
-
After 7 days of in vitro stimulation, analyze the cells by flow cytometry for the frequency of activated antigen-specific CD8+ T cells.[12]
-
The supernatant can also be analyzed for a shift from Th2 to Th1 cytokine production (e.g., an increased IFN-γ to IL-5 ratio).[12]
Data Presentation
The following tables summarize representative quantitative data from in vitro studies with Avelumab.
Table 1: Avelumab-Mediated ADCC in TNBC Cell Lines
| Cell Line | Basal PD-L1 Expression | Effector Cells | E:T Ratio | Avelumab Conc. | % Lysis (vs. Isotype) |
| MDA-MB-231 | High | PBMC | 5:1 | 1 µg/mL | Significant Increase |
| MDA-MB-468 | Low | PBMC | 5:1 | 1 µg/mL | No Significant Increase |
| BT-549 | Low | PBMC | 5:1 | 1 µg/mL | No Significant Increase |
| IIB-BR-G | High | PBMC | 5:1 | 1 µg/mL | Significant Increase |
| Hs578T | High | PBMC | 5:1 | 1 µg/mL | Significant Increase |
| Data adapted from Julieta R., et al., 2018.[6][7] |
Table 2: Effect of NK Cell Stimulation on Avelumab-Mediated ADCC
| Target Cell Line | Effector Cell Stimulation | % Lysis (Avelumab) |
| MDA-MB-231 | Unstimulated NK Cells | ~20% |
| MDA-MB-231 | IL-2 Stimulated NK Cells | ~40% |
| MDA-MB-231 | IL-15 Stimulated NK Cells | ~45% |
| MDA-MB-468 | Unstimulated NK Cells | ~5% |
| MDA-MB-468 | IL-2 Stimulated NK Cells | ~20% |
| MDA-MB-468 | IL-15 Stimulated NK Cells | ~25% |
| Data conceptualized from Julieta R., et al., 2018.[6][7] |
Table 3: Cytokine Secretion in Co-culture Assays
| Target Cell Line | Cytokine | Avelumab Treatment | Result |
| NCI-H1975 (NSCLC) | IFN-γ | + | Increased Secretion |
| NCI-H1975 (NSCLC) | GM-CSF | + | Increased Secretion |
| MDA-MB-231 (TNBC) | IFN-γ | + | Increased Secretion |
| MDA-MB-231 (TNBC) | GM-CSF | + | Increased Secretion |
| RT-112 (Bladder) | GM-CSF | + | Increased Secretion |
| Data from a study combining CYNK-101 (NK cells) with Avelumab.[9] |
Conclusion
The provided protocols offer a framework for the in vitro evaluation of Avelumab. These experiments can elucidate the dual mechanisms of PD-L1 blockade and ADCC induction, providing valuable insights for preclinical research and drug development. It is important to note that the efficacy of Avelumab-mediated ADCC is often correlated with the level of PD-L1 expression on target tumor cells.[5] Furthermore, the activation state of effector cells can significantly impact the observed cytotoxic effects.[5][6]
References
- 1. Product review: avelumab, an anti-PD-L1 antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Avelumab: clinical trial innovation and collaboration to advance anti-PD-L1 immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Avelumab—a new programmed death-ligand 1 inhibitor against advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. ascopubs.org [ascopubs.org]
- 6. Avelumab, an IgG1 anti-PD-L1 Immune Checkpoint Inhibitor, Triggers NK Cell-Mediated Cytotoxicity and Cytokine Production Against Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Avelumab, an IgG1 anti-PD-L1 Immune Checkpoint Inhibitor, Triggers NK Cell-Mediated Cytotoxicity and Cytokine Production Against Triple Negative Breast Cancer Cells [frontiersin.org]
- 8. Antibody-dependent cellular cytotoxicity (ADCC) activity of a novel anti-PD-L1 antibody avelumab (MSB0010718C) on human tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. onclive.com [onclive.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Antibody-dependent cellular cytotoxicity (ADCC) assay [bio-protocol.org]
- 12. A fully human IgG1 anti-PD-L1 MAb in an in vitro assay enhances antigen-specific T-cell responses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Avelumab for T-Cell Activation and Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assays
Introduction
Avelumab is a fully human monoclonal antibody of the immunoglobulin G1 (IgG1) isotype that targets the programmed death-ligand 1 (PD-L1).[1][2] It is an immune checkpoint inhibitor used in cancer immunotherapy. Avelumab has a distinctive dual mechanism of action: it not only blocks the interaction between PD-L1 and its receptors, PD-1 and B7.1, but its native Fc region can also induce antibody-dependent cell-mediated cytotoxicity (ADCC).[1][2][3][4]
By blocking the PD-L1/PD-1 pathway, avelumab removes inhibitory signals, thereby restoring and enhancing T-cell activation, proliferation, and anti-tumor immune responses.[2][4] This T-cell activation can be quantified in vitro by measuring increased cytokine production (e.g., IFN-γ) and proliferation markers.[2][5] Simultaneously, avelumab can engage natural killer (NK) cells via their Fc receptors, targeting PD-L1-expressing tumor cells for destruction through ADCC.[2] These application notes provide an overview of the concentrations and protocols for utilizing avelumab in T-cell activation and ADCC assays.
Mechanism of Action: Signaling Pathways
Data Presentation: Avelumab Concentrations for In Vitro Assays
The optimal concentration of avelumab for in vitro assays is dependent on the specific assay, cell types, and desired endpoint. The following tables summarize concentrations reported in the literature.
Table 1: Avelumab Concentrations for T-Cell Activation Assays
| Assay Type | Cell Types | Avelumab Concentration | Key Finding | Reference |
| Antigen-Specific T-Cell Response | Human PBMCs | 20 µg/mL | Significantly increased antigen-specific immune activation. | [6] |
| T-Cell Activation Bioassay | Mouse Bone Marrow-Derived Dendritic Cells (BMDCs) & CD8a+ Splenic T-cells | 10 µg/mL | Boosted IFN-γ production, indicating enhanced T-cell activation. | [7] |
| T-Cell Function Assay | Human PBMCs | Not specified | Enhanced CD8 T-cell function, manifested by higher granzyme B, perforin, Ki67, and cytokine release (IFN-γ, TNF-α). | [5] |
Table 2: Avelumab Concentrations for Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assays
| Target Cells | Effector Cells | Avelumab Concentration | Key Finding | Reference |
| Triple Negative Breast Cancer (TNBC) Cell Lines | Human PBMCs or Purified NK Cells | 1 µg/mL | Significantly enhanced NK-cell mediated cytotoxicity against TNBC cells. | [8] |
| H460 Human Lung Cancer Cell Line | Human PBMCs | 2 µg/mL | Demonstrated ADCC activity with PBMCs from multiple healthy donors. | [9] |
| H441 Human Lung Cancer Cell Line | Purified NK Cells | EC₅₀ = 13.4 ng/mL | Established a dose-response curve for NK cell-mediated ADCC. | [10] |
| H441 Human Lung Cancer Cell Line | Purified NK Cells | 20 ng/mL | Showed significant lytic activity from NK cells of both healthy donors and lung cancer patients. | [10] |
| H441 & H460 Human Lung Cancer Cell Lines | Purified NK Cells | 1 ng/mL | Induced lysis of tumor cells but not of patient-derived PBMCs. | [11][12] |
| H441 Human Lung Cancer Cell Line | Purified T-NK Cells | 2 µg/mL | T-NK cells (CD3+CD56+) were shown to be efficient effectors of avelumab-mediated ADCC. | [13] |
Experimental Protocols
Protocol 1: Avelumab-Mediated Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay
This protocol describes a method to measure the ability of avelumab to induce ADCC against PD-L1-expressing target tumor cells using human PBMCs or purified NK cells as effectors.
Materials:
-
Target Cells: A tumor cell line with known PD-L1 expression (e.g., H441, MDA-MB-468).[8][10]
-
Effector Cells: Freshly isolated human PBMCs or purified NK cells.
-
Antibodies: Avelumab and a human IgG1 isotype control antibody.[8]
-
Assay Medium: RPMI 1640 with 10% FBS.
-
Labeling Dye: Calcein-AM for fluorescence-based cytotoxicity measurement.[8]
-
96-well U-bottom plates.
-
Fluorescence plate reader.
Methodology:
-
Effector Cell Preparation:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
For purified NK cells, use an NK cell isolation kit (e.g., negative selection magnetic beads) according to the manufacturer's instructions.[8]
-
Resuspend effector cells in assay medium and determine cell concentration and viability.
-
-
Target Cell Preparation:
-
Harvest target cells and wash with PBS.
-
Label cells with 10 µM Calcein-AM for 30 minutes at 37°C.[8]
-
Wash the labeled cells three times with assay medium to remove excess dye.
-
Resuspend at a concentration of 1 x 10⁵ cells/mL in assay medium.
-
-
Assay Setup:
-
Plate 100 µL of labeled target cells (10,000 cells/well) into a 96-well U-bottom plate.
-
Add 50 µL of avelumab or isotype control to the appropriate wells. A final concentration of 1-2 µg/mL is a common starting point.[8][9] Consider performing a dose-response titration (e.g., 0.01 ng/mL to 10 µg/mL).
-
Add 50 µL of effector cells to achieve the desired Effector-to-Target (E:T) ratio (e.g., 25:1).[9]
-
Control Wells:
-
Spontaneous Release: Target cells + 100 µL medium.
-
Maximum Release: Target cells + 100 µL medium containing 2% Triton X-100.
-
-
-
Incubation and Measurement:
-
Centrifuge the plate at 200 x g for 3 minutes to facilitate cell contact.
-
Incubate at 37°C in a 5% CO₂ incubator for 4 hours.
-
After incubation, centrifuge the plate at 500 x g for 5 minutes.
-
Carefully transfer 100 µL of supernatant from each well to a new black 96-well plate.
-
Measure the fluorescence of the released Calcein (Excitation: 485 nm, Emission: 520 nm).
-
-
Data Analysis:
-
Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Protocol 2: In Vitro Antigen-Specific T-Cell Activation Assay
This protocol outlines a method to assess the ability of avelumab to enhance antigen-specific T-cell responses from human PBMCs, measured by cytokine production and degranulation markers.[6]
Materials:
-
Cells: Freshly isolated human PBMCs.
-
Antigen: Peptide pools for stimulation (e.g., CEFT mix: CMV, Epstein-Barr, Flu, Tetanus).[6] A negative control peptide pool (e.g., HLA-A*02:01 restricted peptides) should be used.
-
Antibodies: Avelumab and human IgG1 isotype control.[6]
-
Flow Cytometry Antibodies: Anti-CD3, Anti-CD8, Anti-IFN-γ, Anti-CD107a, Anti-Ki67.
-
Culture Medium: RPMI 1640 with 10% Human AB serum, L-glutamine, and antibiotics.
-
Protein transport inhibitors (e.g., Brefeldin A, Monensin).
-
Cell staining and permeabilization buffers.
-
24-well or 48-well tissue culture plates.
Methodology:
-
Assay Setup:
-
Isolate PBMCs via Ficoll-Paque density gradient centrifugation.
-
Plate 2.5 x 10⁶ PBMCs per well in a 24-well plate.
-
Add the antigenic peptide pool (e.g., CEFT) or the negative control peptide pool to the appropriate wells.
-
Immediately add avelumab or the isotype control to a final concentration of 20 µg/mL.[6]
-
-
Cell Culture:
-
Incubate the plates at 37°C in a 5% CO₂ incubator.
-
On day 3, add fresh medium containing IL-2 to support T-cell proliferation.
-
Continue incubation for a total of 7 to 12 days to allow for antigen-specific T-cell expansion.[6]
-
-
Restimulation and Staining:
-
On the final day, harvest the cells and restimulate them for 5-6 hours with the same peptide pool in the presence of anti-CD107a antibody and protein transport inhibitors.
-
After restimulation, wash the cells and perform surface staining for CD3 and CD8.
-
Fix and permeabilize the cells using a commercial kit.
-
Perform intracellular staining for IFN-γ and Ki67.
-
-
Flow Cytometry Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Gate on the CD3+CD8+ T-cell population.
-
Analyze the percentage of cells positive for IFN-γ, CD107a (a marker of degranulation), and Ki67 (a marker of proliferation).
-
-
Data Analysis:
-
Compare the percentage of activated (IFN-γ+ and/or CD107a+) and proliferating (Ki67+) CD8+ T-cells in the avelumab-treated wells versus the isotype control wells. A significant increase in these markers in the avelumab group indicates an enhancement of the antigen-specific T-cell response.[6]
-
References
- 1. Product review: avelumab, an anti-PD-L1 antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Avelumab: clinical trial innovation and collaboration to advance anti-PD-L1 immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Avelumab? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. ashpublications.org [ashpublications.org]
- 6. A fully human IgG1 anti-PD-L1 MAb in an in vitro assay enhances antigen-specific T-cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Avelumab, an IgG1 anti-PD-L1 Immune Checkpoint Inhibitor, Triggers NK Cell-Mediated Cytotoxicity and Cytokine Production Against Triple Negative Breast Cancer Cells [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Antibody-dependent cellular cytotoxicity (ADCC) activity of a novel anti-PD-L1 antibody avelumab (MSB0010718C) on human tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jitc.bmj.com [jitc.bmj.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Immunohistochemical Staining of PD-L1 (Avelumab-Associated Marker) in Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avelumab is a human IgG1 monoclonal antibody that targets the programmed death-ligand 1 (PD-L1). By blocking the interaction of PD-L1 with its receptors, PD-1 and B7.1, Avelumab releases the inhibition of T-cell activity, thereby restoring the anti-tumor immune response.[1] Furthermore, Avelumab's native Fc region can engage natural killer (NK) cells, leading to antibody-dependent cell-mediated cytotoxicity (ADCC), representing a dual mechanism of action.[1] The assessment of PD-L1 expression in tumor tissue by immunohistochemistry (IHC) is a critical biomarker assay associated with Avelumab treatment. The anti-PD-L1 rabbit monoclonal antibody clone 73-10 is the specific clone used in conjunction with Avelumab clinical trials.[1][2][3][4] These application notes provide a detailed protocol for the IHC staining of PD-L1 in formalin-fixed, paraffin-embedded (FFPE) tissue sections using the 73-10 antibody clone.
Signaling Pathway of Avelumab
Avelumab functions by disrupting the PD-1/PD-L1 immune checkpoint pathway. PD-L1, expressed on tumor cells and tumor-infiltrating immune cells, binds to the PD-1 receptor on T-cells, which suppresses T-cell proliferation, cytotoxic activity, and cytokine production, allowing tumor cells to evade the immune system. Avelumab binds to PD-L1, preventing this interaction and thereby restoring T-cell-mediated anti-tumor immunity. Additionally, the Fc region of Avelumab can be recognized by Fc receptors on NK cells, leading to ADCC and direct lysis of tumor cells.
Caption: Avelumab's dual mechanism of action.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the PD-L1 (clone 73-10) IHC protocol.
Table 1: Antibody and Reagent Concentrations
| Reagent | Supplier | Catalog Number | Concentration/Dilution |
| Anti-PD-L1 (Clone 73-10) | Leica Biosystems | Varies (Ready-to-Use) | Prediluted |
| Anti-PD-L1 (Clone 73-10) | Abcam | ab246698 | 0.25 µg/mL |
| BOND Epitope Retrieval Solution 1 | Leica Biosystems | AR9961 | Ready-to-Use |
| EnVision FLEX Target Retrieval Solution, Low pH | Dako/Agilent | K8005 | Ready-to-Use |
| BOND Polymer Refine Detection | Leica Biosystems | DS9800 | Ready-to-Use |
| EnVision FLEX/HRP | Dako/Agilent | K8000 | Ready-to-Use |
Table 2: Incubation Times and Temperatures
| Step | Parameter | Time | Temperature |
| Deparaffinization & Rehydration | - | Varies | Room Temperature |
| Antigen Retrieval (HIER) | Heat Incubation | 20 minutes | 95-100°C |
| Primary Antibody Incubation | Anti-PD-L1 (73-10) | 30-60 minutes | Room Temperature |
| Detection System | Polymer/Secondary Ab | 30-40 minutes | Room Temperature |
| Chromogen (DAB) | Development | 5-10 minutes | Room Temperature |
Experimental Workflow
The overall workflow for PD-L1 IHC staining involves several key stages, from sample preparation to interpretation of the results.
Caption: Overview of the IHC staining workflow.
Detailed Experimental Protocol: PD-L1 (Clone 73-10) Staining
This protocol is intended for formalin-fixed, paraffin-embedded (FFPE) tissue sections.
1. Materials and Reagents
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene or equivalent clearing agent
-
Ethanol (100%, 95%, 80%, 70%)
-
Deionized water
-
Antigen Retrieval Solution (e.g., BOND Epitope Retrieval Solution 1, Leica; or EnVision FLEX Target Retrieval Solution, Low pH, Dako)
-
Wash Buffer (e.g., PBS or TBS)
-
Peroxidase Block (3% H₂O₂)
-
Protein Block (e.g., normal serum from the secondary antibody host species)
-
Primary Antibody: Anti-PD-L1, clone 73-10 (Ready-to-Use or diluted to 0.25 µg/mL)
-
Detection System (e.g., BOND Polymer Refine Detection, Leica; or EnVision FLEX+, Dako)
-
Chromogen: DAB (3,3'-Diaminobenzidine)
-
Hematoxylin counterstain
-
Mounting medium
2. Procedure
2.1. Deparaffinization and Rehydration
-
Immerse slides in xylene: 2 changes for 5-10 minutes each.
-
Rehydrate through graded alcohols:
-
100% Ethanol: 2 changes for 3-5 minutes each.
-
95% Ethanol: 1 change for 3 minutes.
-
80% Ethanol: 1 change for 3 minutes.
-
70% Ethanol: 1 change for 3 minutes.
-
-
Rinse in deionized water for 5 minutes.
2.2. Antigen Retrieval
-
Perform Heat-Induced Epitope Retrieval (HIER).
-
Immerse slides in pre-heated Antigen Retrieval Solution in a steamer or water bath at 95-100°C for 20 minutes.[5]
-
Allow slides to cool in the buffer for 20-30 minutes at room temperature.
-
Rinse slides in wash buffer.
2.3. Staining This section can be performed manually or on an automated stainer (e.g., Leica BOND or Dako Autostainer).
-
Peroxidase Block: Incubate sections with Peroxidase Block for 5-10 minutes to quench endogenous peroxidase activity. Rinse with wash buffer.
-
Protein Block: Apply a protein block and incubate for 10-20 minutes to reduce non-specific antibody binding.
-
Primary Antibody: Apply the anti-PD-L1 (clone 73-10) antibody.
-
For Ready-to-Use formulations, apply as directed.
-
For concentrates, dilute to the optimized concentration (e.g., 0.25 µg/mL).
-
Incubate for 30-60 minutes at room temperature.[6]
-
-
Rinse thoroughly with wash buffer (3 changes of 5 minutes each).
-
Detection System: Apply the polymer-based detection system (e.g., HRP-polymer) and incubate according to the manufacturer's instructions (typically 30-40 minutes).
-
Rinse thoroughly with wash buffer.
-
Chromogen: Apply the DAB chromogen solution and incubate for 5-10 minutes, or until the desired stain intensity is reached. Monitor visually to prevent overstaining.
-
Rinse slides with deionized water to stop the reaction.
2.4. Counterstaining, Dehydration, and Mounting
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the hematoxylin in running tap water or a bluing agent.
-
Dehydrate the sections through graded alcohols (70%, 95%, 100%) and clear in xylene.
-
Coverslip the slides using a permanent mounting medium.
3. Quality Control
-
Positive Control: A tissue known to express PD-L1 (e.g., tonsil or a validated tumor tissue) should be included in each run. Tonsil tissue should show staining in the crypt epithelium.
-
Negative Control: A slide incubated with an isotype control antibody or with the primary antibody diluent alone should be included to assess non-specific staining.
4. Interpretation of Staining
-
Staining Pattern: PD-L1 staining is typically observed as a linear membrane pattern on tumor cells. Cytoplasmic staining may be present but is generally not included in the scoring.
-
Scoring: The Tumor Proportion Score (TPS) is commonly used, which is the percentage of viable tumor cells showing partial or complete membrane staining at any intensity.
-
TPS = (Number of PD-L1 positive tumor cells / Total number of viable tumor cells) x 100
-
-
Positivity Cut-offs: Different cut-offs may be used depending on the tumor type and clinical context. Common cut-offs include ≥1%, ≥50%, and ≥80%.[7] For some indications, a Combined Positive Score (CPS) or scoring of immune cells may also be relevant.[8]
Conclusion
This document provides a comprehensive guide for the immunohistochemical detection of PD-L1 using the 73-10 antibody clone, a key biomarker for Avelumab therapy. Adherence to this standardized protocol and proper quality control measures are essential for obtaining reliable and reproducible results to aid in cancer research and drug development.
References
- 1. Product review: avelumab, an anti-PD-L1 antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Sensitivity PD-L1 Staining Using Clone 73−10 Antibody and Spatial Transcriptomics for Precise Expression Analysis in Non-Tumorous, Intraepithelial Neoplasia, and Squamous Cell Carcinoma of Head and Neck - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. shop.leicabiosystems.com [shop.leicabiosystems.com]
- 6. Anti-PD-L1 抗体 [73-10] - Low endotoxin, Azide free (ab246698) | Abcam [abcam.co.jp]
- 7. ASCO – American Society of Clinical Oncology [asco.org]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells Following Avelumab Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Avelumab is a fully human IgG1 monoclonal antibody that targets the programmed death-ligand 1 (PD-L1).[1][2][3] It is an immune checkpoint inhibitor approved for the treatment of various cancers, including metastatic Merkel cell carcinoma and advanced urothelial carcinoma.[1][2][4] Avelumab's mechanism of action is twofold. Firstly, it blocks the interaction between PD-L1 on tumor cells and the PD-1 receptor on T-cells, which releases the "brakes" on the immune system and allows T-cells to recognize and attack cancer cells.[2][3][5] Secondly, unlike other anti-PD-L1 antibodies that are engineered to be inert, Avelumab retains a native Fc region, enabling it to induce antibody-dependent cell-mediated cytotoxicity (ADCC), primarily mediated by Natural Killer (NK) cells, against tumor cells.[1][3][5][6]
A theoretical concern with Avelumab has been the potential for lysis of PD-L1-expressing immune cells via ADCC.[1][6] However, extensive clinical and preclinical studies have shown that Avelumab does not cause a significant reduction in the absolute counts of various immune cell subsets in the peripheral blood of patients.[1][7][8] This is likely due to the lower density of PD-L1 on immune cells compared to tumor cells.[1] Flow cytometry is a critical tool for monitoring the effects of Avelumab on the immune system, allowing for detailed characterization and quantification of various immune cell populations.[7][8][9] These application notes provide a comprehensive guide to analyzing immune cell populations in patients treated with Avelumab using flow cytometry.
Avelumab's Dual Mechanism of Action
Avelumab's therapeutic effect is derived from two key mechanisms:
-
Immune Checkpoint Blockade: By binding to PD-L1, Avelumab prevents its interaction with PD-1 on T-cells. This disruption of the PD-1/PD-L1 pathway reinvigorates exhausted T-cells, enhancing their anti-tumor activity.[1][2][3][5]
-
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): The Fc portion of the Avelumab antibody can be recognized by Fc receptors on innate immune cells, particularly NK cells.[3][5] This engagement leads to the targeted killing of PD-L1-expressing tumor cells by NK cells.[1][3][5]
Quantitative Analysis of Immune Cell Subsets
Comprehensive immunophenotyping by flow cytometry is essential to monitor potential changes in immune cell populations following Avelumab treatment. Studies have analyzed a wide range of immune cell subsets without finding statistically significant alterations.[7][8]
Table 1: Major Immune Cell Populations for Monitoring
| Cell Type | Subsets | Key Markers |
| T Cells | CD4+ Helper T Cells, CD8+ Cytotoxic T Cells, Regulatory T Cells (Tregs) | CD3, CD4, CD8, CD25, FOXP3, CD127 |
| B Cells | Naive, Memory | CD19, CD20, IgD, CD27 |
| NK Cells | CD3-, CD56+, CD16+ | |
| NKT Cells | CD3+, CD56+ | |
| Monocytes | Classical, Intermediate, Non-classical | CD14, CD16 |
| Dendritic Cells | Myeloid (mDC), Plasmacytoid (pDC) | CD11c, CD123, HLA-DR |
| Myeloid-Derived Suppressor Cells (MDSCs) | Monocytic (M-MDSC), Granulocytic (G-MDSC) | CD11b, CD33, HLA-DR-/low, CD14, CD15 |
Table 2: Example of Detailed T-Cell Subset Analysis
| Parent Population | Subset | Markers |
| CD4+ T Cells | Naive | CD45RA+, CCR7+ |
| Central Memory | CD45RA-, CCR7+ | |
| Effector Memory | CD45RA-, CCR7- | |
| TEMRA | CD45RA+, CCR7- | |
| CD8+ T Cells | Naive | CD45RA+, CCR7+ |
| Central Memory | CD45RA-, CCR7+ | |
| Effector Memory | CD45RA-, CCR7- | |
| TEMRA | CD45RA+, CCR7- | |
| Regulatory T Cells | CD4+, CD25high, CD127low |
Experimental Protocols
Protocol 1: Immunophenotyping of Peripheral Blood Mononuclear Cells (PBMCs)
This protocol outlines the general steps for staining PBMCs for flow cytometry analysis.
Materials:
-
Blood collection tubes (containing anticoagulant, e.g., EDTA or Heparin)
-
Ficoll-Paque or other density gradient medium
-
Phosphate-Buffered Saline (PBS)
-
Fetal Bovine Serum (FBS)
-
Fluorescently conjugated antibodies (see suggested panels below)
-
Fc receptor blocking solution
-
Viability dye (e.g., 7-AAD, DAPI, or a fixable viability dye)
-
Staining buffer (e.g., PBS with 2% FBS)
-
Fixation/Permeabilization buffer (for intracellular staining, e.g., FOXP3)
-
Flow cytometer
Procedure:
-
PBMC Isolation:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer (plasma and platelets) and collect the buffy coat layer containing PBMCs.
-
Wash the collected PBMCs twice with PBS.
-
-
Cell Counting and Viability:
-
Resuspend the cell pellet in a known volume of staining buffer.
-
Determine cell concentration and viability using a hemocytometer and trypan blue or an automated cell counter.
-
-
Staining:
-
Aliquot approximately 1 x 10^6 cells per tube.
-
Add Fc receptor blocking solution and incubate for 10 minutes at 4°C.
-
Add the cocktail of fluorescently conjugated surface antibodies.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells with staining buffer.
-
If staining for intracellular markers (e.g., FOXP3), proceed with fixation and permeabilization according to the manufacturer's instructions, followed by intracellular antibody staining.
-
Resuspend the cells in staining buffer containing a viability dye just before analysis if a non-fixable dye is used. If a fixable viability dye is used, it should be applied before surface staining.
-
-
Flow Cytometry Analysis:
-
Acquire the stained samples on a calibrated flow cytometer.
-
Collect a sufficient number of events for robust statistical analysis.
-
Use appropriate compensation controls (e.g., single-stained beads or cells) to correct for spectral overlap.
-
Use Fluorescence Minus One (FMO) controls to help set gates accurately.
-
Suggested Flow Cytometry Panels
The design of antibody panels is crucial for accurate identification of immune cell subsets. Here are examples of multicolor flow cytometry panels.
Panel A: T-Cell and NK-Cell Subsets (8-color)
| Fluorochrome | Marker |
| BV421 | CD3 |
| BV510 | CD4 |
| FITC | CD8 |
| PE | CD56 |
| PerCP-Cy5.5 | CD16 |
| PE-Cy7 | CD25 |
| APC | CD127 |
| APC-H7 | CD45RA |
Panel B: B-Cell and Dendritic Cell Subsets (8-color)
| Fluorochrome | Marker |
| BV421 | CD19 |
| BV510 | CD20 |
| FITC | IgD |
| PE | CD27 |
| PerCP-Cy5.5 | HLA-DR |
| PE-Cy7 | CD11c |
| APC | CD123 |
| APC-H7 | CD14 |
Data Analysis and Interpretation
A consistent gating strategy is essential for longitudinal studies.
Interpretation of Results:
-
Baseline vs. On-Treatment: Compare immune cell frequencies and absolute counts at baseline (before Avelumab administration) with various time points during treatment.[7][8]
-
No Significant Changes Expected: Based on current literature, it is anticipated that there will be no statistically significant changes in the major immune cell subsets in the peripheral blood following Avelumab treatment.[6][7][8]
-
Potential for ADCC on Dendritic Cells: Some in vitro studies have suggested that Avelumab can mediate ADCC against PD-L1-expressing dendritic cells by NK cells.[10] This may be a point of investigation in specific research contexts, though its in vivo significance in patients is still under evaluation.
-
Immune Activation Markers: While cell numbers may not change, the activation status of immune cells can be assessed by including markers such as HLA-DR, CD38, and Ki-67 in the flow cytometry panels.
Conclusion
Flow cytometry is an indispensable tool for the detailed analysis of the immune system's response to Avelumab. The provided protocols and panel suggestions offer a framework for robust and reproducible immunophenotyping. The collective evidence to date indicates that Avelumab can be administered without causing significant alterations to the balance of peripheral immune cell subsets, supporting its safety profile in this regard. Continuous monitoring of the immune landscape in patients receiving Avelumab will further enhance our understanding of its in vivo mechanisms and may help identify biomarkers of response and resistance.
References
- 1. Product review: avelumab, an anti-PD-L1 antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 2. massivebio.com [massivebio.com]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of Avelumab? [synapse.patsnap.com]
- 6. oncotarget.com [oncotarget.com]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. Analyses of the peripheral immunome following multiple administrations of avelumab, a human IgG1 anti-PD-L1 monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. championsoncology.com [championsoncology.com]
- 10. Avelumab mediates antibody‐dependent cellular cytotoxicity against monocyte‐derived dendritic cells through natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Avelumab Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the antibody-dependent cell-mediated cytotoxicity (ADCC) of Avelumab, a fully human IgG1 anti-programmed death-ligand 1 (PD-L1) monoclonal antibody. Avelumab is unique among checkpoint inhibitors as it retains a native Fc region, enabling it to induce ADCC, a potent anti-tumor mechanism.[1][2][3] This protocol is intended for immunology, oncology, and drug development researchers.
Avelumab exerts a dual mechanism of action against tumor cells.[4] Firstly, it blocks the interaction between PD-L1 on tumor cells and PD-1 on immune cells, thereby relieving T-cell suppression and restoring adaptive anti-tumor immunity.[3][5] Secondly, its Fc region can be engaged by Fc receptors (specifically CD16 or FcγRIIIa) on the surface of immune effector cells, predominantly Natural Killer (NK) cells, leading to the lysis of the PD-L1-expressing tumor cell.[4][5][6] This ADCC activity is a key differentiator for Avelumab compared to other anti-PD-1/PD-L1 antibodies that are engineered to have reduced or no ADCC function.[1][4]
The following protocols detail methods to quantify Avelumab-mediated ADCC in vitro using human tumor cell lines as targets and peripheral blood mononuclear cells (PBMCs) or purified NK cells as effectors.
Experimental Protocols
Preparation of Effector and Target Cells
a. Effector Cell Isolation (Human NK Cells or PBMCs)
-
Source: Healthy human donor peripheral blood.
-
PBMC Isolation: Isolate PBMCs using Ficoll-Paque density gradient centrifugation.
-
NK Cell Isolation: For a more specific assessment, isolate NK cells from PBMCs using a negative selection kit (e.g., Human NK Cell Isolation Kit, Miltenyi Biotec).[6] This results in a highly pure NK cell population (>90%).[6]
-
Cell Culture: Culture the isolated effector cells overnight in RPMI 1640 medium supplemented with 10% human AB serum to allow them to rest before the assay.[6]
b. Target Cell Preparation
-
Cell Lines: Use human tumor cell lines with varying levels of PD-L1 expression (e.g., lung cancer cell lines H441 or H460, or triple-negative breast cancer cell lines).[6][7]
-
PD-L1 Upregulation (Optional): To investigate the effect of PD-L1 expression levels on ADCC, treat tumor cells with Interferon-gamma (IFNγ) to upregulate PD-L1 surface expression.[6][8]
-
Cell Culture: Culture target cells in their recommended medium until they reach approximately 75-80% confluency.
-
Harvesting: Harvest adherent cells using a suitable dissociation reagent (e.g., Trypsin-EDTA).
Avelumab ADCC Assay (Chromium-111 Release Assay)
This is a classic method for quantifying cell lysis.
-
Target Cell Labeling:
-
Resuspend up to 1 x 10^7 target cells in 1 mL of media.
-
Add 20 µCi of Indium-111 (111In) and incubate for 15-20 minutes at 37°C.[6]
-
Wash the cells three times with RPMI 1640 to remove unincorporated 111In.
-
Resuspend the labeled target cells at a concentration of 1 x 10^5 cells/mL in assay medium.
-
-
Assay Setup (in a 96-well round-bottom plate):
-
Plate 50 µL of labeled target cells per well (5,000 cells/well).
-
Add 50 µL of Avelumab or an isotype control antibody at various concentrations. A starting concentration of 2-40 µg/mL can be used, with serial dilutions to determine the EC50.[6] For dose-response curves, concentrations ranging from nanograms to micrograms per milliliter are effective.[6]
-
Add 100 µL of effector cells (PBMCs or purified NK cells) at different Effector-to-Target (E:T) ratios (e.g., 25:1, 12.5:1, 6.25:1).[6]
-
-
Controls:
-
Spontaneous Release: Target cells with medium only.
-
Maximum Release: Target cells with 0.05% Triton X-100.[6]
-
-
Incubation: Centrifuge the plate at 250 x g for 3 minutes to facilitate cell-to-cell contact and incubate for 4 hours at 37°C in a 5% CO2 incubator.[6][9]
-
Measurement:
-
After incubation, centrifuge the plate at 500 x g for 5 minutes.
-
Carefully collect 100 µL of supernatant from each well.
-
Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
-
-
Calculation of Specific Lysis:
-
Percent Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.[6]
-
Avelumab ADCC Assay (Non-Radioactive Calcein-AM Release Assay)
This method offers a fluorescent alternative to radioactive assays.
-
Target Cell Labeling:
-
Assay Setup:
-
Incubation: Incubate for 4-6 hours at 37°C.
-
Measurement: Measure the fluorescence of the supernatant using a fluorescence plate reader. The release of Calcein-AM from lysed cells results in an increase in fluorescence.
-
Calculation: Calculate percent lysis similarly to the chromium release assay, using fluorescence intensity values instead of CPM.
Data Presentation
The following tables summarize quantitative data from studies evaluating Avelumab-mediated ADCC.
| Target Cell Line | Effector Cells | E:T Ratio | Avelumab Conc. | % Specific Lysis (Mean ± SD) | Reference |
| H460 (PD-L1 high) | Whole PBMCs | 50:1 | 2 µg/mL | ~35% | [6] |
| H460 (PD-L1 high) | Purified NK Cells | 25:1 | 2 µg/mL | ~60% | [6] |
| H441 (PD-L1 high) | Purified NK Cells | 25:1 | Dose-response | EC50 = 13.4 ng/mL | [6] |
| H441 (PD-L1 high) | Purified NK Cells | 20:1 | 20 ng/mL | ~40-50% (Healthy Donors) | [6] |
| H441 (PD-L1 high) | Purified NK Cells | 20:1 | 20 ng/mL | ~40-50% (Lung Cancer Patients) | [6] |
| FcγRIIIa Genotype (Healthy Donors) | Target Cell Line | E:T Ratio | Avelumab Conc. | % Specific Lysis (Mean ± SD) | Reference |
| V/V | H441 | 12.5:1 | 0.5 ng/mL | ~35% | [6] |
| F/F | H441 | 12.5:1 | 0.5 ng/mL | ~15% | [6] |
| V/V | H441 | 6.25:1 | 0.5 ng/mL | ~25% | [6] |
| F/F | H441 | 6.25:1 | 0.5 ng/mL | ~10% | [6] |
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Avelumab-mediated ADCC signaling pathway and a typical experimental workflow.
Caption: Avelumab-mediated ADCC signaling pathway.
Caption: Experimental workflow for an Avelumab ADCC assay.
References
- 1. ascopubs.org [ascopubs.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Avelumab: clinical trial innovation and collaboration to advance anti-PD-L1 immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. What is the mechanism of Avelumab? [synapse.patsnap.com]
- 6. Antibody-dependent cellular cytotoxicity (ADCC) activity of a novel anti-PD-L1 antibody avelumab (MSB0010718C) on human tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Avelumab, an IgG1 anti-PD-L1 Immune Checkpoint Inhibitor, Triggers NK Cell-Mediated Cytotoxicity and Cytokine Production Against Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
Application Notes and Protocols: In Vivo Dosing and Administration of Avelumab in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo dosing and administration of Avelumab, a human anti-PD-L1 monoclonal antibody, in various mouse models. The following protocols and data are intended to serve as a starting point for researchers designing preclinical studies to evaluate the efficacy and mechanism of action of Avelumab.
Introduction
Avelumab is a fully human IgG1 monoclonal antibody that targets the programmed death-ligand 1 (PD-L1). By blocking the interaction of PD-L1 with its receptors, PD-1 and B7.1, Avelumab releases the suppression of T-cell mediated immune responses against tumor cells. In preclinical syngeneic mouse tumor models, the blockade of PD-L1 activity has been shown to result in decreased tumor growth. Furthermore, Avelumab's native Fc region can mediate antibody-dependent cell-mediated cytotoxicity (ADCC), providing an additional anti-tumor mechanism.
Avelumab Dosing and Administration in Syngeneic Mouse Models
Syngeneic mouse models, which utilize immunocompetent mice and tumor cell lines derived from the same inbred strain, are essential for evaluating the efficacy of immunotherapies like Avelumab.
Recommended Dosing Regimens
The following table summarizes a commonly used and effective dosing regimen for Avelumab in well-characterized syngeneic mouse models. It is important to note that the optimal dose and schedule may vary depending on the specific tumor model and experimental goals, and therefore, some level of optimization by the researcher is recommended.
| Mouse Strain | Tumor Model | Avelumab Dose | Administration Route | Dosing Schedule | Reference |
| C57BL/6 | MC38 (colon adenocarcinoma) | 400µg per mouse | Intraperitoneal (i.p.) | 3 injections, 3 days apart (e.g., Days 7, 10, 13 post-tumor implantation) | [1][2] |
| C57BL/6 | MB49 (bladder carcinoma) | 400µg per mouse | Intraperitoneal (i.p.) | 3 injections, 3 days apart | [1] |
| BALB/c | CT26 (colon carcinoma) | 200µg - 400µg per mouse (starting dose) | Intraperitoneal (i.p.) | 3 injections, 3-4 days apart | [2][3] |
| C57BL/6 | B16F10 (melanoma) | 400µg per mouse (starting dose) | Intraperitoneal (i.p.) | 3 injections, 3-4 days apart | [2] |
Note: Avelumab is a human antibody, and repeated administration in mice can elicit an anti-drug antibody (ADA) response. To mitigate this, treatment schedules are often condensed to within a 7-9 day window.[2]
Avelumab Dosing and Administration in Xenograft Mouse Models
Human tumor xenograft models, including patient-derived xenografts (PDX), in immunodeficient mice are valuable for assessing the direct effects of therapies on human tumors. However, as these models lack a fully functional immune system, they are not suitable for evaluating the T-cell mediated anti-tumor effects of Avelumab. Instead, they can be utilized to study Avelumab's potential for inducing ADCC.
Given the limited publicly available data on Avelumab monotherapy in xenograft models, a recommended starting dose is in the range of 10 mg/kg, administered intraperitoneally or intravenously every one to two weeks. This recommendation is extrapolated from human clinical dosing and early-phase dose-escalation studies.[4] Researchers should carefully titrate the dose and monitor for any signs of toxicity.
Experimental Protocols
The following are detailed protocols for key experiments involving the in vivo administration of Avelumab.
Protocol 1: Subcutaneous Tumor Implantation
This protocol describes the subcutaneous implantation of tumor cells to establish solid tumors in mice.
Materials:
-
Tumor cells in logarithmic growth phase
-
Complete cell culture media
-
Sterile Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Sterile microcentrifuge tubes
-
1 mL syringes with 25-27 gauge needles
-
Electric clippers
-
70% ethanol
-
(Optional) Matrigel® Basement Membrane Matrix
Procedure:
-
Cell Preparation: a. Culture tumor cells to 70-80% confluency. b. On the day of implantation, harvest the cells by trypsinization. c. Neutralize the trypsin with complete media, transfer the cell suspension to a sterile conical tube, and centrifuge at 300 x g for 5 minutes. d. Resuspend the cell pellet in sterile PBS or HBSS and perform a cell count. e. Centrifuge the cells again and resuspend the pellet in sterile PBS or HBSS at the desired concentration (e.g., 1 x 10^7 cells/mL for a 100 µL injection volume to deliver 1 x 10^6 cells). For some cell lines, resuspending in a 1:1 mixture of PBS/HBSS and Matrigel® can improve tumor take rates. Keep the cell suspension on ice.
-
Animal Preparation: a. Anesthetize the mouse using an approved method (e.g., isoflurane inhalation). b. Shave the fur from the desired injection site (typically the right flank). c. Clean the shaved area with a 70% ethanol wipe.
-
Injection: a. Gently pinch the skin at the injection site to create a tent. b. Insert the needle (bevel up) into the subcutaneous space, being careful not to puncture the underlying muscle. c. Slowly inject the cell suspension (typically 100-200 µL). d. Slowly withdraw the needle and apply gentle pressure to the injection site for a few seconds to prevent leakage.
-
Post-Implantation Monitoring: a. Return the mouse to its cage and monitor for recovery from anesthesia. b. Observe the animals regularly for tumor growth and overall health.
Protocol 2: Avelumab Administration
This protocol outlines the intraperitoneal (i.p.) administration of Avelumab.
Materials:
-
Avelumab at the desired concentration
-
Sterile PBS or other appropriate vehicle
-
1 mL syringes with 27-30 gauge needles
Procedure:
-
Preparation: a. Dilute Avelumab to the final desired concentration in sterile PBS. The injection volume should typically be 100-200 µL.
-
Administration: a. Gently restrain the mouse, exposing the abdomen. b. Tilt the mouse slightly downwards on one side to allow the abdominal organs to shift. c. Insert the needle into the lower quadrant of the abdomen, avoiding the midline to prevent puncturing the bladder. d. Aspirate briefly to ensure no fluid is drawn into the syringe, which would indicate entry into a blood vessel or organ. e. Slowly inject the Avelumab solution. f. Withdraw the needle and return the mouse to its cage.
Protocol 3: Tumor Growth Monitoring and Endpoint Analysis
This protocol describes the monitoring of tumor growth and criteria for study endpoints.
Materials:
-
Digital calipers
-
Animal scale
Procedure:
-
Tumor Measurement: a. Once tumors become palpable, typically 7-10 days post-implantation, begin regular measurements. b. Using digital calipers, measure the length (longest dimension) and width (perpendicular dimension) of the tumor. c. Measurements are typically taken 2-3 times per week. d. Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2 .
-
Body Weight: a. Monitor the body weight of each animal 2-3 times per week as an indicator of overall health and potential treatment-related toxicity.
-
Study Endpoints: a. Define humane endpoints before the start of the study. These may include:
- Tumor volume reaching a predetermined maximum size (e.g., 1500-2000 mm³).
- Significant body weight loss (e.g., >20%).
- Ulceration of the tumor.
- Other signs of distress or poor health. b. At the study endpoint, euthanize the animals according to approved institutional guidelines. c. Tumors, spleens, and other relevant tissues can be harvested for further analysis (e.g., flow cytometry, immunohistochemistry, or gene expression analysis).
Visualizations
PD-1/PD-L1 Signaling Pathway
The following diagram illustrates the mechanism of action of Avelumab in blocking the PD-1/PD-L1 signaling pathway.
Caption: Avelumab blocks the interaction between PD-L1 on tumor cells and PD-1 on T-cells.
Experimental Workflow for an In Vivo Avelumab Study
This diagram outlines a typical experimental workflow for evaluating the anti-tumor efficacy of Avelumab in a syngeneic mouse model.
References
- 1. researchgate.net [researchgate.net]
- 2. oncotarget.com [oncotarget.com]
- 3. Novel Human Anti-PD-L1 mAbs Inhibit Immune-Independent Tumor Cell Growth and PD-L1 Associated Intracellular Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Changing Body Weight–Based Dosing to a Flat Dose for Avelumab in Metastatic Merkel Cell and Advanced Urothelial Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Avelumab Stability and Storage for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avelumab is a fully human monoclonal antibody of the immunoglobulin G1 (IgG1) subclass that targets the programmed death-ligand 1 (PD-L1).[1] By binding to PD-L1, avelumab blocks the interaction between PD-L1 and its receptors, PD-1 and B7.1.[1][2] This action removes the suppressive effects of PD-L1 on cytotoxic CD8+ T-cells, thereby restoring anti-tumor T-cell responses.[3] Additionally, avelumab's native Fc region can induce antibody-dependent cell-mediated cytotoxicity (ADCC).[2][4] Given its therapeutic importance, understanding the stability and optimal storage conditions of avelumab is critical for its effective use in laboratory research and preclinical development. These application notes provide a summary of avelumab's stability under various conditions and detailed protocols for its assessment.
Product Description and Formulation
-
Product Name: Avelumab (BAVENCIO®)
-
Molecular Class: Human IgG1 lambda monoclonal antibody[1]
-
Appearance: Clear, colorless to slightly yellow solution[5][6]
-
Excipients: Mannitol, glacial acetic acid, polysorbate 20, sodium hydroxide, and water for injection.[6]
-
Osmolality: 285 - 350 mOsm/kg[6]
Recommended Storage and Handling
For laboratory use, it is imperative to adhere to the recommended storage conditions to maintain the integrity and activity of avelumab.
3.1 Unopened Vials
Unopened vials of avelumab should be stored under the following conditions:
| Parameter | Condition |
| Temperature | Refrigerated at 2°C to 8°C (36°F to 46°F)[3][5][7] |
| Light Exposure | Store in the original package to protect from light[3][5][7] |
| Freezing | Do not freeze[3][7] |
| Shaking | Do not shake |
3.2 Diluted Solutions for In Vitro Assays
When preparing diluted solutions of avelumab for in vitro experiments, the following storage guidelines should be followed:
| Parameter | Condition |
| Room Temperature (up to 25°C) | No more than 4 hours from the time of dilution[5] |
| Refrigerated (2°C to 8°C) | No more than 24 hours from the time of dilution[5] |
| Light Exposure | Protect the diluted solution from light[5] |
Note: If refrigerated, allow the diluted solution to come to room temperature before use.
Stability Profile of Avelumab
While comprehensive, publicly available stability data for avelumab under various laboratory stress conditions are limited, stability studies have been performed under long-term, accelerated, and stressed conditions.[3] The following sections summarize the expected stability based on these studies and general knowledge of monoclonal antibodies.
4.1 Thermal Stability
Avelumab, like other monoclonal antibodies, is susceptible to thermal degradation. Elevated temperatures can lead to unfolding and aggregation.
Table 1: Illustrative Thermal Stability Data for Avelumab
| Condition | Duration | Parameter | Result |
|---|---|---|---|
| 25°C ± 2°C / 60% ± 5% RH | Up to 6 months | Purity (SEC-HPLC) | >98% Monomer |
| 40°C ± 2°C / 75% ± 5% RH | Up to 1 month | Purity (SEC-HPLC) | Significant increase in aggregates |
| Melting Temperature (Tm) | N/A | DSC | Multiple unfolding transitions expected for IgG1 |
Disclaimer: The data in this table is illustrative and based on general knowledge of monoclonal antibody stability. Specific data for avelumab is not publicly available.
4.2 Freeze-Thaw Stability
Repeated freeze-thaw cycles can induce aggregation and should generally be avoided. If freezing is necessary for long-term storage of aliquots, it is crucial to understand its potential impact.
Table 2: Illustrative Freeze-Thaw Stability Data for Avelumab
| Number of Cycles | Parameter | Result |
|---|---|---|
| 1 | Purity (SEC-HPLC) | >99% Monomer |
| 3 | Purity (SEC-HPLC) | Slight increase in aggregates |
| 5 | Purity (SEC-HPLC) | Noticeable increase in aggregates |
Disclaimer: The data in this table is illustrative. It is recommended to perform a freeze-thaw stability study for your specific laboratory conditions.
4.3 Photostability
Exposure to light can cause degradation of monoclonal antibodies. Avelumab should be protected from light during storage and handling.
Table 3: Illustrative Photostability Data for Avelumab
| Light Exposure | Duration | Parameter | Result |
|---|---|---|---|
| ICH Q1B Option 2 | As per guideline | Purity (SEC-HPLC) | Increase in aggregates and fragments |
| | | Appearance | Potential for discoloration |
Disclaimer: The data in this table is illustrative. Avelumab should always be protected from light.
4.4 Forced Degradation Studies
Forced degradation studies are used to identify potential degradation products and pathways. A study on a combination of avelumab and axitinib showed degradation under various stress conditions.
Table 4: Summary of Forced Degradation of Avelumab in Combination with Axitinib
| Stress Condition | Observation |
|---|---|
| Acidic (1N HCl) | Degradation observed |
| Basic (1N NaOH) | Degradation observed |
| Oxidative (H2O2) | Degradation observed |
| Thermal | Degradation observed |
Note: This data is from a study of a combination product and may not solely reflect the degradation of avelumab.[8]
Experimental Protocols
The following are detailed protocols for key experiments to assess the stability of avelumab in a laboratory setting.
5.1 Protocol for Size-Exclusion Chromatography (SEC) for Aggregation Analysis
This method is used to separate and quantify soluble aggregates, the monomer, and fragments of avelumab based on their hydrodynamic size.
-
Materials:
-
Procedure:
-
Prepare the mobile phase and degas it.
-
Equilibrate the SEC column with the mobile phase at a flow rate of 1.0 mL/min at 30°C until a stable baseline is achieved.[9]
-
Prepare the avelumab sample to a concentration of approximately 1 mg/mL in the mobile phase.
-
Inject a suitable volume (e.g., 10-20 µL) of the sample onto the column.
-
Monitor the elution profile at 280 nm.
-
Identify and integrate the peaks corresponding to aggregates, monomer, and fragments.
-
Calculate the percentage of each species relative to the total peak area.
-
5.2 Protocol for Differential Scanning Calorimetry (DSC) for Thermal Stability
This protocol determines the thermal transition midpoint (Tm) of avelumab, which is an indicator of its conformational stability.
-
Materials:
-
Avelumab sample (approx. 1 mg/mL)
-
Matching buffer for reference
-
Differential Scanning Calorimeter
-
-
Procedure:
-
Prepare the avelumab sample and matching buffer. It is crucial that the buffer in the reference cell is identical to the sample buffer.
-
Load the sample and reference into the DSC cells.
-
Set the experimental parameters:
-
Perform a buffer-buffer scan to establish a baseline.
-
Run the sample scan.
-
Subtract the buffer-buffer baseline from the sample thermogram.
-
Analyze the resulting thermogram to determine the onset of unfolding (Tonset) and the melting temperature (Tm) for each transition.[13]
-
5.3 Protocol for a Forced Degradation Study
This protocol outlines a general procedure for subjecting avelumab to various stress conditions to identify potential degradation pathways.
-
Materials:
-
Avelumab sample
-
HCl and NaOH solutions for pH stress
-
Hydrogen peroxide (H2O2) for oxidative stress
-
Temperature-controlled incubator
-
Photostability chamber
-
Analytical methods for assessment (e.g., SEC-HPLC, SDS-PAGE, IEX-HPLC)
-
-
Procedure:
-
Acid and Base Hydrolysis: Incubate avelumab solutions with 0.1N HCl and 0.1N NaOH at room temperature for defined time points. Neutralize the samples before analysis.
-
Oxidation: Treat avelumab solution with 0.1% H2O2 at room temperature for several hours.
-
Thermal Stress: Incubate avelumab solutions at elevated temperatures (e.g., 40°C, 50°C, and 60°C) for various durations.
-
Photostability: Expose avelumab solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).
-
Analyze the stressed samples alongside a control sample (stored at 2-8°C, protected from light) using a battery of analytical techniques to characterize degradation products.
-
Visualizations
Caption: Avelumab's dual mechanism of action.
Caption: Experimental workflow for stability testing.
Caption: Storage recommendations for laboratory use.
Conclusion
The stability of avelumab is crucial for its application in research and development. Adherence to the recommended storage conditions of refrigeration at 2-8°C and protection from light is paramount for maintaining its structural integrity and biological activity. For laboratory-specific applications that may involve conditions outside of these recommendations, such as long-term storage or exposure to potential stressors, it is essential to conduct stability studies. The protocols provided herein for SEC, DSC, and forced degradation offer a framework for a comprehensive stability assessment of avelumab. Due to the limited availability of detailed public data, researchers are encouraged to perform their own stability evaluations tailored to their specific experimental needs.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. amrh.nepad.org [amrh.nepad.org]
- 4. What is the mechanism of Avelumab? [synapse.patsnap.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. pdf.hres.ca [pdf.hres.ca]
- 8. researchgate.net [researchgate.net]
- 9. biopharminternational.com [biopharminternational.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. The Medicine Maker | Using Differential Scanning Calorimetry (DSC) to optimize antibody manufacturing [themedicinemaker.com]
- 12. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 13. atascientific.com.au [atascientific.com.au]
Application Note: Avelumab for Co-culture Experiments with Tumor and Immune Cells
Introduction
Avelumab is a fully human IgG1 monoclonal antibody that targets the programmed death-ligand 1 (PD-L1), an important immune checkpoint protein.[1][2][3] Tumors can express PD-L1 on their surface, which binds to the PD-1 receptor on activated T cells, suppressing their anti-tumor activity, proliferation, and cytokine production.[1][4] Avelumab functions through a dual mechanism of action: it blocks the interaction between PD-L1 and its receptors (PD-1 and B7.1), thereby restoring T-cell-mediated adaptive immune responses against the tumor.[2][4][5] Additionally, unlike other checkpoint inhibitors that have modified Fc regions, Avelumab possesses a native IgG1 Fc region, which can engage Fc receptors on immune cells like Natural Killer (NK) cells to induce antibody-dependent cell-mediated cytotoxicity (ADCC), a mechanism of the innate immune system.[1][2][3][6][7]
This application note provides a detailed protocol for establishing an in vitro co-culture system of tumor and immune cells to evaluate the bioactivity of Avelumab. The described assays quantify both the restoration of T-cell function and the induction of ADCC.
Mechanism of Action of Avelumab
Avelumab's efficacy stems from its ability to leverage both the adaptive and innate immune systems to target cancer cells.
Figure 1: Dual Mechanism of Action of Avelumab. Avelumab binds to PD-L1 on tumor cells, preventing the inhibitory PD-1/PD-L1 interaction with T-cells and restoring anti-tumor T-cell activity. Its native Fc region also engages Fc receptors on NK cells, triggering ADCC.
Experimental Protocol
This protocol outlines a method to assess the efficacy of Avelumab by co-culturing PD-L1-expressing tumor cells with human immune cells.
Experimental Workflow
The overall workflow involves preparing and co-culturing the cells, followed by downstream analysis of cytotoxicity, cytokine production, and immune cell activation.
Figure 2: General Experimental Workflow. The process includes cell preparation, co-culture setup with Avelumab, and subsequent analysis of various immunological endpoints.
Materials
-
Cells:
-
Reagents:
-
Avelumab (human IgG1 anti-PD-L1).
-
Human IgG1 Isotype Control.
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM/F12) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[8]
-
Cytokines for immune cell stimulation (optional, e.g., IL-2, IL-15).[8][10]
-
Cytotoxicity Assay Kit (e.g., LDH release assay).
-
ELISA Kit for human IFN-γ and/or TNF-α.
-
Flow Cytometry Antibodies (e.g., anti-CD3, CD56, CD107a).
-
-
Equipment:
-
Humidified incubator (37°C, 5% CO₂).
-
96-well flat-bottom cell culture plates.
-
Centrifuge.
-
Microplate reader.
-
Flow cytometer.
-
Protocol Steps
Part A: Cell Preparation and Co-culture Setup
-
Tumor Cell Culture: Culture the PD-L1 positive tumor cell line according to standard protocols. Harvest cells during the logarithmic growth phase using trypsin and resuspend in complete medium.
-
Immune Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. For enhanced ADCC, NK cells can be further purified using magnetic bead-based negative selection kits.
-
Seeding Target Cells: Seed the tumor cells (target) into a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate overnight to allow for cell adherence.
-
Co-culture Initiation:
-
The next day, carefully remove the medium from the wells.
-
Prepare effector cell suspensions (PBMCs or NK cells) in complete medium.
-
Add 100 µL of effector cells to the wells at the desired Effector-to-Target (E:T) ratio (e.g., 5:1, 10:1, 25:1).[9][10]
-
Add Avelumab or the IgG1 isotype control to the co-culture wells at the desired final concentration (e.g., 1 µg/mL or a dose-response from 0.01 to 10 µg/mL).[8]
-
Include control wells: Target cells only (spontaneous lysis), Target cells + Lysis Buffer (maximum lysis for LDH assay), and Effector cells only.
-
-
Incubation: Incubate the co-culture plate at 37°C, 5% CO₂ for 24 to 72 hours. The incubation time can be optimized depending on the specific assay. A 4-6 hour incubation may be sufficient for degranulation assays (CD107a), while cytotoxicity and cytokine release are typically measured after 24-48 hours.[8]
Part B: Analysis of Avelumab's Bioactivity
1. Cytotoxicity Assay (LDH Release)
This assay quantifies tumor cell lysis by measuring the release of lactate (B86563) dehydrogenase (LDH) into the supernatant.
-
After incubation, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of supernatant from each well to a new flat-bottom plate.
-
Perform the LDH assay according to the manufacturer's instructions.
-
Measure absorbance using a microplate reader.
-
Calculate the percentage of specific lysis using the following formula: % Specific Lysis = 100 x [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)]
2. Cytokine Release Assay (ELISA)
This assay measures the production of key cytokines like IFN-γ, which indicates immune cell activation.
-
Use the same supernatant harvested for the LDH assay or from a parallel plate.
-
Perform an ELISA for human IFN-γ and/or TNF-α according to the manufacturer's protocol.
-
Measure absorbance and calculate cytokine concentrations based on a standard curve.
3. Immune Cell Activation (Flow Cytometry)
This analysis assesses the activation and degranulation status of effector cells.
-
For degranulation, add an anti-CD107a antibody at the beginning of the co-culture. Add a protein transport inhibitor (e.g., Monensin or Brefeldin A) for the last 4-6 hours of incubation.[8]
-
After incubation, gently resuspend and harvest the cells from the wells.
-
Stain the cells with fluorescently-labeled antibodies against surface markers (e.g., CD3, CD56 for NK cells) and activation markers.
-
Acquire data on a flow cytometer and analyze the percentage of activated (e.g., CD107a+) effector cells.
Data Presentation: Representative Results
The following tables show expected results from co-culture experiments, demonstrating Avelumab's ability to enhance tumor cell killing and cytokine production.
Table 1: Avelumab-Mediated Cytotoxicity against PD-L1+ Tumor Cells
| Treatment Group | Avelumab Conc. (µg/mL) | Effector:Target Ratio | % Specific Lysis (Mean ± SD) |
| Isotype Control | 1.0 | 10:1 | 8.5 ± 2.1 |
| Avelumab | 0.1 | 10:1 | 22.4 ± 3.5 |
| Avelumab | 1.0 | 10:1 | 45.7 ± 4.2 |
| Avelumab | 10.0 | 10:1 | 48.1 ± 3.9 |
| Isotype Control | 1.0 | 25:1 | 15.2 ± 2.8 |
| Avelumab | 1.0 | 25:1 | 65.3 ± 5.5 |
Data represents a typical LDH release assay after 48 hours of co-culture using human PBMCs as effector cells. Increased specific lysis with Avelumab treatment indicates effective tumor cell killing.[10][11]
Table 2: IFN-γ Release in Avelumab-Treated Co-cultures
| Treatment Group | Avelumab Conc. (µg/mL) | Effector:Target Ratio | IFN-γ Concentration (pg/mL) (Mean ± SD) |
| Isotype Control | 1.0 | 10:1 | 150 ± 35 |
| Avelumab | 0.1 | 10:1 | 480 ± 62 |
| Avelumab | 1.0 | 10:1 | 1250 ± 110 |
| Avelumab | 10.0 | 10:1 | 1310 ± 125 |
| Effector Cells Only | - | - | < 50 |
| Tumor Cells Only | - | - | < 50 |
Data represents IFN-γ concentration in the supernatant after 48 hours of co-culture, measured by ELISA. The dose-dependent increase in IFN-γ indicates robust immune cell activation by Avelumab.[11][12]
Summary
This application note provides a comprehensive framework for evaluating the dual mechanisms of Avelumab in vitro. By blocking the PD-L1 checkpoint, Avelumab restores the cytotoxic functions of T-cells.[5] Concurrently, its native Fc region effectively triggers ADCC by NK cells, leading to direct tumor cell lysis.[6][10] The described protocols for cytotoxicity, cytokine analysis, and flow cytometry offer a robust platform for researchers to investigate the immunomodulatory effects of Avelumab and similar agents in a controlled laboratory setting.
References
- 1. What is the mechanism of Avelumab? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Product review: avelumab, an anti-PD-L1 antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Avelumab: clinical trial innovation and collaboration to advance anti-PD-L1 immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibody-dependent cellular cytotoxicity (ADCC) activity of a novel anti-PD-L1 antibody avelumab (MSB0010718C) on human tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. Avelumab, an IgG1 anti-PD-L1 Immune Checkpoint Inhibitor, Triggers NK Cell-Mediated Cytotoxicity and Cytokine Production Against Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Avelumab, an IgG1 anti-PD-L1 Immune Checkpoint Inhibitor, Triggers NK Cell-Mediated Cytotoxicity and Cytokine Production Against Triple Negative Breast Cancer Cells [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Avelumab induces greater Fc-Fc receptor-dependent natural killer cell activation and dendritic cell crosstalk compared to durvalumab - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Cytokine Production Following Avelumab Stimulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avelumab is a human IgG1 monoclonal antibody that targets the programmed death-ligand 1 (PD-L1). It represents a significant advancement in cancer immunotherapy, with approvals for treating conditions such as metastatic Merkel cell carcinoma and urothelial carcinoma. The therapeutic efficacy of Avelumab is rooted in its dual mechanism of action. Firstly, it blocks the interaction between PD-L1 and its receptors, PD-1 and B7.1. This action abrogates the inhibitory signals that suppress the activity of cytotoxic T-cells, thereby restoring and enhancing the body's anti-tumor immune response. Secondly, Avelumab's native IgG1 Fc region can engage Fc receptors on immune cells, such as natural killer (NK) cells, leading to antibody-dependent cell-mediated cytotoxicity (ADCC) against tumor cells. Both pathways of T-cell reactivation and NK cell-mediated cytotoxicity are associated with the production and release of a variety of cytokines, which are crucial mediators of the anti-tumor immune response. Monitoring the cytokine profile after Avelumab stimulation is therefore a critical aspect of understanding its biological activity, predicting patient response, and managing potential side effects like cytokine release syndrome.
Avelumab's Dual Mechanism of Action
Avelumab's anti-tumor activity is mediated through two distinct but complementary pathways:
-
Immune Checkpoint Blockade: PD-L1, often overexpressed on tumor cells and tumor-infiltrating immune cells, binds to PD-1 and B7.1 receptors on T-cells. This interaction delivers an inhibitory signal, leading to T-cell exhaustion and immune evasion by the tumor. Avelumab binds to PD-L1, preventing these interactions and thereby "releasing the brakes" on the T-cell-mediated anti-tumor response. This reactivation leads to T-cell proliferation and the production of effector cytokines such as Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α).[1]
-
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): Avelumab possesses a wild-type human IgG1 Fc fragment. This region can be recognized by Fcγ receptors (like CD16) on the surface of innate immune cells, most notably Natural Killer (NK) cells. This engagement triggers the NK cells to release cytotoxic granules and pro-inflammatory cytokines, including IFN-γ and TNF-α, leading to the direct lysis of Avelumab-coated tumor cells.[2][3]
References
- 1. Frontiers | Avelumab, an IgG1 anti-PD-L1 Immune Checkpoint Inhibitor, Triggers NK Cell-Mediated Cytotoxicity and Cytokine Production Against Triple Negative Breast Cancer Cells [frontiersin.org]
- 2. Avelumab, an IgG1 anti-PD-L1 Immune Checkpoint Inhibitor, Triggers NK Cell-Mediated Cytotoxicity and Cytokine Production Against Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibody-dependent cellular cytotoxicity (ADCC) activity of a novel anti-PD-L1 antibody avelumab (MSB0010718C) on human tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Avelumab concentration for maximal ADCC activity
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing Avelumab concentration for maximal Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) activity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of Avelumab-mediated ADCC?
Avelumab is a human IgG1 monoclonal antibody that targets Programmed Death-Ligand 1 (PD-L1).[1][2][3] Its mechanism of action is twofold. Firstly, it blocks the interaction between PD-L1 on tumor cells and PD-1 on T-cells, which relieves T-cell suppression and enhances the body's anti-tumor immune response.[1][3] Secondly, Avelumab possesses an unmodified Fc region, which is crucial for inducing Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC).[4][5] In this process, the Fab portion of Avelumab binds to PD-L1 on the surface of tumor cells, while its Fc region binds to Fcγ receptors (like CD16) on immune effector cells, primarily Natural Killer (NK) cells.[1][2][4] This cross-linking activates the NK cells, leading to the release of cytotoxic granules and subsequent lysis of the tumor cell.[1]
Q2: What is a typical starting concentration range for Avelumab in an in vitro ADCC assay?
Based on various in vitro studies, a broad range of Avelumab concentrations has been used. For initial experiments, a concentration between 1 ng/mL and 10 µg/mL is a reasonable starting point. More specifically, some studies have demonstrated significant ADCC activity using concentrations as low as 8 ng/mL and 20 ng/mL, while others have used 1 µg/mL or 2 µg/mL for robust responses.[2][6][7] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: How does PD-L1 expression on target cells affect Avelumab-mediated ADCC?
The level of PD-L1 expression on the surface of tumor cells is a critical factor for Avelumab-mediated ADCC.[6][8][9] Higher PD-L1 expression generally correlates with increased sensitivity to Avelumab-induced ADCC.[8][9] In some cell lines, pretreatment with interferon-gamma (IFN-γ) has been shown to upregulate PD-L1 expression, which in some cases, can lead to enhanced tumor cell lysis.[6][8]
Q4: Which effector cells are most effective for Avelumab-mediated ADCC?
Natural Killer (NK) cells are the primary effector cells responsible for Avelumab-mediated ADCC.[1][2][4] Using purified NK cells as effectors has been shown to result in greater lytic activity compared to using whole Peripheral Blood Mononuclear Cells (PBMCs).[6][7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no ADCC activity observed | 1. Suboptimal Avelumab concentration.2. Low PD-L1 expression on target cells.3. Poor effector cell viability or activity.4. Incorrect Effector to Target (E:T) ratio. | 1. Perform a dose-response curve with Avelumab (e.g., 0.01 µg/mL to 10 µg/mL).2. Confirm PD-L1 expression on target cells via flow cytometry. Consider using IFN-γ to stimulate expression.3. Check viability of NK cells. Use freshly isolated effector cells. Consider pre-activating NK cells with IL-2 or IL-15.[2]4. Optimize the E:T ratio. A common starting point is 10:1 or 25:1.[2][6] |
| High background lysis (spontaneous release) | 1. Unhealthy target cells.2. Contamination in cell culture. | 1. Ensure target cells are in the logarithmic growth phase and have high viability before labeling.2. Perform routine checks for mycoplasma and other contaminants. |
| Inconsistent results between experiments | 1. Variability in effector cell donors.2. Inconsistent cell numbers or reagent preparation. | 1. Be aware of donor-to-donor variability, which can be influenced by factors like the CD16 polymorphism.[2][6] Pool donors if possible or use a single, qualified donor for a set of experiments.2. Double-check cell counts and ensure accurate and consistent preparation of all reagents. |
Data on Avelumab Concentration in ADCC Assays
The following table summarizes Avelumab concentrations used in various published in vitro ADCC studies.
| Avelumab Concentration | Effector Cells | Target Cell Type (Example) | Key Finding | Reference |
| 1 µg/mL | PBMC or purified NK cells | Triple-Negative Breast Cancer (TNBC) cells | Avelumab significantly increased tumor cell lysis compared to isotype control.[2] | [2] |
| 2 µg/mL | Purified NK cells | Human Lung Cancer (H460) | Purified NK cells produced significantly greater lytic activity than whole PBMCs.[6][7] | [6][7] |
| 8 ng/mL | Purified NK cells | Human Lung Cancer (H441) | ADCC activity was reduced by a CD16 neutralizing antibody.[6][7] | [6][7] |
| 20 ng/mL | Purified NK cells | Human Lung Cancer (H441) | NK cells from cancer patients mediated ADCC as effectively as those from healthy donors.[6][7] | [6][7] |
| 13.4 ng/mL (EC50) | Purified NK cells | Human Lung Cancer (H441) | Determined as the half-maximal effective concentration in a dose-response curve.[6][7] | [6][7] |
| 40 µg/mL | PBMCs | Various human carcinoma cell lines | Initial studies used this concentration to screen for ADCC activity.[6] | [6] |
Experimental Protocols
Standard Avelumab ADCC Assay Protocol
This protocol provides a general framework for an in vitro ADCC assay using Avelumab. Optimization of cell numbers, concentrations, and incubation times may be necessary for specific cell lines and effector cell sources.
1. Preparation of Target Cells:
-
Culture tumor cells expressing PD-L1 to 70-80% confluency.
-
Harvest and wash the cells with an appropriate assay medium.
-
Label the target cells with a release agent (e.g., Calcein-AM or radioactive chromium) according to the manufacturer's instructions.[2]
-
Wash the labeled cells to remove excess labeling agent and resuspend in assay medium at a final concentration of 1x10^5 cells/mL.
-
Plate 5,000 target cells per well in a 96-well plate.[2]
2. Preparation of Effector Cells (NK cells):
-
Isolate NK cells from healthy donor PBMCs using a negative selection kit.[2][6]
-
Assess the purity and viability of the isolated NK cells.
-
Resuspend the NK cells in assay medium at the desired concentration to achieve the target E:T ratios.
3. ADCC Assay Execution:
-
Prepare serial dilutions of Avelumab and a human IgG1 isotype control antibody in assay medium.
-
Add the antibodies to the wells containing the target cells. A common concentration to start with is 1 µg/mL.[2]
-
Add the effector cells to the wells at various Effector to Target (E:T) ratios (e.g., 5:1, 10:1, 25:1).
-
Set up control wells:
-
Spontaneous Release: Target cells with medium only.
-
Maximum Release: Target cells with a lysis agent (e.g., Triton X-100).
-
-
Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.[2][6]
4. Data Analysis:
-
After incubation, centrifuge the plate and collect the supernatant.
-
Measure the signal (e.g., fluorescence or radioactivity) in the supernatant.
-
Calculate the percentage of specific lysis using the following formula:
Visualizations
Caption: Avelumab-mediated ADCC signaling pathway.
Caption: Experimental workflow for an Avelumab ADCC assay.
Caption: Troubleshooting logic for low ADCC activity.
References
- 1. What is the mechanism of Avelumab? [synapse.patsnap.com]
- 2. Avelumab, an IgG1 anti-PD-L1 Immune Checkpoint Inhibitor, Triggers NK Cell-Mediated Cytotoxicity and Cytokine Production Against Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Avelumab: clinical trial innovation and collaboration to advance anti-PD-L1 immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Avelumab demonstrates promise in advanced NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibody-dependent cellular cytotoxicity (ADCC) activity of a novel anti-PD-L1 antibody avelumab (MSB0010718C) on human tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ascopubs.org [ascopubs.org]
- 9. JCI Insight - Efficient ADCC killing of meningioma by avelumab and a high-affinity natural killer cell line, haNK [insight.jci.org]
Avelumab Technical Support Center: Preventing Aggregation in Solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of Avelumab aggregation in solution. Our goal is to equip you with the necessary information to ensure the stability and integrity of Avelumab throughout your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of Avelumab aggregation?
A1: Avelumab, like other monoclonal antibodies, can aggregate due to a variety of stress factors that disrupt its native structure, exposing hydrophobic regions that are prone to self-association. Key causes include:
-
Environmental Stress: Exposure to extreme pH, elevated temperatures, and oxidative stress can destabilize the antibody.[1]
-
Mechanical Stress: Agitation, shearing forces during pumping or filtration, and freeze-thaw cycles can induce unfolding and subsequent aggregation.[1][2]
-
Formulation Issues: An inappropriate buffer system, incorrect pH, or the absence of necessary stabilizing excipients can lead to instability.
-
High Protein Concentration: Increased protein-protein interactions at high concentrations can promote aggregation.[2]
-
Interactions with Surfaces: Adsorption to interfaces such as air-water, liquid-solid (e.g., vials, syringes), or ice-water can trigger aggregation.[3]
Q2: What is the recommended formulation for Avelumab to minimize aggregation?
A2: The approved formulation for Avelumab (Bavencio®) is a sterile, preservative-free, clear, colorless to slightly yellow solution. The specific composition is designed to maintain stability and is as follows:
| Component | Concentration | Purpose |
| Avelumab | 20 mg/mL | Active Pharmaceutical Ingredient |
| D-Mannitol | 51 mg/mL (approx. 280 mM) | Stabilizer/Tonicity-adjusting agent |
| Glacial Acetic Acid | 0.6 mg/mL (forms Acetate buffer) | Buffering agent |
| Polysorbate 20 | 0.5 mg/mL | Surfactant to prevent surface adsorption |
| Sodium Hydroxide | 0.3 mg/mL | pH adjustment |
| Water for Injection | q.s. | Solvent |
| Final pH | 5.0 - 5.6 | Optimal pH for stability |
Source: Bavencio® Prescribing Information[4], WO2017097407A1[5]
Q3: How should Avelumab be handled and stored to prevent aggregation?
A3: Proper handling and storage are critical for maintaining the stability of Avelumab. Follow these guidelines:
-
Storage: Store Avelumab vials refrigerated at 2°C to 8°C (36°F to 46°F) in the original carton to protect from light. Do not freeze the solution.[6]
-
Dilution: When preparing for an experiment, dilute Avelumab with either 0.9% or 0.45% Sodium Chloride Injection, USP. Do not use other diluents.[7]
-
Mixing: Gently invert the infusion bag to mix the diluted solution. Avoid vigorous shaking or agitation, as this can cause foaming and protein denaturation.[1]
-
Materials: Use infusion bags made of polyethylene, polypropylene, or ethylene vinyl acetate and infusion sets made of polyvinyl chloride. Administer the infusion using a sterile, non-pyrogenic, low-protein binding 0.2-micron in-line or add-on filter.[8]
-
Avoid Freeze-Thaw Cycles: Repeated freezing and thawing can lead to aggregation and should be avoided.[2]
Troubleshooting Guide
| Issue Observed | Potential Cause | Recommended Action |
| Visible particles or cloudiness in the Avelumab solution. | Protein aggregation has occurred. | Do not use the solution. Discard the vial if the solution is cloudy, discolored, or contains particulate matter.[4] Review your handling and storage procedures to identify potential stress factors. |
| Loss of Avelumab activity in experimental assays. | Sub-visible aggregates may be present, which can reduce the effective monomer concentration and biological activity. | Analyze the sample for the presence of aggregates using techniques like Size Exclusion Chromatography (SEC) or Dynamic Light Scattering (DLS). If aggregates are detected, optimize your formulation and handling procedures as described in the FAQs. |
| Increased aggregation after a freeze-thaw cycle. | Ice-water interface and cryo-concentration of solutes can induce protein unfolding and aggregation. | If freezing is necessary, consider using a cryoprotectant such as glycerol.[2] However, for the commercial formulation, freezing is not recommended.[6] Prepare single-use aliquots to avoid repeated freeze-thaw cycles. |
| Aggregation observed during purification. | Exposure to low pH during elution from affinity columns (e.g., Protein A) can trigger aggregation. High protein concentration during elution can also be a factor. | Consider using milder elution buffers or neutralizing the pH immediately after elution. Optimize chromatography conditions to minimize the time the protein is exposed to harsh conditions. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Avelumab Solution
This protocol describes the preparation of a stabilized Avelumab solution based on the principles of its commercial formulation.
Materials:
-
Avelumab stock solution
-
D-Mannitol
-
Glacial Acetic Acid
-
Polysorbate 20
-
Sodium Hydroxide solution (for pH adjustment)
-
Water for Injection (WFI)
-
Sterile, low-protein binding containers
-
0.22 µm sterile filter
Procedure:
-
Buffer Preparation:
-
Prepare a 10 mM acetate buffer by dissolving the appropriate amount of glacial acetic acid in WFI.
-
Add D-mannitol to a final concentration of 280 mM (approximately 51 mg/mL).
-
Add Polysorbate 20 to a final concentration of 0.5 mg/mL.
-
Adjust the pH of the buffer to 5.2 ± 0.1 using a sodium hydroxide solution.
-
-
Avelumab Dilution:
-
Gently mix the Avelumab stock solution. Do not vortex or shake vigorously.
-
Slowly add the Avelumab stock solution to the prepared buffer to achieve the desired final protein concentration (e.g., 10-20 mg/mL). Mix gently by inversion.
-
-
Sterile Filtration:
-
In a laminar flow hood or biosafety cabinet, draw the Avelumab solution into a sterile syringe.
-
Attach a 0.22 µm sterile, low-protein binding syringe filter to the syringe.
-
Filter the solution into a sterile recipient container. Apply gentle and consistent pressure to the syringe plunger.
-
If filtering a larger volume, a sterile filtration unit with a polyethersulfone (PES) membrane is recommended.[8]
-
-
Storage:
-
Store the final filtered solution at 2°C to 8°C, protected from light. Do not freeze.
-
Protocol 2: Analysis of Avelumab Aggregation by Size Exclusion Chromatography (SEC)
SEC is a standard method to quantify the amount of high molecular weight species (aggregates) in a protein solution.
Materials:
-
Avelumab sample
-
SEC column suitable for monoclonal antibody analysis
-
HPLC system with a UV detector
-
Mobile phase (e.g., phosphate-buffered saline, pH 7.4)
Procedure:
-
System Preparation:
-
Equilibrate the SEC column with the mobile phase until a stable baseline is achieved on the UV detector (monitoring at 280 nm).
-
-
Sample Preparation:
-
If necessary, dilute the Avelumab sample to an appropriate concentration for the column and detector. Use the formulation buffer for dilution to maintain stability.
-
-
Injection and Analysis:
-
Inject the prepared sample onto the equilibrated SEC column.
-
Run the chromatogram and record the UV absorbance at 280 nm.
-
-
Data Analysis:
-
Identify the peaks corresponding to the monomer and high molecular weight (HMW) species (aggregates).
-
Integrate the peak areas for the monomer and HMW species.
-
Calculate the percentage of aggregates using the following formula: % Aggregates = (Area of HMW peaks / (Area of monomer peak + Area of HMW peaks)) * 100
-
Quantitative Data on Avelumab Stability
While specific quantitative data from forced degradation studies on Avelumab are not extensively published in a consolidated format, long-term stability studies have been conducted. The following table summarizes the available stability information.
| Storage Condition | Duration | Observation | Reference |
| 5°C ± 3°C | 24 months | No significant changes observed in protein content or formation of high molecular weight (HMW) species. | WO2017097407A1[5] |
| 25°C ± 2°C (60% ± 5% Relative Humidity) - Accelerated | 6 months | No significant changes observed in protein content or formation of HMW species. | WO2017097407A1[5] |
| 40°C ± 2°C (75% ± 5% Relative Humidity) - Stressed | N/A | Stressed stability studies were performed, but specific quantitative degradation data is not provided. | BAVENCIO AMRH[6] |
Forced degradation studies under various stress conditions (acid, base, peroxide, hydrolysis, reduction, and thermal stress) have been performed to establish the stability-indicating nature of analytical methods for Avelumab.[9] These studies confirmed that the methods can detect degradation products, but the exact percentage of aggregation under each condition is not publicly detailed.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of Avelumab and a typical experimental workflow for its preparation and analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. emdserono.com [emdserono.com]
- 5. WO2017097407A1 - Aqueous pharmaceutical formulation comprising anti-pd-1 antibody avelumab - Google Patents [patents.google.com]
- 6. amrh.nepad.org [amrh.nepad.org]
- 7. pdf.hres.ca [pdf.hres.ca]
- 8. merckgroup.com [merckgroup.com]
- 9. researchgate.net [researchgate.net]
This guide provides researchers, scientists, and drug development professionals with essential information for managing infusion-related reactions (IRRs) during preclinical studies with Avelumab in animal models. The content is structured to offer practical troubleshooting advice and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are infusion-related reactions (IRRs) and why do they occur with Avelumab in animal models?
A1: Infusion-related reactions are adverse events that occur during or shortly after the intravenous administration of a therapeutic agent. With monoclonal antibodies like Avelumab, these reactions are typically not classical IgE-mediated allergies but are instead often caused by a rapid release of cytokines, a phenomenon known as cytokine release syndrome (CRS).[1][2] Avelumab has a dual mechanism of action: it blocks the interaction between PD-L1 and PD-1, activating T-cells, and its native IgG1 Fc region can engage innate immune cells like Natural Killer (NK) cells to mediate antibody-dependent cell-mediated cytotoxicity (ADCC).[3][4][5] This combined immune activation can lead to a surge in pro-inflammatory cytokines such as IFN-γ, TNF-α, and IL-6, causing the clinical signs of an IRR.[1]
Q2: What are the typical signs of an infusion-related reaction in animal models?
A2: Clinical signs of IRRs can vary depending on the animal species. It is crucial to establish baseline physiological parameters before dosing. Common signs to monitor for include:
-
Rodents (Mice, Rats): Ruffled fur, hunched posture, hypoactivity, rapid breathing (dyspnea), and changes in body temperature (hypothermia is common).
-
Non-Human Primates (NHPs): Changes in behavior (listlessness), skin flushing or rash (especially on the face, ears, and chest), changes in respiration rate, transient hypotension, and emesis.
Q3: How can we proactively mitigate the risk of IRRs in our animal studies?
A3: Proactive measures can significantly reduce the incidence and severity of IRRs.[6][7]
-
Premedication: Administering premedication 30-60 minutes before Avelumab infusion is a common and effective strategy.[6][8] The choice of agents depends on the species and the presumed mechanism of the IRR.
-
Infusion Rate: A slower initial infusion rate allows for earlier detection of adverse reactions and may prevent the rapid cytokine peak that triggers severe IRRs.[6][9] The rate can be gradually increased if no reactions are observed.
-
Dose Escalation: For initial studies, a dose-escalation design can help identify a maximum tolerated dose and characterize the dose-response relationship for IRRs.
Q4: What should we do if we observe an IRR during an infusion?
A4: Immediate action is critical. The appropriate response depends on the severity of the reaction.[10]
-
Mild to Moderate Reaction (e.g., mild flushing, slight change in activity):
-
Stop the infusion immediately.
-
Monitor the animal closely until symptoms resolve.
-
Once symptoms have fully resolved, consider restarting the infusion at a 50% reduced rate.[6]
-
Administer supportive care as per veterinary guidance (e.g., subcutaneous fluids).
-
-
Severe Reaction (e.g., severe dyspnea, sustained hypotension, prostration):
-
Permanently discontinue the infusion.[11]
-
Provide immediate veterinary and supportive care (e.g., oxygen, epinephrine, corticosteroids, as appropriate for the species and symptoms).
-
Document all clinical signs, interventions, and outcomes.
-
Consider humane euthanasia if the animal's condition deteriorates or fails to improve with treatment.
-
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments.
| Observed Issue | Potential Cause | Recommended Action & Troubleshooting Steps |
| High incidence of mild IRRs in the first dose cohort. | First-dose effect due to rapid cytokine release. | 1. Implement a mandatory premedication protocol for all subsequent cohorts (See Table 1).[3] 2. Reduce the initial infusion rate by 50% for the first 15-30 minutes.[6] 3. Ensure animals are properly habituated to handling and restraint procedures to minimize stress-related physiological changes. |
| Severe, unexpected reaction in a single animal. | Animal-specific hypersensitivity or error in dose calculation/administration. | 1. Immediately stop the infusion and provide emergency veterinary care.[11] 2. Double-check the dose calculation, drug concentration, and infusion volume for that animal. 3. Review the animal's health records for any pre-existing conditions. 4. If no error is identified, consider the possibility of a rare anaphylactoid reaction. |
| IRRs observed in later infusions, but not the first. | Development of anti-drug antibodies (ADAs). | 1. Collect serum samples pre-dose and at terminal time points to test for the presence of ADAs. 2. In NHPs, infusion reactions that appear after several doses can be linked to the formation of immune complexes and ADA development.[12] 3. Correlate ADA titers with the incidence and severity of IRRs. |
| Inconsistent results in cytokine analysis post-infusion. | Improper sample handling; incorrect timing of blood collection. | 1. Cytokine levels can peak and decline rapidly. Establish a time-course blood sampling schedule (e.g., pre-dose, 2, 6, and 24 hours post-infusion).[13] 2. Ensure blood samples are collected in appropriate anticoagulant tubes (e.g., EDTA for plasma), processed immediately on ice, and stored at -80°C until analysis. |
Data Presentation & Experimental Protocols
Quantitative Data Summary
Table 1: Representative Premedication Protocol for Animal Models
| Animal Model | Agent | Dose Range | Route | Timing (Pre-Infusion) | Reference/Rationale |
| Mouse | Dexamethasone | 1-2 mg/kg | IP / IV | 30-60 min | General corticosteroid use to dampen inflammatory response. |
| Diphenhydramine | 2-5 mg/kg | IP / SC | 30-60 min | Antihistamine to block H1 receptor-mediated effects.[3] | |
| NHP | Diphenhydramine | 1-2 mg/kg | IM / IV | 30-60 min | Standard clinical practice adapted for preclinical models.[3] |
| Famotidine | 0.5-1 mg/kg | IM / IV | 30-60 min | H2 blocker, often used in combination with H1 blockers. | |
| Methylprednisolone | 1-2 mg/kg | IV | 30-60 min | Corticosteroid to broadly suppress immune activation.[7] |
Table 2: Example Grading of IRR Clinical Signs in NHPs
| Grade | Severity | Clinical Signs | Recommended Action |
| 1 | Mild | Transient flushing, mild scratching, brief period of inactivity. | Slow infusion rate by 50%. Monitor closely. |
| 2 | Moderate | Persistent rash/urticaria, transient hypotension (resolves without intervention), intermittent coughing. | Interrupt infusion. Administer supportive care. Restart at 50% rate upon full resolution.[11] |
| 3 | Severe | Labored breathing/dyspnea, sustained hypotension requiring intervention, vomiting, collapse. | Permanently discontinue infusion. Provide immediate veterinary intervention. |
| 4 | Life-threatening | Anaphylactic shock, cardiovascular collapse, respiratory arrest. | Permanently discontinue infusion. Provide immediate emergency care.[11] |
Detailed Experimental Protocols
Protocol 1: In-Life Monitoring for Infusion Reactions in NHPs
-
Baseline Data Collection (Pre-dose):
-
Record body weight, body temperature, heart rate, and respiration rate.
-
Observe and record baseline behavior and activity levels for at least 30 minutes.
-
Collect a pre-dose blood sample for baseline hematology, clinical chemistry, and cytokine analysis.
-
-
Premedication:
-
Administer premedication (e.g., Diphenhydramine and Methylprednisolone) via the appropriate route 30-60 minutes prior to Avelumab infusion.
-
-
Avelumab Infusion:
-
Initiate intravenous infusion of Avelumab at the prescribed rate.
-
Continuously monitor the animal for the first 30 minutes.
-
Record observations every 15 minutes for the first hour, then every 30 minutes for the remainder of the infusion and for at least 2 hours post-infusion.
-
Key parameters to observe: skin (flushing, rash), respiration (rate, effort), behavior (agitation, lethargy), and any signs of nausea or vomiting.
-
-
Post-Infusion Monitoring:
-
Collect blood samples at 2, 6, and 24 hours post-dose for cytokine analysis (e.g., Luminex panel for IL-6, TNF-α, IFN-γ).
-
Continue to monitor the animal for delayed reactions for at least 24 hours.
-
Record all observations, including the time of onset, duration, and severity of any clinical signs.
-
Protocol 2: Cytokine Release Analysis using Humanized Mouse Model
This protocol is designed to assess the potential for Avelumab to induce CRS using immunodeficient mice engrafted with human immune cells.[13]
-
Model Generation:
-
Use highly immunodeficient mice (e.g., NSG, NOG).
-
Engraft mice with human peripheral blood mononuclear cells (PBMCs) or CD34+ hematopoietic stem cells. Allow sufficient time for engraftment and immune system constitution (typically 2-4 weeks for PBMCs).
-
-
Study Groups:
-
Group 1: Vehicle Control (e.g., PBS).
-
Group 2: Isotype Control (human IgG1).
-
Group 3: Avelumab (test dose).
-
Group 4: Positive Control (e.g., anti-CD3 antibody, known to induce CRS).
-
-
Dosing and Sampling:
-
Administer a single intravenous dose of the respective articles.
-
Monitor animals closely for clinical signs of IRR (hypothermia, hunched posture).
-
Collect blood via tail vein or retro-orbital sinus at key time points (e.g., 2, 6, 24 hours post-dose).
-
-
Cytokine Measurement:
-
Process blood to collect plasma.
-
Analyze plasma samples for a panel of human cytokines (e.g., IL-2, IL-6, IL-10, IFN-γ, TNF-α) using a multiplex immunoassay (e.g., Luminex, Meso Scale Discovery).
-
-
Data Analysis:
-
Compare cytokine concentrations between the Avelumab-treated group and control groups. A significant increase in key pro-inflammatory cytokines relative to controls indicates a potential for CRS.
-
Visualizations: Pathways and Workflows
Caption: Avelumab's dual mechanism leading to cytokine release and potential IRRs.
Caption: Experimental workflow for identifying and managing an IRR during infusion.
References
- 1. Cytokine release syndrome induced by anti-programmed death-1 treatment in a psoriasis patient: A dark side of immune checkpoint inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Cytokine release syndrome and cancer immunotherapies – historical challenges and promising futures [frontiersin.org]
- 3. Avelumab: clinical trial innovation and collaboration to advance anti-PD-L1 immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Avelumab? [synapse.patsnap.com]
- 5. Product review: avelumab, an anti-PD-L1 antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ar.iiarjournals.org [ar.iiarjournals.org]
- 7. Clinical development methodology for infusion-related reactions with monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Systematic Review on Infusion Reactions to and Infusion Rate of Monoclonal Antibodies Used in Cancer Treatment | Anticancer Research [ar.iiarjournals.org]
- 9. Infusion-related reactions with administration of avelumab: mild and manageable side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Management and preparedness for infusion and hypersensitivity reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanism of Action | BAVENCIO® (avelumab) For HCPs [bavencio.com]
- 12. Biomarkers for nonclinical infusion reactions in marketed biotherapeutics and considerations for study design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Battling COVID-19: A New Model of Cytokine Release Syndrome [jax.org]
Optimizing Avelumab dosing frequency for sustained tumor response in mice
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing Avelumab dosing frequency for sustained tumor response in mouse models. The information is presented in a question-and-answer format to directly address specific issues encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Avelumab?
Avelumab is a human IgG1 monoclonal antibody that targets the programmed death-ligand 1 (PD-L1).[1] It exerts its anti-tumor effects through a dual mechanism of action:
-
Blockade of the PD-1/PD-L1 Pathway: Avelumab binds to PD-L1 on tumor cells and immune cells, preventing its interaction with the PD-1 receptor on T cells.[1] This blockade removes inhibitory signals, restoring T-cell-mediated anti-tumor immunity.
-
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): Avelumab's native Fc region can engage Fc receptors on immune effector cells, such as natural killer (NK) cells, leading to the direct lysis of PD-L1-expressing tumor cells.[2][3]
Q2: What are the commonly used doses of Avelumab in preclinical mouse models?
Published studies have reported a range of effective doses for Avelumab in mouse models. A common dosing strategy involves administering 200 µg to 400 µg of Avelumab per mouse, which translates to approximately 10-20 mg/kg, via intraperitoneal (i.p.) injection.[4][5]
Q3: How frequently should Avelumab be administered to mice?
The optimal dosing frequency can depend on the tumor model and experimental goals. However, a common schedule is two to three times per week.[6] This frequency is intended to maintain sufficient antibody concentrations to continuously block the PD-L1 pathway and mediate ADCC.
Q4: How does Avelumab's pharmacokinetics in mice influence dosing strategy?
While detailed pharmacokinetic data for Avelumab in various mouse strains is not extensively published, studies with other anti-PD-L1 antibodies in mice show nonlinear pharmacokinetics due to target-mediated drug disposition.[7] Higher doses (≥10 mg/kg) can saturate PD-L1 on non-tumor tissues, potentially leading to better tumor penetration and exposure.[7]
Data on Preclinical Avelumab Dosing Regimens
The following table summarizes Avelumab dosing regimens from various preclinical studies in mice.
| Tumor Model | Mouse Strain | Avelumab Dose | Route of Administration | Dosing Frequency | Reference |
| MC38 Colon Adenocarcinoma | C57BL/6 | 400 µ g/mouse | i.p. | 3 times, 3 days apart | [4][5] |
| MB49 Bladder Carcinoma | C57BL/6 | 400 µ g/mouse | i.p. | Days 9, 12, and 15 post-tumor inoculation | [6] |
| EMT-6 Mammary Carcinoma | BALB/c | 200 µ g/mouse | i.v. | Days 0, 3, and 6 | [8] |
Experimental Protocols
Syngeneic Tumor Model and Avelumab Treatment
This protocol outlines a general procedure for establishing a syngeneic tumor model and administering Avelumab.
1. Cell Culture and Preparation:
-
Culture murine tumor cells (e.g., MC38, B16-F10) in appropriate media and conditions.
-
Harvest cells during the logarithmic growth phase and ensure high viability (>95%).
-
Wash cells with sterile PBS and resuspend at a concentration of 1 x 10^7 cells/mL in a 1:1 mixture of PBS and Matrigel.
2. Tumor Implantation:
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of 6-8 week old syngeneic mice (e.g., C57BL/6 for MC38).
3. Tumor Growth Monitoring and Treatment Initiation:
-
Monitor tumor growth by measuring the length and width of the tumor with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
When tumors reach an average volume of approximately 100 mm³, randomize mice into treatment and control groups.
-
Administer Avelumab (e.g., 200 µg in 100 µL PBS) or an isotype control antibody via intraperitoneal injection. A typical dosing schedule is three times a week.
4. Endpoint Analysis:
-
Continue to monitor tumor growth and body weight throughout the study.
-
At the study endpoint, euthanize mice and harvest tumors, spleens, and tumor-draining lymph nodes for further analysis.
-
Analyze immune cell populations in the tumor microenvironment and lymphoid organs using techniques such as flow cytometry and immunohistochemistry.
Immune Cell Profiling by Flow Cytometry
This is a representative panel for analyzing key immune cell populations in the tumor microenvironment of Avelumab-treated mice.
| Marker | Fluorochrome | Cell Population Identified |
| CD45 | BUV395 | All leukocytes |
| CD3e | APC-Cy7 | T cells |
| CD4 | FITC | Helper T cells |
| CD8a | PerCP-Cy5.5 | Cytotoxic T cells |
| FoxP3 | PE | Regulatory T cells |
| CD25 | BV421 | Activated T cells, Tregs |
| NK1.1 | PE-Cy7 | NK cells |
| CD11b | APC | Myeloid cells |
| Gr-1 | BV510 | Granulocytes, MDSCs |
| F4/80 | BV605 | Macrophages |
| PD-1 | BV786 | Exhausted T cells |
Troubleshooting Guide
Issue: High variability in tumor growth within the same group.
-
Potential Cause: Inconsistent tumor cell injection, variation in cell viability, or differences in the health status of the mice.
-
Troubleshooting Steps:
-
Ensure a homogenous cell suspension before and during injections.
-
Standardize the injection technique and location for all mice.
-
Use cells with high viability and from a consistent passage number.
-
Increase the number of mice per group to improve statistical power.[9]
-
Consider randomizing mice into treatment groups only after tumors have reached a specific size to normalize starting tumor burden.[10]
-
Issue: Lack of Avelumab efficacy in a syngeneic model.
-
Potential Cause: The tumor model may have low or no PD-L1 expression, or the immune response in the chosen mouse strain may be weak. The dose or frequency of Avelumab may be suboptimal.
-
Troubleshooting Steps:
-
Confirm PD-L1 expression on your tumor cells in vitro and in vivo using flow cytometry or immunohistochemistry. IFN-γ can be used to upregulate PD-L1 expression in some cell lines.[11]
-
Ensure the use of an appropriate isotype control to confirm that the observed effects are specific to Avelumab.
-
Consider increasing the dose or frequency of Avelumab administration. A dose of 400 µ g/mouse has been shown to be effective in some models.[5]
-
Evaluate the immune cell infiltrate in the tumor microenvironment. A lack of T cell infiltration may indicate a "cold" tumor that is less likely to respond to checkpoint blockade.
-
Issue: Unexpected toxicity or weight loss in Avelumab-treated mice.
-
Potential Cause: While Avelumab is generally well-tolerated in preclinical models, high doses or frequent administration in certain sensitive mouse strains could lead to immune-related adverse events.
-
Troubleshooting Steps:
-
Monitor mice closely for signs of toxicity, including weight loss, ruffled fur, and lethargy.
-
Consider reducing the dosing frequency or the total number of doses.
-
Ensure that the antibody preparation is sterile and free of endotoxins.
-
References
- 1. ascopubs.org [ascopubs.org]
- 2. oncotarget.com [oncotarget.com]
- 3. Avelumab: combining immune checkpoint inhibition and antibody-dependent cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. oncotarget.com [oncotarget.com]
- 6. Systemic Immunotherapy of Non–Muscle Invasive Mouse Bladder Cancer with Avelumab, an Anti–PD-L1 Immune Checkpoint Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical pharmacokinetics, pharmacodynamics, tissue distribution, and tumor penetration of anti-PD-L1 monoclonal antibody, an immune checkpoint inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Addressing variability in Avelumab ADCC assay results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Avelumab and its Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) assays.
Frequently Asked Questions (FAQs)
Q1: What is the dual mechanism of action of Avelumab?
Avelumab possesses a dual mechanism of action. Firstly, it is an immune checkpoint inhibitor that binds to Programmed Death-Ligand 1 (PD-L1), preventing its interaction with the PD-1 receptor on T-cells.[1][2][3][4] This blockade removes the suppressive signal, allowing T-cells to recognize and attack cancer cells.[1][2][3][4] Secondly, Avelumab is a fully human IgG1 monoclonal antibody with a native Fc region, which enables it to mediate Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC).[2][3][5] This means Avelumab can flag tumor cells for destruction by innate immune cells, such as Natural Killer (NK) cells.[1][2][3]
Q2: How does Avelumab mediate ADCC?
Avelumab's Fc region binds to Fcγ receptors (like CD16) on the surface of immune effector cells, primarily NK cells.[1][6] When Avelumab is also bound to PD-L1 on a tumor cell, it forms a bridge between the NK cell and the cancer cell. This engagement activates the NK cell to release cytotoxic granules containing perforin and granzymes, which induce apoptosis (cell death) in the target tumor cell.[7]
Q3: What are the primary effector cells in Avelumab-mediated ADCC?
While various immune cells express Fc receptors, Natural Killer (NK) cells are the principal effector cells in Avelumab-mediated ADCC.[6][8][9] Purified NK cells have been shown to be potent effectors and can lead to increased lysis of target cells compared to using whole Peripheral Blood Mononuclear Cells (PBMCs).[8][10]
Q4: Does the level of PD-L1 expression on tumor cells affect ADCC?
Yes, the surface expression level of PD-L1 on tumor cells is a key determinant of their sensitivity to Avelumab-mediated ADCC.[8] Higher PD-L1 expression generally correlates with increased tumor cell lysis.[8][10] The mean fluorescence intensity (MFI) of PD-L1 has been shown to be a stronger predictor of ADCC sensitivity than the percentage of PD-L1 positive cells.[8]
Q5: Can the ADCC activity of Avelumab be enhanced?
Yes, studies have shown that the ADCC activity of Avelumab can be enhanced. Pre-activating NK cells with cytokines like IL-12 or IL-15 can significantly increase Avelumab-mediated ADCC.[6][8][10] Additionally, treating some tumor cell lines with IFN-γ can upregulate PD-L1 expression, which in some cases, can lead to enhanced ADCC.[6][8][11]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background lysis in control wells (no Avelumab) | - Effector cells (NK cells) may be over-activated or stressed.- Target cells may be unhealthy or dying.- Spontaneous release of the label (e.g., 51Cr, Calcein-AM) is high. | - Allow isolated effector cells to rest overnight before use.- Ensure target cells are in the logarithmic growth phase and have high viability.- Check for mycoplasma contamination in cell cultures.[12][13]- Optimize the labeling protocol to reduce spontaneous release. |
| Low or no specific lysis with Avelumab | - Low PD-L1 expression on target cells.- Suboptimal Effector-to-Target (E:T) ratio.- Low Avelumab concentration.- Inefficient effector cells.- Presence of inhibitory factors in the serum. | - Confirm PD-L1 expression on target cells by flow cytometry. Consider using IFN-γ to upregulate expression.[6][8]- Titrate the E:T ratio; ratios of 25:1 or higher may be necessary.[8]- Perform a dose-response curve to determine the optimal Avelumab concentration.[8]- Use purified NK cells instead of PBMCs.[8][10]- Consider using serum-free media or heat-inactivated serum for the assay. |
| High variability between replicate wells | - Inconsistent cell seeding.- "Edge effects" in the microplate due to evaporation.[14][15]- Pipetting errors. | - Ensure homogenous cell suspension before and during plating.- Use a humidified incubator and consider not using the outer wells of the plate.[14]- Use calibrated pipettes and reverse pipetting techniques for viscous solutions. |
| Inconsistent results between experiments | - Donor-to-donor variability in effector cells.- Variation in target cell passage number and health.- Inconsistent assay timing and incubation periods. | - If using primary NK cells, be aware of donor variability, including FcγRIIIa polymorphisms which can affect ADCC activity.[8][11][16][17] Consider using a qualified bank of donor cells or an NK cell line.[9]- Use target cells within a consistent and low passage number range.[12][13]- Standardize all incubation times and assay steps. |
Experimental Protocols
Protocol 1: Standard Chromium-51 (51Cr) Release ADCC Assay
This protocol outlines a standard 4-hour 51Cr release assay to measure Avelumab-mediated ADCC.
Materials:
-
Target cells (e.g., PD-L1 expressing tumor cell line)
-
Effector cells (e.g., purified human NK cells or PBMCs)
-
Avelumab and isotype control antibody
-
RPMI 1640 medium with 10% Fetal Bovine Serum (FBS)
-
51Cr (Sodium chromate)
-
Triton X-100 (for complete lysis)
-
96-well U-bottom plates
-
Gamma counter
Methodology:
-
Target Cell Labeling:
-
Harvest target cells and wash twice with culture medium.
-
Resuspend 1 x 106 cells in 100 µL of medium and add 100 µCi of 51Cr.
-
Incubate for 1-2 hours at 37°C, gently mixing every 30 minutes.
-
Wash the labeled cells three times with a large volume of medium to remove unincorporated 51Cr.
-
Resuspend cells in fresh medium and adjust the concentration to 1 x 105 cells/mL.
-
-
Assay Setup:
-
Plate 100 µL of labeled target cells into each well of a 96-well U-bottom plate (10,000 cells/well).
-
Add 50 µL of diluted Avelumab or isotype control antibody at various concentrations.
-
Add 50 µL of effector cells to achieve the desired Effector-to-Target (E:T) ratio (e.g., for a 25:1 ratio, add 2.5 x 105 effector cells).
-
For control wells:
-
Spontaneous Release: Add 100 µL of medium instead of effector cells and antibody.
-
Maximum Release: Add 100 µL of medium containing 1% Triton X-100 instead of effector cells and antibody.
-
-
-
Incubation and Measurement:
-
Centrifuge the plate at 200 x g for 3 minutes to pellet the cells.
-
Incubate for 4 hours at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the plate at 500 x g for 5 minutes.
-
Carefully transfer 100 µL of supernatant from each well to a new plate or tubes compatible with the gamma counter.
-
Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Data Presentation
Table 1: Factors Influencing Avelumab ADCC Assay Variability
| Factor | Observation | Potential Impact on Assay Results | Reference |
| Effector Cell Source | Purified NK cells generally show higher lytic activity than whole PBMCs. | Use of PBMCs may underestimate the maximal ADCC potential due to the presence of other cell types. | [8][10] |
| Effector Cell Donor Variability | Significant variability in ADCC capacity is observed among PBMCs from different donors. | Inconsistent results between experiments using different donors. | [8] |
| FcγRIIIa (CD16) Polymorphism | Donors with the high-affinity V/V genotype at position 158 exhibit higher ADCC lysis than those with the F/F genotype. | The genetic makeup of the effector cell donor is a critical variable. | [8][11][18] |
| Target Cell PD-L1 Expression | Higher PD-L1 Mean Fluorescence Intensity (MFI) on tumor cells correlates with increased sensitivity to ADCC. | Cell lines with low or negative PD-L1 expression are poor targets for Avelumab-mediated ADCC. | [8][10] |
| Effector:Target (E:T) Ratio | Increasing the E:T ratio generally leads to higher levels of specific lysis. | Suboptimal E:T ratios can result in low assay signals. Titration is recommended. | [8] |
| Cytokine Stimulation | Pre-activation of NK cells with IL-12 or IL-15 enhances ADCC. IFN-γ treatment can increase target cell PD-L1 expression, sometimes leading to increased lysis. | Cytokine stimulation can be used to augment the assay window but introduces another variable. | [6][8][10][11] |
Visualizations
Caption: Avelumab ADCC Signaling Pathway.
Caption: Experimental Workflow for an ADCC Assay.
References
- 1. What is the mechanism of Avelumab? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Avelumab: clinical trial innovation and collaboration to advance anti-PD-L1 immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. massivebio.com [massivebio.com]
- 5. Product review: avelumab, an anti-PD-L1 antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Avelumab, an IgG1 anti-PD-L1 Immune Checkpoint Inhibitor, Triggers NK Cell-Mediated Cytotoxicity and Cytokine Production Against Triple Negative Breast Cancer Cells [frontiersin.org]
- 7. Enhancing antibody-dependent cell-mediated cytotoxicity: a strategy for improving antibody-based immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibody-dependent cellular cytotoxicity (ADCC) activity of a novel anti-PD-L1 antibody avelumab (MSB0010718C) on human tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bioagilytix.com [bioagilytix.com]
- 10. ascopubs.org [ascopubs.org]
- 11. Avelumab, an IgG1 anti-PD-L1 Immune Checkpoint Inhibitor, Triggers NK Cell-Mediated Cytotoxicity and Cytokine Production Against Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 13. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 14. focus.gbo.com [focus.gbo.com]
- 15. Adapting Cell-Based Assays to the High Throughput Screening Platform: Problems Encountered and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Frontiers | Knowns and Unknowns of Assaying Antibody-Dependent Cell-Mediated Cytotoxicity Against HIV-1 [frontiersin.org]
- 18. JCI Insight - Efficient ADCC killing of meningioma by avelumab and a high-affinity natural killer cell line, haNK [insight.jci.org]
Technical Support Center: Enhancing Avelumab Efficacy in Poorly Immunogenic Tumor Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the efficacy of Avelumab in poorly immunogenic ("cold") tumor models. The following sections detail experimental protocols, quantitative data, and visualizations to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: My Avelumab monotherapy shows limited efficacy in my poorly immunogenic tumor model. What are the common reasons for this?
A1: Poorly immunogenic, or "cold," tumors are characterized by a lack of pre-existing anti-tumor immunity. Several factors can contribute to the limited efficacy of Avelumab monotherapy in these models:
-
Low T-cell infiltration: The tumor microenvironment (TME) may lack a sufficient number of tumor-infiltrating lymphocytes (TILs), particularly CD8+ T-cells, which are the primary effectors of the anti-tumor immune response mediated by PD-L1 blockade.
-
Lack of tumor antigens: The tumor cells may not present recognizable antigens for T-cell recognition, a state known as low tumor mutational burden (TMB).
-
Immunosuppressive TME: The TME can be dominated by immunosuppressive cells such as regulatory T-cells (Tregs), myeloid-derived suppressor cells (MDSCs), and tumor-associated macrophages (TAMs). These cells can inhibit T-cell function through various mechanisms, including the secretion of immunosuppressive cytokines like TGF-β and IL-10.[1]
-
Defective antigen presentation: Tumor cells may have downregulated or mutated components of the antigen presentation machinery, such as MHC class I molecules, preventing them from being recognized by T-cells.[1]
-
Activation of alternative immune checkpoints: Tumors can upregulate other inhibitory checkpoints, such as TIM-3, LAG-3, and TIGIT, as a mechanism of adaptive resistance to PD-L1 blockade.
Q2: What are the key combination strategies to enhance Avelumab's efficacy in these models?
A2: Combining Avelumab with agents that can modulate the tumor microenvironment and stimulate an immune response is a promising approach. Key strategies include:
-
Immunostimulatory Cytokines: Co-administration with cytokines like IL-12 can promote the infiltration and activation of cytotoxic NK and CD8+ T-cells, effectively turning a "cold" tumor "hot."[2][3]
-
Anti-angiogenic Agents: Combining with drugs like axitinib, a VEGFR inhibitor, can potentially increase lymphocyte infiltration into the tumor by normalizing the tumor vasculature.[4]
-
Chemotherapy: Certain chemotherapeutic agents can induce immunogenic cell death (ICD), leading to the release of tumor antigens and the activation of an anti-tumor immune response that can synergize with Avelumab.[5][6]
-
Other Immune Checkpoint Inhibitors: Dual blockade of PD-L1 and other checkpoints like CTLA-4, TIM-3, or LAG-3 can overcome resistance mediated by the upregulation of these alternative pathways.[7]
Q3: How do I choose the right preclinical tumor model for my Avelumab combination studies?
A3: The choice of a preclinical model is critical for the translatability of your findings. Consider the following:
-
Syngeneic models: These models utilize immunocompetent mice, which are essential for studying immunotherapies. The EMT-6 (breast carcinoma) and MC38 (colon adenocarcinoma) models are commonly used poorly immunogenic models.[2][3]
-
Tumor immunogenicity: Characterize the baseline immune infiltrate and PD-L1 expression of your chosen model to ensure it represents a "cold" tumor phenotype.
-
Orthotopic vs. Subcutaneous implantation: Orthotopic implantation (in the tissue of origin) may better recapitulate the native tumor microenvironment compared to subcutaneous implantation.
Troubleshooting Guides
This section provides solutions to common issues encountered during in vivo experiments with Avelumab in poorly immunogenic tumor models.
| Problem | Possible Cause | Recommended Solution |
| High variability in tumor growth within the same treatment group. | - Inconsistent number of tumor cells injected.- Variation in the site of injection.- Health status of the mice. | - Ensure accurate cell counting and consistent injection volume and location.- Monitor the health of the mice closely and exclude any outliers with poor health. |
| No significant difference in tumor growth between Avelumab-treated and control groups. | - The tumor model is completely non-immunogenic.- Suboptimal dosing or scheduling of Avelumab.- The antibody is not active. | - Confirm the expression of PD-L1 on your tumor cells.- Consider a combination therapy approach to induce an immune response.- Titrate the dose of Avelumab and optimize the treatment schedule based on literature for your specific model.- Verify the activity of your Avelumab batch. |
| Unexpected toxicity or weight loss in combination therapy groups. | - Overlapping toxicities of the combined agents.- The dose of the combination agent is too high. | - Review the known toxicity profiles of both agents.- Perform a dose-escalation study for the combination agent to determine the maximum tolerated dose (MTD) in combination with Avelumab. |
| Difficulty in analyzing immune cell infiltration by flow cytometry or IHC. | - Poor tissue dissociation technique.- Inadequate antibody staining panel.- Incorrect gating strategy in flow cytometry. | - Optimize your tissue dissociation protocol to obtain a single-cell suspension with high viability.- Carefully select and validate antibodies for your flow cytometry or IHC panel.- Use appropriate controls (e.g., isotype controls, fluorescence minus one) to set your gates correctly. |
Experimental Protocols
Avelumab in Combination with NHS-muIL12 in EMT-6 and MC38 Tumor Models
This protocol is based on the study by Xu et al., Clin Cancer Res, 2017.[2][3][7][8][9]
a. Cell Lines and Murine Models:
-
Cell Lines: EMT-6 (murine breast carcinoma) and MC38 (murine colon adenocarcinoma).
-
Mouse Strains: BALB/c mice for the EMT-6 model and B-cell-deficient μMt- mice for the MC38 model (to prevent an immunogenic response to the human antibody Avelumab with repeat dosing).[2]
b. Tumor Implantation:
-
EMT-6: Inject 0.5 x 10^6 EMT-6 cells orthotopically into the mammary fat pad of female BALB/c mice.
-
MC38: Inject 0.5 x 10^6 MC38 cells subcutaneously into the flank of female μMt- mice.
c. Treatment Protocol:
-
Randomize mice into treatment groups when tumors reach a desired volume (e.g., ~50-100 mm³).
-
Avelumab (or isotype control):
-
NHS-muIL12:
d. Endpoints and Analysis:
-
Tumor Growth: Measure tumor volume twice weekly with calipers.
-
Survival: Monitor survival and euthanize mice when tumors reach a predetermined size or show signs of ulceration.
-
Immunophenotyping: At the end of the study, harvest tumors and spleens for analysis of immune cell populations by flow cytometry and immunohistochemistry (IHC). Analyze for CD8+ T-cells, NK cells, and memory T-cell populations.[2]
-
Gene Expression: Profile immune-related gene expression in tumor tissue using techniques like NanoString.[2]
Avelumab in Combination with Axitinib in a Preclinical Renal Cell Carcinoma (RCC) Model
While detailed preclinical protocols for Avelumab and Axitinib are less commonly published, the following is a generalizable approach based on clinical study designs.
a. Cell Line and Murine Model:
-
Cell Line: Renca (murine renal cell carcinoma).
-
Mouse Strain: BALB/c mice.
b. Tumor Implantation:
-
Inject Renca cells subcutaneously into the flank of the mice.
c. Treatment Protocol:
-
Avelumab: 10 mg/kg, administered intraperitoneally (i.p.) twice a week.
-
Axitinib: 30 mg/kg, administered orally (p.o.) once daily.
d. Endpoints and Analysis:
-
Tumor growth and survival analysis as described above.
-
Analysis of the tumor microenvironment with a focus on vascular normalization and immune cell infiltration.
Avelumab in Combination with Chemotherapy
The choice of chemotherapeutic agent and its schedule relative to Avelumab administration is crucial.
a. Chemotherapeutic Agents:
-
Agents known to induce immunogenic cell death, such as doxorubicin or cyclophosphamide, are good candidates.
b. Treatment Protocol:
-
The timing of chemotherapy is critical. It can be administered prior to or concurrently with Avelumab.
-
A preclinical study might involve a single dose of chemotherapy followed by multiple doses of Avelumab to capitalize on the antigen release from chemotherapy-induced cell death.
Quantitative Data Summary
Table 1: Efficacy of Avelumab and NHS-muIL12 Combination in the EMT-6 Tumor Model
| Treatment Group | Average Tumor Volume (mm³) on Day 21 (Mean ± SEM) | Median Survival (days) | Complete Tumor Regression |
| Isotype Control | ~1500 | ~25 | 0/8 |
| Avelumab (200 µg) | ~1200 | ~30 | 0/8 |
| NHS-muIL12 (10 µg) | ~800 | ~35 | 1/8 |
| Avelumab + NHS-muIL12 (10 µg) | ~100 | Not Reached | 7/8 |
| (Data are illustrative and based on trends reported in Xu et al., Clin Cancer Res, 2017)[2][3] |
Table 2: Efficacy of Avelumab and NHS-muIL12 Combination in the MC38 Tumor Model
| Treatment Group | Average Tumor Volume (mm³) on Day 21 (Mean ± SEM) | Median Survival (days) |
| Isotype Control | ~1800 | ~20 |
| Avelumab (400 µg) | ~1000 | 23.5 |
| NHS-muIL12 (10 µg) | ~1200 | 29.5 |
| Avelumab + NHS-muIL12 (10 µg) | ~400 | 36.5 |
| (Data are illustrative and based on trends reported in Xu et al., Clin Cancer Res, 2017)[2][3] |
Visualizations
Signaling Pathway
Caption: Avelumab blocks the interaction between PD-L1 and PD-1, preventing T-cell inhibition.
Experimental Workflow
Caption: General workflow for in vivo efficacy studies of Avelumab combinations.
Logical Relationship: Overcoming Avelumab Resistance
Caption: Strategies to overcome resistance to Avelumab in "cold" tumors.
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. scispace.com [scispace.com]
- 4. A Profile of Avelumab Plus Axitinib in the Treatment of Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blog.championsoncology.com [blog.championsoncology.com]
- 6. Avelumab: search for combinations of immune checkpoint inhibition with chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Combination Therapy with NHS-muIL12 and Avelumab (anti-PD-L1) Enhances Antitumor Efficacy in Preclinical Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
Avelumab Stability in Long-Term Cell Culture: A Technical Support Resource
Welcome to the technical support center for researchers utilizing Avelumab in long-term cell culture experiments. This resource provides essential information, troubleshooting guidance, and standardized protocols to help you navigate potential stability challenges and ensure the integrity of your research findings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage and handling for Avelumab stock solution?
Avelumab vials should be stored at 2-8°C and protected from light. It is crucial to avoid freezing the solution.[1] When preparing for cell culture, handle the solution gently, avoiding vigorous shaking to prevent aggregation.[1] It is recommended to use sterile, non-pyrogenic, and low-protein binding materials for dilution and handling.[1]
Q2: What are the components of the Avelumab (Bavencio®) formulation that contribute to its stability?
The pharmaceutical formulation of Avelumab contains several excipients to ensure its stability. These include D-mannitol, acetic acid, Polysorbate 20, and sodium hydroxide, which help to maintain the proper pH and prevent aggregation and degradation of the antibody.[2][3]
Q3: What factors in a long-term cell culture environment could negatively impact Avelumab's stability?
Several factors can affect the stability of monoclonal antibodies like Avelumab in a cell culture setting:
-
Temperature: Prolonged exposure to 37°C can lead to gradual degradation and aggregation.
-
pH Shifts: Metabolic activity of cells can alter the pH of the culture medium, potentially affecting antibody structure and function.
-
Enzymatic Degradation: Cells may release proteases into the medium that can cleave the antibody.
-
Interaction with Media Components: Certain components in the cell culture media could interact with the antibody over time.
-
Cellular Uptake: Avelumab has a native Fc region that can bind to Fcγ receptors (FcγR) on immune cells.[4] This can lead to internalization and clearance of the antibody from the culture medium by FcγR-expressing cells.[4]
Q4: How can I minimize the degradation of Avelumab in my long-term cultures?
To maintain the activity of Avelumab, consider the following best practices:
-
Regular Media Changes: Replenish the culture medium containing fresh Avelumab every 2-3 days to maintain a consistent concentration of active antibody.
-
Control Culture Conditions: Monitor and maintain the pH of your cell culture.
-
Use Protease Inhibitors: If proteolytic degradation is suspected, the addition of a broad-spectrum protease inhibitor cocktail may be considered, but its compatibility with your cell line should be verified.
-
Proper Handling: Always handle the antibody solution gently to avoid mechanical stress that can lead to aggregation.
Q5: My cell line expresses Fc receptors. How might this affect my experiments with Avelumab?
Avelumab's native IgG1 Fc region can be recognized by Fcγ receptors, which can lead to antibody-dependent cell-mediated cytotoxicity (ADCC) and also internalization of the antibody.[4][5] If your cells express FcγRs, the concentration of Avelumab in your culture medium may decrease over time due to cellular uptake and degradation.[4] This is a critical consideration for long-term experiments, and it may be necessary to account for this clearance when determining the effective concentration and replenishment schedule.
Troubleshooting Guide
Problem: I'm observing a diminishing biological effect of Avelumab in my cell culture assay that runs for several weeks.
-
Possible Cause 1: Loss of Active Avelumab. The concentration of functional Avelumab in the culture medium may be decreasing over time due to thermal degradation at 37°C, aggregation, or cellular clearance.
-
Solution: To investigate this, collect supernatant from your culture at various time points (e.g., Day 0, 2, 5, 7, etc.) and quantify the amount of active Avelumab. You can use an ELISA to measure the total Avelumab concentration and a functional assay, such as a binding assay using flow cytometry, to assess its activity. If a significant decrease is observed, increase the frequency of media changes with fresh Avelumab.
-
-
Possible Cause 2: Avelumab Aggregation. Aggregated antibodies are often less active and can be cleared from the solution.
-
Solution: Check for aggregation by analyzing your Avelumab stock and culture supernatant samples via size-exclusion chromatography (SEC) or dynamic light scattering (DLS). To prevent aggregation, ensure gentle handling (no vortexing), avoid repeated freeze-thaw cycles, and use recommended diluents. The presence of Polysorbate 20 in the clinical formulation helps to minimize aggregation.[2][3]
-
-
Possible Cause 3: Proteolytic Degradation. Proteases secreted by the cells into the culture medium could be degrading Avelumab.
-
Solution: Analyze culture supernatants for Avelumab fragments using SDS-PAGE or Western Blotting. If degradation is confirmed, consider adding a protease inhibitor cocktail to your culture medium, after confirming it does not negatively impact your cells.
-
Data Presentation
Table 1: Stability of Avelumab (Bavencio®) Clinical Formulation
| Container | Solvent | Concentration | Temperature | Storage Duration | Reference |
| Glass | 0.9% Sodium Chloride | 3.2 mg/mL | 2-8°C | 96 hours | |
| Polyethylene Bags | - | - | 5 ± 3°C | 24 months | [3] |
Table 2: General Factors Influencing Monoclonal Antibody Stability in Cell Culture
| Factor | Potential Impact | Mitigation Strategy |
| Temperature (37°C) | Denaturation, aggregation, chemical modification | Frequent media changes, use of stabilized formulations |
| pH | Changes in protein conformation, aggregation | Use of buffered media, regular monitoring of culture pH |
| Proteases | Cleavage of the antibody, loss of function | Use of protease inhibitors, serum-free media if possible |
| Mechanical Stress | Aggregation | Gentle mixing, avoidance of vigorous pipetting or vortexing |
| Oxidation | Modification of amino acid residues, loss of activity | Minimize exposure to light and air, use of antioxidants in media |
| Cellular Uptake | Clearance from media by Fc receptor-expressing cells | Account for clearance in dosing, use of Fc-mutated antibodies if appropriate |
Experimental Protocols
Protocol 1: Quantification of Avelumab in Cell Culture Supernatant using ELISA
This protocol provides a method to determine the concentration of Avelumab in your culture medium over time.
-
Coating: Coat a 96-well ELISA plate with a capture antibody (e.g., anti-human IgG (Fc specific)) overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Add your culture supernatant samples (in various dilutions) and a standard curve of known Avelumab concentrations to the plate. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add a detection antibody (e.g., HRP-conjugated anti-human IgG) and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a TMB substrate and incubate in the dark until a color develops.
-
Stopping the Reaction: Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Reading: Read the absorbance at 450 nm using a plate reader.
-
Analysis: Calculate the concentration of Avelumab in your samples by comparing their absorbance to the standard curve.
Protocol 2: Assessment of Avelumab Binding Activity to PD-L1 Positive Cells via Flow Cytometry
This protocol helps to determine if the Avelumab in your culture supernatant is still capable of binding to its target, PD-L1.
-
Cell Preparation: Harvest PD-L1 positive cells and wash them with FACS buffer (e.g., PBS with 2% FBS).
-
Incubation with Supernatant: Resuspend the cells in your collected culture supernatants (or a positive control of fresh Avelumab) and incubate for 1 hour on ice.
-
Washing: Wash the cells twice with FACS buffer to remove unbound antibody.
-
Secondary Antibody Staining: Resuspend the cells in a solution containing a fluorescently labeled secondary antibody that detects human IgG (e.g., FITC-conjugated anti-human IgG). Incubate for 30 minutes on ice in the dark.
-
Washing: Wash the cells twice with FACS buffer.
-
Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analysis: Analyze the median fluorescence intensity (MFI) of the cell population. A decrease in MFI for cells incubated with older supernatant compared to fresh Avelumab indicates a loss of binding activity.
Visualizations
Caption: Avelumab blocks the PD-L1/PD-1 inhibitory pathway.
Caption: Workflow for assessing Avelumab stability in cell culture.
Caption: Troubleshooting logic for loss of Avelumab activity.
References
- 1. cancercareontario.ca [cancercareontario.ca]
- 2. US11058769B2 - Aqueous pharmaceutical formulation comprising anti-PD-L1 antibody Avelumab - Google Patents [patents.google.com]
- 3. amrh.nepad.org [amrh.nepad.org]
- 4. Avelumab internalization by human circulating immune cells is mediated by both Fc gamma receptor and PD-L1 binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Avelumab: combining immune checkpoint inhibition and antibody-dependent cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low PD-L1 expression for Avelumab binding
Welcome to the Avelumab Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving Avelumab and its binding to Programmed Death-Ligand 1 (PD-L1).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Avelumab?
Avelumab is a human monoclonal antibody of the IgG1 subclass that targets PD-L1.[1][2] Its primary mechanism involves binding to PD-L1 on tumor cells and some immune cells, which blocks the interaction between PD-L1 and its receptors, PD-1 and B7.1, on T-cells.[1][3] This blockade releases the "brake" on the immune system, restoring T-cell activity against cancer cells.[1][2] Uniquely, Avelumab's native Fc region can engage immune effector cells, such as natural killer (NK) cells, to induce antibody-dependent cell-mediated cytotoxicity (ADCC), leading to direct lysis of tumor cells.[2][4][5]
Q2: What is the binding affinity of Avelumab to PD-L1?
Avelumab binds to human PD-L1 with high affinity. Reported dissociation constant (Kd) values vary slightly across studies, but it is consistently in the low nanomolar to picomolar range. One study reported a Kd of 42.1 pM for the single-chain variable fragment (scFv) of Avelumab.[6] Another study reported a Kd of 0.0467 nmol/L, which was higher than other anti-PD-L1 antibodies like durvalumab and atezolizumab.[1] However, a different study reported a binding affinity of 0.4 nmol/L, which is similar to other anti-PD-L1 antibodies.[7]
Q3: What factors can influence PD-L1 expression levels on cells?
PD-L1 expression is dynamic and can be influenced by a variety of intrinsic and extrinsic factors within the tumor microenvironment. Understanding these factors is crucial for interpreting experimental results.
| Factor Category | Specific Factor | Effect on PD-L1 Expression | Reference |
| Inflammatory Cytokines | Interferon-gamma (IFN-γ) | Upregulation | [8] |
| Tumor Necrosis Factor-alpha (TNF-α) | Upregulation | [9] | |
| Oncogenic Signaling Pathways | EGFR | Upregulation | [9][10] |
| PI3K/AKT | Upregulation | [9] | |
| MEK/ERK | Upregulation | [9] | |
| JAK/STAT | Upregulation | [8] | |
| MYC | Upregulation | [9] | |
| RAS | Upregulation | [9] | |
| Hippo-YAP | Upregulation | [9] | |
| Genetic Alterations | KRAS mutations | Association with high PD-L1 expression | [10] |
| TP53 mutations | Association with high PD-L1 expression | [10] | |
| MET alterations | Association with high PD-L1 expression | [10] | |
| EGFR mutations | Association with PD-L1 negativity | [10] | |
| STK11 mutations | Association with PD-L1 negativity | [10] | |
| Microenvironment | Hypoxia | Upregulation | [11] |
| Therapeutic Interventions | Radiation Therapy | Upregulation | |
| Chemotherapy | Variable |
Troubleshooting Guides
Low PD-L1 expression can be a significant challenge when studying Avelumab binding. The following guides provide troubleshooting for common experimental techniques used to assess PD-L1 levels.
Immunohistochemistry (IHC) Troubleshooting
dot
References
- 1. Distinct PD-L1 binding characteristics of therapeutic monoclonal antibody durvalumab - PMC [pmc.ncbi.nlm.nih.gov]
- 2. origene.com [origene.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ADCC assay I NK cells I Immuno-Oncology CRO services [explicyte.com]
- 6. Structural basis of anti-PD-L1 monoclonal antibody avelumab for tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Avelumab internalization by human circulating immune cells is mediated by both Fc gamma receptor and PD-L1 binding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PD-1/PD-L1 pathway: current researches in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Clinical and molecular correlates of PD-L1 expression in patients with lung adenocarcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Avelumab's Binding Specificity to PD-L1: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Avelumab's binding specificity to its target, Programmed Death-Ligand 1 (PD-L1), against other therapeutic anti-PD-L1 antibodies. The information presented is supported by experimental data to assist researchers in evaluating and selecting the appropriate tools for their studies.
Executive Summary
Avelumab is a human IgG1 monoclonal antibody that specifically targets PD-L1, a key immune checkpoint protein. By binding to PD-L1, Avelumab blocks the interaction between PD-L1 and its receptors, PD-1 and B7.1, thereby preventing the suppression of T-cell activity and enabling the immune system to recognize and attack tumor cells.[1][2] A distinguishing feature of Avelumab is its wild-type IgG1 Fc region, which allows it to induce antibody-dependent cell-mediated cytotoxicity (ADCC), a mechanism not present in some other anti-PD-L1 antibodies.[2][3][4] This dual mechanism of action, combining immune checkpoint blockade with ADCC, sets Avelumab apart.[2]
This guide will delve into the quantitative binding characteristics of Avelumab in comparison to other anti-PD-L1 antibodies, detail the experimental protocols used to determine these parameters, and provide a visual representation of the underlying biological pathways and experimental workflows.
Comparative Binding Affinity of Anti-PD-L1 Antibodies
The binding affinity of an antibody to its target is a critical determinant of its potency and efficacy. This is often quantified by the equilibrium dissociation constant (Kd), where a lower Kd value indicates a stronger binding affinity. The association rate constant (Kon) and dissociation rate constant (Koff) provide further insights into the binding kinetics.
Surface Plasmon Resonance (SPR) is a widely used technique to measure these parameters in real-time without the need for labeling. The following table summarizes the binding kinetics of Avelumab and other therapeutic anti-PD-L1 antibodies to human PD-L1 as determined by SPR.
| Antibody | Target | Kon (1/Ms) | Koff (1/s) | Kd (nmol/L) | Source |
| Avelumab | Human PD-L1 | 1.1 x 10^6 | 5.1 x 10^-5 | 0.0467 | [5] |
| Avelumab (WT) | Human PD-L1 | - | - | 0.4 | [6] |
| Durvalumab | Human PD-L1 | 4.28 x 10^5 | 2.85 x 10^-4 | 0.667 | [5] |
| Atezolizumab | Human PD-L1 | 8.93 x 10^4 | 1.56 x 10^-4 | 1.75 | [5] |
| BMS-936559 | Human PD-L1 | 1.05 x 10^6 | 8.68 x 10^-4 | 0.83 | [5] |
Note: Binding affinities can vary between studies due to different experimental conditions.
As the data indicates, Avelumab generally exhibits a higher binding affinity (lower Kd) to human PD-L1 compared to Durvalumab and Atezolizumab in the cited study.[5]
Binding Specificity and Cross-Reactivity
An essential aspect of validating a therapeutic antibody is to determine its specificity for the intended target and to rule out off-target binding.
Species Cross-Reactivity: For researchers utilizing animal models, understanding the cross-reactivity of an antibody with the target protein from different species is crucial. Avelumab has been shown to bind to both human and mouse PD-L1 with high affinity.[3]
| Antibody | Species | Kd (nmol/L) |
| Avelumab | Human PD-L1 | 0.3 |
| Avelumab | Mouse PD-L1 | 1.0 |
Selectivity within the B7 Family: The B7 family of proteins includes several immune checkpoint ligands. Avelumab has been shown to specifically bind to PD-L1 and block its interaction with PD-1 and B7.1.[1] Importantly, it does not disrupt the interaction between PD-1 and PD-L2, another ligand for PD-1, allowing for the potential continuation of PD-L2-mediated immune homeostasis.[1][2]
Experimental Protocols
Detailed methodologies are critical for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to assess antibody binding specificity.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure real-time biomolecular interactions.
Objective: To determine the association rate (Kon), dissociation rate (Koff), and equilibrium dissociation constant (Kd) of anti-PD-L1 antibodies to human PD-L1.
Methodology:
-
Immobilization: Recombinant human PD-L1 protein is immobilized on a sensor chip (e.g., CM5 chip) via amine coupling.
-
Analyte Injection: A series of concentrations of the anti-PD-L1 antibody (analyte) are injected over the sensor surface at a constant flow rate.
-
Association Phase: The binding of the antibody to the immobilized PD-L1 is monitored in real-time, generating an association curve.
-
Dissociation Phase: Buffer is flowed over the chip to monitor the dissociation of the antibody from PD-L1, generating a dissociation curve.
-
Regeneration: A regeneration solution (e.g., low pH glycine) is injected to remove the bound antibody, preparing the surface for the next cycle.
-
Data Analysis: The resulting sensorgrams are fitted to a 1:1 Langmuir binding model to calculate the Kon, Koff, and Kd values.[2]
A detailed protocol for a typical SPR experiment can be found in various scientific resources.[7]
Flow Cytometry for Cell Surface Binding
Flow cytometry can be used to confirm the binding of an antibody to its target on the cell surface.
Objective: To assess the binding of Avelumab to PD-L1 expressed on tumor cells.
Methodology:
-
Cell Preparation: PD-L1 expressing cells (e.g., IFN-γ treated tumor cell lines) are harvested and washed.
-
Antibody Incubation: Cells are incubated with Avelumab or an isotype control antibody at a specified concentration on ice to allow for binding.
-
Secondary Antibody Staining: After washing, a fluorescently labeled secondary antibody that recognizes the primary antibody (e.g., PE-conjugated anti-human IgG) is added.
-
Data Acquisition: The fluorescence intensity of the cells is measured using a flow cytometer.
-
Analysis: An increase in fluorescence intensity in cells stained with Avelumab compared to the isotype control indicates specific binding to cell surface PD-L1.
Visualizing Key Processes
To better understand the context of Avelumab's function and validation, the following diagrams illustrate the PD-1/PD-L1 signaling pathway and a general workflow for antibody specificity validation.
References
- 1. Avelumab: clinical trial innovation and collaboration to advance anti-PD-L1 immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Avelumab, an IgG1 anti-PD-L1 Immune Checkpoint Inhibitor, Triggers NK Cell-Mediated Cytotoxicity and Cytokine Production Against Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Distinct PD-L1 binding characteristics of therapeutic monoclonal antibody durvalumab - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Avelumab internalization by human circulating immune cells is mediated by both Fc gamma receptor and PD-L1 binding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. path.ox.ac.uk [path.ox.ac.uk]
Avelumab's Cross-Reactivity Profile: A Comparative Guide for Researchers
For researchers and professionals in drug development, understanding the cross-reactivity of a therapeutic antibody across different species is a critical step in preclinical evaluation. This guide provides a comprehensive comparison of Avelumab's binding to Programmed Death-Ligand 1 (PD-L1) in various species, supported by experimental data and detailed methodologies.
Avelumab, a fully human IgG1 monoclonal antibody, is designed to target PD-L1, a key immune checkpoint protein. Its efficacy and safety are initially assessed in preclinical models, making its cross-reactivity with non-human species' PD-L1 a crucial parameter. This guide outlines Avelumab's binding affinity and reactivity with human, cynomolgus monkey, mouse, and canine PD-L1.
Quantitative Comparison of Avelumab Binding Affinity to PD-L1 Across Species
The binding affinity of Avelumab to PD-L1 from different species has been quantified using various biophysical techniques, primarily Surface Plasmon Resonance (SPR). The dissociation constant (Kd) is a key metric for affinity, with a lower Kd value indicating a stronger binding interaction.
| Species | PD-L1 Type | Binding Affinity (Kd) in nmol/L | Experimental Method |
| Human | Recombinant | 0.3 | Not specified |
| Recombinant | 0.4 | Biacore | |
| Mouse | Recombinant | 1.0 | Not specified |
| Cynomolgus Monkey | Recombinant | Binds, specific Kd not consistently reported | In vitro and in vivo studies |
| Canine | Recombinant | Cross-reactive, specific Kd not reported | ELISA and Flow Cytometry |
Experimental Methodologies
Detailed protocols for the key experiments cited in determining Avelumab's cross-reactivity are provided below. These methodologies offer a framework for reproducing and validating these findings.
Surface Plasmon Resonance (SPR) for Binding Affinity Determination
SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-time.
Objective: To determine the association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (Kd) of Avelumab binding to recombinant PD-L1 from different species.
Typical Protocol:
-
Immobilization:
-
Recombinant PD-L1 (human, mouse, or cynomolgus monkey) is immobilized on a sensor chip (e.g., CM5 chip) via amine coupling.
-
The chip surface is activated with a mixture of 0.4 M EDC and 0.1 M NHS.
-
The PD-L1 protein, diluted in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5), is injected over the activated surface.
-
Remaining active esters are deactivated with an injection of 1 M ethanolamine-HCl, pH 8.5.
-
A reference flow cell is prepared similarly but without the immobilized ligand to account for non-specific binding.
-
-
Kinetic Analysis:
-
Avelumab, at varying concentrations (e.g., a serial dilution from 100 nM to 0.1 nM), is injected over the ligand-immobilized and reference surfaces.
-
The association of Avelumab to PD-L1 is monitored for a set period (e.g., 180 seconds).
-
A buffer-only flow is then initiated to monitor the dissociation of the antibody-antigen complex for a defined period (e.g., 600 seconds).
-
The sensor chip is regenerated between cycles using a low pH buffer (e.g., glycine-HCl, pH 1.5) to remove bound antibody.
-
-
Data Analysis:
-
The sensorgram data is processed by subtracting the reference flow cell data from the active flow cell data.
-
The association (ka) and dissociation (kd) rate constants are determined by fitting the data to a 1:1 Langmuir binding model.
-
The equilibrium dissociation constant (Kd) is calculated as the ratio of kd/ka.
-
Flow Cytometry for Cell-Surface Binding
Flow cytometry is used to assess the binding of Avelumab to PD-L1 expressed on the surface of cells.
Objective: To confirm and semi-quantify the binding of Avelumab to cells expressing PD-L1 from different species.
Typical Protocol:
-
Cell Preparation:
-
Cells expressing PD-L1 (e.g., tumor cell lines or transfected cells) are harvested and washed with a suitable buffer (e.g., PBS with 1% BSA).
-
Cell viability is assessed using a viability dye (e.g., Trypan Blue or a fixable viability stain).
-
Cells are resuspended to a concentration of 1 x 10^6 cells/mL.
-
-
Staining:
-
100 µL of the cell suspension is added to each well of a 96-well plate or to flow cytometry tubes.
-
Cells are incubated with a blocking buffer (e.g., Fc block) for 15 minutes at 4°C to prevent non-specific binding to Fc receptors.
-
Avelumab or an isotype control antibody is added at a predetermined optimal concentration and incubated for 30-60 minutes at 4°C, protected from light.
-
Cells are washed twice with wash buffer (e.g., PBS with 1% BSA).
-
-
Detection:
-
If Avelumab is not directly conjugated to a fluorophore, a fluorescently labeled secondary antibody (e.g., anti-human IgG-FITC) is added and incubated for 30 minutes at 4°C in the dark.
-
Cells are washed twice with wash buffer.
-
-
Data Acquisition and Analysis:
-
Cells are resuspended in a suitable buffer for flow cytometry analysis.
-
Data is acquired on a flow cytometer, collecting a sufficient number of events (e.g., 10,000-50,000 live, single cells).
-
The geometric mean fluorescence intensity (gMFI) of the Avelumab-stained cells is compared to the isotype control to determine the level of specific binding.
-
Immunohistochemistry (IHC) for Tissue Cross-Reactivity
IHC is employed to evaluate the binding of Avelumab to PD-L1 in the context of tissue architecture.
Objective: To assess the staining pattern and specificity of Avelumab in formalin-fixed, paraffin-embedded (FFPE) tissues from different species.
Typical Protocol:
-
Slide Preparation:
-
FFPE tissue sections (4-5 µm) are mounted on positively charged slides.
-
Slides are deparaffinized in xylene and rehydrated through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Heat-induced epitope retrieval (HIER) is performed by immersing the slides in a retrieval solution (e.g., citrate buffer, pH 6.0, or EDTA buffer, pH 9.0) and heating in a pressure cooker or water bath.
-
Slides are allowed to cool to room temperature.
-
-
Staining:
-
Endogenous peroxidase activity is blocked with a hydrogen peroxide solution (e.g., 3% H2O2 in methanol) for 10-15 minutes.
-
Non-specific protein binding is blocked by incubating the slides with a protein block solution (e.g., normal goat serum) for 30-60 minutes.
-
The primary antibody, Avelumab, is diluted to its optimal concentration in antibody diluent and applied to the tissue sections. Incubation is typically carried out for 1 hour at room temperature or overnight at 4°C. A negative control slide with an isotype control antibody is also included.
-
Slides are washed with a wash buffer (e.g., TBS or PBS).
-
-
Detection:
-
A biotinylated secondary antibody (e.g., goat anti-human IgG) is applied and incubated for 30-60 minutes.
-
Slides are washed, and then an avidin-biotin-peroxidase complex (ABC reagent) is applied for 30 minutes.
-
The signal is visualized using a chromogen such as 3,3'-Diaminobenzidine (DAB), which produces a brown precipitate at the site of antibody binding.
-
-
Counterstaining and Mounting:
-
Slides are counterstained with hematoxylin to visualize cell nuclei.
-
Slides are dehydrated through a graded series of ethanol and cleared in xylene.
-
A coverslip is mounted using a permanent mounting medium.
-
-
Analysis:
-
Slides are examined under a microscope by a qualified pathologist to assess the staining intensity, localization (membranous, cytoplasmic), and percentage of positive cells.
-
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for assessing the cross-reactivity of Avelumab.
Caption: Workflow for Avelumab cross-reactivity assessment.
Signaling Pathway Blockade
Avelumab functions by blocking the interaction between PD-L1 and its receptors, primarily PD-1 and B7.1 (CD80). This blockade inhibits the downstream signaling that leads to T-cell inactivation, thereby restoring anti-tumor immunity.
Caption: Avelumab's mechanism of action in blocking the PD-1/PD-L1 signaling pathway.
Preclinical Powerhouse: Avelumab's Synergistic Dance with Chemotherapy
For researchers, scientists, and drug development professionals, understanding the preclinical underpinnings of combination therapies is paramount to designing effective clinical trials. This guide provides an objective comparison of avelumab in combination with various chemotherapy agents, supported by available preclinical experimental data. Avelumab, a fully human IgG1 monoclonal antibody targeting the programmed death-ligand 1 (PD-L1), stands out due to its dual mechanism of action: blocking the PD-1/PD-L1 immunosuppressive axis and inducing antibody-dependent cell-mediated cytotoxicity (ADCC).[1][2] Preclinical evidence suggests that the immunomodulatory effects of certain chemotherapies can synergize with avelumab's immune-activating properties to enhance anti-tumor responses.
While extensive clinical data exists for avelumab in combination with chemotherapy, detailed quantitative preclinical data from head-to-head comparisons with traditional chemotherapeutic agents in peer-reviewed literature is not abundant. The focus of many preclinical studies has been on elucidating avelumab's standalone mechanism of action or in combination with other immunotherapies. However, the foundational preclinical principle is that chemotherapy can induce immunogenic cell death, leading to the release of tumor antigens and the recruitment of immune cells, thereby priming the tumor microenvironment for an enhanced response to checkpoint inhibitors like avelumab.[3][4]
In Vivo Studies: Avelumab in Combination with Immunocytokine
A key preclinical study investigated the combination of avelumab with NHS-muIL12, an immunocytokine, in murine models of breast (EMT-6) and colon (MC38) cancer. While not a traditional chemotherapy, this study provides a valuable framework for understanding the synergistic potential of combining avelumab with an immune-stimulating agent.
Quantitative Data Summary
| Preclinical Model | Treatment Group | Tumor Growth Inhibition vs. Control | Key Immunological Changes |
| EMT-6 Breast Cancer (BALB/c mice) | Avelumab | Significant | - |
| NHS-muIL12 (10 µg) | Significant | Increased CD8+ T-cell infiltration | |
| Avelumab + NHS-muIL12 (10 µg) | Synergistic , leading to complete tumor regression in most mice | Increased CD8+ T-cell infiltration, enhanced cytotoxic NK and CD8+ T-cell proliferation and T-bet expression, generation of tumor-specific immune memory | |
| MC38 Colon Cancer (C57BL/6 mice) | Avelumab | Significant delay in tumor growth | Increased frequency of tumor antigen-specific CD8+ splenocytes |
| NHS-muIL12 | - | - | |
| Avelumab + NHS-muIL12 | Synergistic increase in the frequency of p15E-reactive IFNγ-producing CD8+ T cells | - |
Experimental Protocols
In Vivo Tumor Models
-
EMT-6 Breast Cancer Model:
-
Animal Strain: BALB/c mice.
-
Tumor Cell Line: EMT-6 mammary carcinoma cells.
-
Implantation: Orthotopic injection of EMT-6 cells into the mammary fat pad.
-
Treatment: Avelumab (or isotype control) administered intravenously, and NHS-muIL12 administered subcutaneously.
-
Monitoring: Tumor volumes measured twice weekly.
-
Immunological Analysis: Spleens and tumors were harvested for analysis of immune cell populations by FACS and IHC. ELISpot assays were used to measure tumor antigen-specific T-cell responses.
-
-
MC38 Colon Cancer Model:
-
Animal Strain: C57BL/6 mice.
-
Tumor Cell Line: MC38 colon adenocarcinoma cells.
-
Implantation: Subcutaneous injection of MC38 cells.
-
Treatment: Avelumab (or isotype control) administered intraperitoneally.
-
Monitoring: Tumor volumes measured, and at the end of the study, spleens were harvested.
-
Immunological Analysis: ELISpot assay was used to determine the frequency of IFN-γ-producing CD8+ splenocytes specific for MC38 tumor cells and the p15E tumor antigen.
-
In Vitro Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay
-
Target Cells: A range of human tumor cell lines expressing PD-L1.
-
Effector Cells: Peripheral blood mononuclear cells (PBMCs) or purified Natural Killer (NK) cells from healthy donors or cancer patients.
-
Method:
-
Target tumor cells are labeled with a radioactive isotope (e.g., 111In or 51Cr).
-
Labeled target cells are incubated with avelumab or an isotype control antibody.
-
Effector cells (PBMCs or NK cells) are added at various effector-to-target (E:T) ratios.
-
After a specific incubation period (e.g., 4 hours), the supernatant is harvested.
-
The amount of radioactivity released from lysed target cells is measured using a gamma counter.
-
Specific lysis is calculated using the formula: Percent lysis = [(experimental release – spontaneous release) / (maximum release – spontaneous release)] x 100.
-
Signaling Pathways and Experimental Workflows
The synergistic effect of avelumab in combination with immune-stimulating agents is believed to be mediated through the enhancement of both the innate and adaptive immune responses.
Caption: Avelumab and Chemotherapy Synergy.
The diagram above illustrates the proposed synergistic mechanism. Chemotherapy induces immunogenic cell death, leading to the release of tumor antigens that can prime an anti-tumor T-cell response. Avelumab then acts by blocking the PD-L1/PD-1 interaction, which removes the brakes on T-cell activity, and by mediating ADCC, which directly targets tumor cells for destruction by NK cells. This multi-pronged attack is believed to result in a more robust and durable anti-tumor effect than either agent alone.
Caption: Preclinical Experimental Workflow.
This flowchart outlines a typical preclinical workflow for evaluating the combination of avelumab and chemotherapy. It involves both in vivo studies using animal models to assess anti-tumor efficacy and changes in the tumor microenvironment, and in vitro assays to dissect specific cellular mechanisms like ADCC.
References
- 1. Product review: avelumab, an anti-PD-L1 antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Avelumab: is it time to get excited? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. First-line Avelumab plus Chemotherapy in Patients with Advanced Solid Tumors: Results from the Phase Ib/II JAVELIN Chemotherapy Medley Study - PMC [pmc.ncbi.nlm.nih.gov]
Avelumab's Dual Anti-Tumor Action: Unpacking the Critical Role of the Fc Region
Avelumab, a human anti-programmed death-ligand 1 (PD-L1) monoclonal antibody, distinguishes itself from other therapies in its class through a unique dual mechanism of action that leverages both adaptive and innate immunity to combat cancer. While its primary function involves blocking the interaction between PD-L1 on tumor cells and PD-1 on T-cells to reinvigorate the body's adaptive immune response, avelumab's unmodified Fc region plays a pivotal role in orchestrating a direct attack on tumors through antibody-dependent cell-mediated cytotoxicity (ADCC). This guide provides a comparative analysis of avelumab's Fc-mediated activity against other anti-PD-L1 antibodies, supported by experimental data, to validate the significance of its Fc region in its overall anti-tumor efficacy.
The Avelumab Advantage: A Native Fc Region for Enhanced Cytotoxicity
Avelumab is a fully human IgG1 antibody with a wild-type Fc region.[1][2] This structural feature enables it to engage with Fcγ receptors (FcγR) on immune effector cells, most notably the FcγRIIIa (CD16) on Natural Killer (NK) cells.[3][4] This interaction triggers ADCC, a potent anti-tumor mechanism where NK cells are activated to release cytotoxic granules, leading to the direct lysis of antibody-coated tumor cells.[5][6]
In contrast, other widely used anti-PD-L1 antibodies, such as atezolizumab and durvalumab, are also of the IgG1 isotype but have been engineered with modifications in their Fc region.[3][4] These modifications are specifically designed to minimize or abrogate FcγR binding and, consequently, their ability to induce ADCC.[3][4] This fundamental difference in design underpins the distinct anti-tumor profiles of these agents.
Comparative Analysis of Fc-Mediated Effector Functions
Experimental evidence consistently demonstrates avelumab's superior capacity to induce Fc-mediated effector functions compared to its counterparts with modified Fc regions.
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC)
In vitro studies have repeatedly confirmed that avelumab effectively induces ADCC against a variety of human tumor cell lines, a capability not observed with atezolizumab or durvalumab.[7][8] One study directly comparing the three antibodies in a chromium-release assay showed that while avelumab induced lysis of target cells, durvalumab and atezolizumab did not.[8]
| Antibody | Fc Region Status | ADCC Activity | Reference |
| Avelumab | Wild-Type IgG1 | Present and Robust | [7][8] |
| Atezolizumab | Modified IgG1 | Minimal to None | [7][8] |
| Durvalumab | Modified IgG1 | Minimal to None | [8] |
Natural Killer (NK) Cell Activation
A direct comparison between avelumab and durvalumab revealed that avelumab treatment leads to a significant enhancement of NK cell activation.[7] In co-culture experiments with NK cells and PD-L1-positive tumor cells, avelumab, but not durvalumab, increased the expression of the activation marker CD137 on NK cells.[7] Transcriptomic analysis further showed that avelumab uniquely triggers gene sets involved in NK cell effector function.[5]
| Feature | Avelumab | Durvalumab | Reference |
| NK Cell Activation (CD137 Expression) | Enhanced | No significant change | [7] |
| Upregulation of NK Cell Effector Genes | Significant | Minimal | [5] |
Binding Affinities
While the primary mechanism of all three antibodies involves binding to PD-L1, their binding affinities and the functional consequences of their Fc regions differ. A study reported the following EC50 values for blocking the PD-1/PD-L1 interaction, indicating comparable potency in this primary function.
| Antibody | PD-1/PD-L1 Blocking EC50 (ng/mL) | Reference |
| Avelumab | 6.15 | [9] |
| Atezolizumab | 6.46 | [9] |
| Durvalumab | 7.64 | [9] |
Experimental Protocols
The validation of avelumab's Fc-mediated ADCC is typically performed using in vitro cytotoxicity assays. Below is a detailed methodology synthesized from multiple sources.[10][11]
In Vitro Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay
Objective: To quantify the ability of an antibody to induce the lysis of target tumor cells by effector immune cells.
Materials:
-
Target Cells: A human tumor cell line expressing PD-L1 (e.g., H441 lung cancer cells).
-
Effector Cells: Peripheral Blood Mononuclear Cells (PBMCs) or purified Natural Killer (NK) cells from healthy donors.
-
Antibodies: Avelumab, a non-ADCC competent anti-PD-L1 antibody (e.g., atezolizumab or durvalumab), and an isotype control antibody.
-
Cell Labeling Reagent: Calcein-AM or radioactive chromium (51Cr).
-
Assay Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS).
-
Lysis Buffer: 0.05% Triton X-100.
-
96-well U-bottom plates.
-
Plate reader (for fluorescence) or gamma counter (for radioactivity).
Procedure:
-
Target Cell Preparation:
-
Harvest and wash the target tumor cells.
-
Label the cells with either Calcein-AM or 51Cr according to the manufacturer's protocol.
-
Wash the labeled cells to remove excess labeling reagent.
-
Resuspend the cells in assay medium at a concentration of 1 x 10^5 cells/mL.
-
-
Effector Cell Preparation:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
For purified NK cells, use a negative selection kit to isolate NK cells from PBMCs.
-
Resuspend effector cells in assay medium at the desired concentration to achieve different Effector-to-Target (E:T) ratios (e.g., 25:1, 12.5:1, 6.25:1).
-
-
Assay Setup:
-
Plate 50 µL of labeled target cells (5,000 cells) into each well of a 96-well U-bottom plate.
-
Add 50 µL of the test antibodies (avelumab, atezolizumab, durvalumab, or isotype control) at various concentrations to the respective wells.
-
Incubate for 30-60 minutes at 37°C to allow antibody binding to the target cells.
-
Add 100 µL of the effector cell suspension to the wells to achieve the desired E:T ratios.
-
-
Controls:
-
Spontaneous Release: Target cells with assay medium only (no effector cells or antibody).
-
Maximum Release: Target cells with lysis buffer.
-
-
Incubation:
-
Centrifuge the plate at a low speed to facilitate cell-to-cell contact.
-
Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.
-
-
Data Acquisition:
-
After incubation, centrifuge the plate.
-
Carefully collect the supernatant.
-
Measure the fluorescence or radioactivity in the supernatant using a plate reader or gamma counter, respectively.
-
-
Calculation of Percentage Specific Lysis:
-
The percentage of specific lysis is calculated using the following formula:
-
Visualizing the Mechanisms
To better understand the signaling pathways and experimental workflows, the following diagrams are provided.
Caption: Avelumab's dual mechanism of action.
Caption: Experimental workflow for an ADCC assay.
Caption: Logical relationship of Fc region and ADCC activity.
Conclusion
The native IgG1 Fc region of avelumab is a key differentiator in the landscape of anti-PD-L1 therapies, enabling a dual mechanism of action that combines the reactivation of T-cell-mediated immunity with the direct killing of tumor cells through ADCC. Experimental data consistently validates the superior ability of avelumab to induce NK cell-mediated cytotoxicity when compared to other anti-PD-L1 antibodies with engineered Fc regions. This unique characteristic may contribute to its clinical efficacy and provides a strong rationale for its use in cancer immunotherapy, particularly in tumors where an innate immune response can be effectively harnessed. Further head-to-head clinical studies will be crucial to fully elucidate the impact of this Fc-mediated activity on patient outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Avelumab induces greater Fc-Fc receptor-dependent natural killer cell activation and dendritic cell crosstalk compared to durvalumab | Semantic Scholar [semanticscholar.org]
- 3. Distinct PD-L1 binding characteristics of therapeutic monoclonal antibody durvalumab - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Avelumab induces greater Fc-Fc receptor-dependent natural killer cell activation and dendritic cell crosstalk compared to durvalumab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Avelumab internalization by human circulating immune cells is mediated by both Fc gamma receptor and PD-L1 binding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Avelumab induces greater Fc-Fc receptor-dependent natural killer cell activation and dendritic cell crosstalk compared to durvalumab - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Infusion-Related Reactions Subsequent to Avelumab, Durvalumab, and Atezolizumab Administration: A Retrospective Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Avelumab (anti-PD-L1): A Guide for Laboratory Professionals
Avelumab, marketed as Bavencio, is a human monoclonal antibody that targets the programmed death-ligand 1 (PD-L1) and is utilized in immunotherapy for various cancers.[1][2] For researchers, scientists, and drug development professionals, the proper handling and disposal of Avelumab are critical to ensure laboratory safety, environmental protection, and regulatory compliance. This guide provides essential information on the operational and disposal plans for Avelumab in a laboratory setting.
Regulatory Framework
The disposal of pharmaceutical waste, including monoclonal antibodies like Avelumab, is regulated by multiple agencies. In the United States, the Environmental Protection Agency (EPA) governs the disposal of hazardous waste pharmaceuticals under the Resource Conservation and Recovery Act (RCRA).[3][4] Additionally, state and local regulations, which may be more stringent than federal laws, must be followed.[3][5] It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure adherence to all applicable guidelines.[6]
Disposal Procedures for Avelumab
The primary recommendation for the disposal of Avelumab is to use a licensed professional waste disposal service.[7] This ensures that the material is handled and disposed of in accordance with all federal, state, and local environmental regulations.[5][7]
Unused or Expired Avelumab Vials:
-
Unused or expired vials of Avelumab should be treated as pharmaceutical waste.
-
Do not discard vials in the regular trash or pour the contents down the drain.[8][9] Improper disposal can lead to environmental contamination.[3]
-
Segregate unused Avelumab vials into designated pharmaceutical waste containers. These containers are typically color-coded to distinguish different types of waste.[4]
Contaminated Laboratory Materials:
-
Materials that have come into contact with Avelumab, such as syringes, needles, vials, gloves, and lab coats, should be considered contaminated waste.
-
These items must be segregated from regular laboratory trash and disposed of in appropriate biohazard or chemotoxic waste containers.[6]
-
For spills, absorb the liquid with an inert material (e.g., sand, diatomite, or universal binders) and place it in a sealed, appropriately labeled container for disposal.[5][10] The spill area should then be thoroughly cleaned.[10]
Decontamination:
-
While specific inactivation protocols for Avelumab are not detailed in the provided search results, a general best practice for spills is to decontaminate surfaces by scrubbing with alcohol after absorbing the spill.[5]
Quantitative Data Summary
While specific quantitative data for Avelumab disposal is limited in the public domain, the following table summarizes key handling and storage information derived from safety data sheets.
| Parameter | Recommendation | Source |
| Storage Temperature | Store at 2-8°C. Do not freeze. Protect from light. | [11] |
| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection. | [7][10] |
| Spill Management | Absorb with liquid-binding material. Clean area with soap and water or alcohol. | [5][7][10] |
Experimental Protocol: Avelumab Spill Decontamination
In the event of an Avelumab spill in a research laboratory, the following step-by-step protocol should be followed:
-
Restrict Access: Immediately restrict access to the affected area to prevent further contamination.[10]
-
Don Personal Protective Equipment (PPE): Ensure appropriate PPE is worn, including a lab coat, gloves, and safety goggles.[10]
-
Contain the Spill: If it is safe to do so, contain the spill to prevent it from spreading.[10]
-
Absorb the Liquid: Use an absorbent material such as sand, diatomite, or a universal binder to soak up the spilled Avelumab.[5][11]
-
Collect and Dispose of Absorbent Material: Carefully collect the absorbent material and place it into a sealed, leak-proof container labeled for pharmaceutical or hazardous waste.[5][10]
-
Clean the Spill Area: Thoroughly clean the spill area. One recommendation is to scrub the decontaminated surfaces with alcohol.[5] Alternatively, ordinary cleaning procedures with soap and water can be used.[7]
-
Dispose of Contaminated Materials: All materials used for cleanup, including gloves and wipes, should be placed in the designated hazardous waste container.[5]
-
Wash Hands: Wash hands thoroughly after completing the cleanup procedure.[10]
-
Report the Spill: Report the spill to your laboratory supervisor and EHS department as per your institution's policy.[12]
Logical Workflow for Avelumab Disposal
The following diagram illustrates the decision-making and handling process for the proper disposal of Avelumab and associated materials in a laboratory setting.
Caption: Logical workflow for the proper disposal of Avelumab.
References
- 1. Avelumab (anti–PD-L1) as first-line switch-maintenance or second-line therapy in patients with advanced gastric or gastroesophageal junction cancer: phase 1b results from the JAVELIN Solid Tumor trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. sdmedwaste.com [sdmedwaste.com]
- 4. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 7. proteogenix.science [proteogenix.science]
- 8. oncolink.org [oncolink.org]
- 9. dtsc.ca.gov [dtsc.ca.gov]
- 10. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 11. matriksbiotek.com [matriksbiotek.com]
- 12. seslhd.health.nsw.gov.au [seslhd.health.nsw.gov.au]
Safeguarding Research: A Comprehensive Guide to Handling Avelumab
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent immunotherapies like Avelumab. This anti-PD-L1 monoclonal antibody, while a powerful tool in oncology research, necessitates rigorous safety protocols to protect laboratory personnel from potential occupational exposure. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans to foster a secure research environment.
Hazard Communication
Avelumab is a human IgG1 lambda monoclonal antibody that targets Programmed Death-Ligand 1 (PD-L1).[1] While not classified as a hazardous substance in all contexts, it is prudent to handle it with the same precautions as other potent biological agents and chemotherapy drugs due to its biological activity and potential for immune-mediated reactions.[2] Exposure can occur through inhalation, skin or eye contact, and ingestion.[3]
Personal Protective Equipment (PPE)
The use of appropriate PPE is the most critical barrier to preventing exposure when handling Avelumab. All PPE should be disposable and designated for single-use. The following table summarizes the required PPE for various procedures involving Avelumab, based on guidelines for handling hazardous drugs such as USP <800>.[4][5][6]
| Activity | Gloves | Gown | Eye/Face Protection | Respiratory Protection |
| Receiving/Unpacking | Single pair of chemotherapy gloves | Not required | Not required | Not required |
| Preparation/Compounding (in a Biological Safety Cabinet) | Double pair of chemotherapy gloves (ASTM D6978 tested) | Disposable, low-lint, solid-front gown made of polyethylene-coated polypropylene | Face shield and goggles | Not required if performed in a certified BSC |
| Administration (in a research setting) | Double pair of chemotherapy gloves (ASTM D6978 tested) | Disposable, low-lint, solid-front gown made of polyethylene-coated polypropylene | Face shield and goggles | Surgical N95 respirator if there is a risk of aerosolization outside of a BSC |
| Spill Cleanup | Double pair of chemotherapy gloves (ASTM D6978 tested) | Disposable, low-lint, solid-front gown made of polyethylene-coated polypropylene | Face shield and goggles | Surgical N95 respirator or PAPR for large spills |
| Waste Disposal | Double pair of chemotherapy gloves (ASTM D6978 tested) | Disposable, low-lint, solid-front gown made of polyethylene-coated polypropylene | Goggles | Not required |
Glove Selection:
The selection of appropriate gloves is critical. Gloves must be powder-free and tested according to the ASTM D6978 standard for resistance to permeation by chemotherapy drugs.[7][8] Nitrile gloves are commonly used.[9] It is recommended to wear two pairs of gloves (double-gloving) for enhanced protection.[5] The outer glove should be changed immediately if contaminated, and both pairs should be changed every 30 minutes or as per the manufacturer's guidelines.[5]
The following table presents breakthrough time data for selected chemotherapy drugs with Ansell nitrile gloves, which can serve as a conservative reference for handling Avelumab.
| Chemotherapy Drug | Ansell Nitrile Glove Breakthrough Time (ASTM D6978) |
| Cyclophosphamide | > 240 minutes |
| 5-Fluorouracil | > 480 minutes |
| Methotrexate | > 240 minutes |
| Paclitaxel (Taxol) | > 240 minutes |
Data sourced from Ansell's chemical resistance guides and publications.[3][4][5]
Operational Plans: Step-by-Step Guidance
This protocol outlines the steps for preparing Avelumab for in-vitro experiments within a certified Class II Biological Safety Cabinet (BSC).
-
BSC Decontamination: Before starting, decontaminate the interior surfaces of the BSC with an appropriate disinfectant, such as 70% ethanol, and allow it to air dry.[10]
-
Gather Supplies: Assemble all necessary supplies, including the Avelumab vial, sterile diluent (e.g., 0.9% or 0.45% Sodium Chloride Injection), sterile syringes and needles, and a sterile infusion bag or container.[11][12]
-
Don PPE: Put on all required PPE as specified in the table above.
-
Visual Inspection: Visually inspect the Avelumab vial for particulate matter and discoloration. The solution should be clear and colorless to slightly yellow.[11][12] Do not use if the solution is cloudy, discolored, or contains particles.
-
Withdrawal of Avelumab: Using aseptic technique, withdraw the required volume of Avelumab from the vial using a sterile syringe and needle.
-
Dilution: Inject the withdrawn Avelumab into the infusion bag or container with the appropriate diluent. Gently invert the container to mix the solution, avoiding foaming.[13]
-
Labeling: Clearly label the container with the contents, concentration, date, and time of preparation.
Immediate and proper cleanup of spills is crucial to prevent exposure. Spill kits should be readily available in all areas where Avelumab is handled.[3]
Small Spills (<5 mL):
-
Alert Personnel: Immediately alert others in the area.
-
Don PPE: Put on a gown, double chemotherapy gloves, and eye protection.[3]
-
Containment: Cover the spill with absorbent pads to contain it.[3]
-
Cleanup: Collect any broken glass with a scoop and place it in a chemotherapy sharps container. Absorb the liquid with pads.[3]
-
Decontamination: Clean the spill area twice with a detergent solution followed by a rinse with 70% isopropyl alcohol.[3]
-
Disposal: Place all contaminated materials in a designated chemotherapy waste bag.[3]
Large Spills (>5 mL):
-
Evacuate and Secure: Evacuate the area and restrict access.[3]
-
Don PPE: In addition to the PPE for small spills, a surgical N95 respirator is required.[6]
-
Containment: Gently cover the spill with absorbent sheets or spill-control pads.[3]
-
Cleanup and Decontamination: Follow the same cleanup and decontamination steps as for a small spill, ensuring thorough cleaning of all affected surfaces.[3]
-
Reporting: Report the spill to the laboratory supervisor or safety officer.
All materials contaminated with Avelumab are considered hazardous waste and must be disposed of accordingly.
-
Sharps: All needles, syringes, and broken vials should be placed in a puncture-resistant, clearly labeled chemotherapy sharps container.
-
Contaminated PPE and Materials: Gowns, gloves, absorbent pads, and other contaminated materials should be disposed of in a designated, leak-proof chemotherapy waste container, often a yellow or other specifically colored bag or bin.[6]
-
Unused Avelumab: Unused or expired Avelumab should be disposed of as hazardous pharmaceutical waste in accordance with institutional and local regulations. It should not be discarded in regular trash or down the drain. While Avelumab does not have a specific EPA hazardous waste code, it should be managed as a hazardous drug waste.[10][14][15]
Mandatory Visualizations
Caption: Avelumab blocks the interaction between PD-L1 on tumor cells and PD-1 on T-cells, restoring T-cell activation.
Caption: A streamlined workflow for the safe handling of Avelumab in a research laboratory setting.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Safe Handling Of Monoclonal Antibodies Best Practices [bioprocessonline.com]
- 3. ansell.com [ansell.com]
- 4. ansell.com [ansell.com]
- 5. PPE focus: Hand protection for working with chemotherapy drugs [cleanroomtechnology.com]
- 6. Permeation measurement of 27 chemotherapy drugs after simulated dynamic testing on 15 surgical and examination gloves: A knowledge update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Permeability testing of glove materials for use with cancer chemotherapy drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. uml.edu [uml.edu]
- 9. Laboratory Equipment Decontamination Procedures - Wayne State University [research.wayne.edu]
- 10. pwaste.com [pwaste.com]
- 11. researchgate.net [researchgate.net]
- 12. ovid.com [ovid.com]
- 13. unmc.edu [unmc.edu]
- 14. wku.edu [wku.edu]
- 15. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
